2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIAWJTBQVISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. Designed for professionals in chemical research and pharmaceutical development, this document synthesizes available data with established scientific principles to offer field-proven insights into the handling, application, and synthetic utility of this versatile reagent.
Molecular Structure and Core Properties
This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClNO₄S.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom, a nitro group, and a sulfonyl chloride group. The strategic placement of these functional groups dictates its unique reactivity and potential as a building block in complex organic synthesis.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1261553-98-3 | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO₄S | [1][2] |
| Molecular Weight | 300.51 g/mol | [1] |
| Appearance | Not specified; likely a solid at room temperature based on related compounds. | Inferred |
| Melting Point | Data not available. For comparison, 2-bromo-5-nitrobenzenesulfonyl chloride has a melting point of 91-92 °C. | [3][4] |
| Boiling Point | Data not available. | [3] |
| Solubility | Data not available. Likely soluble in aprotic organic solvents like dichloromethane, chloroform, and THF, and reactive with protic solvents like water and alcohols. | Inferred |
| Purity | Typically ≥97% as supplied by commercial vendors. | [2] |
| Storage | Store in an inert atmosphere at 2-8°C.[5] | [5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the molecular structure of this compound. While a comprehensive public database of spectra for this specific isomer is limited, the expected spectral features can be predicted based on the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups:
-
Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching bands are expected around 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are anticipated near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C-H and C=C: Characteristic stretching and bending vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key feature in identifying the molecular ion cluster.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three functional groups, making it a valuable intermediate in organic synthesis.
The Sulfonyl Chloride Group: A Hub of Reactivity
The sulfonyl chloride moiety is a highly reactive electrophilic center. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides and sulfonate esters. This reactivity is the cornerstone of its application in the synthesis of biologically active molecules.[6]
Caption: General workflow for the synthesis of sulfonamides.
The Influence of the Nitro and Bromo Substituents
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The bromine atom is also an electron-withdrawing group but is an ortho-, para-director for electrophilic substitution. The combined electronic effects of these substituents create a specific reactivity pattern on the aromatic ring, allowing for selective further functionalization.
Caption: Positional relationships and directing effects of substituents.
Synthesis of this compound
The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods. A common industrial approach involves the diazotization of a corresponding aniline, followed by a sulfonyl chlorination reaction.[8] An alternative laboratory-scale synthesis involves the direct chlorosulfonation of a substituted benzene.
General Synthetic Protocol via Diazotization
A plausible synthetic route starting from a substituted aniline is outlined below. This method offers good regiochemical control.
Step 1: Diazotization of 2-Bromo-3-nitroaniline 2-Bromo-3-nitroaniline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction) The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of this compound.
Safety and Handling
As a sulfonyl chloride derivative, this compound is expected to be a corrosive and moisture-sensitive compound.[3] Proper handling procedures are essential to ensure laboratory safety.
Core Safety Precautions
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]
-
Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[5] Contact with water can release corrosive hydrochloric acid gas.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Applications in Drug Discovery and Development
The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[6] this compound serves as a valuable starting material for the synthesis of novel sulfonamide derivatives, where the bromo and nitro functionalities can be further elaborated to modulate the biological activity and pharmacokinetic properties of the target molecules. The presence of the bromine atom, for instance, allows for subsequent cross-coupling reactions to introduce further molecular diversity.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its reactivity, primarily centered around the sulfonyl chloride group, allows for the straightforward synthesis of a diverse range of sulfonamides. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.
References
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Sunway Pharm Ltd. This compound - CAS:1261553-98-3. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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- 4. Benzenesulfonyl chloride, 2-bromo-5-nitro- | 98130-55-3 [amp.chemicalbook.com]
- 5. 1261553-98-3|this compound|BLD Pharm [bldpharm.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-Bromo-3-nitrobenzene-1-sulfonyl chloride (CAS: 1261553-98-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Core Chemical Properties
This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClNO₄S and a molecular weight of approximately 300.51 g/mol .[1] The strategic placement of a bromine atom, a nitro group, and a sulfonyl chloride moiety on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex organic molecules.
| Property | Value | Source(s) |
| CAS Number | 1261553-98-3 | [1] |
| Molecular Formula | C₆H₃BrClNO₄S | [1] |
| Molecular Weight | 300.51 g/mol | [1] |
| Synonyms | 2-Bromo-3-nitrophenylsulfonyl chloride | [1] |
Synthesis and Plausible Experimental Protocol
Retrosynthetic Analysis
The disconnection of the sulfonyl chloride group leads back to a diazonium salt, which in turn can be prepared from the corresponding aniline. This retrosynthetic approach is outlined below:
Caption: Retrosynthetic pathway for this compound.
Proposed Synthesis Workflow
This proposed synthesis involves two key steps: the diazotization of 2-bromo-3-nitroaniline and the subsequent sulfonylchlorination of the resulting diazonium salt.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2-Bromo-3-nitroaniline
-
To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 2-bromo-3-nitroaniline to the cooled acid solution while maintaining the temperature below 5 °C. Stir until a fine suspension is obtained.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.
-
Once the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
Step 2: Sulfonylchlorination
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with sulfur dioxide gas at a low temperature.
-
Add a catalytic amount of copper(II) chloride to this solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. The temperature should be carefully controlled, and the addition rate adjusted to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Pour the reaction mixture onto crushed ice. The solid product, this compound, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by the interplay of its three functional groups. The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. The presence of the electron-withdrawing nitro group further activates the benzene ring towards nucleophilic aromatic substitution, although the primary site of reaction for most nucleophiles will be the sulfonyl chloride.
Reactions with Nucleophiles
The sulfonyl chloride moiety is the most probable site of nucleophilic attack. Common reactions include the formation of sulfonamides and sulfonate esters.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base, affords sulfonate esters.
Caption: Key reactions of this compound with nucleophiles.
Applications in Drug Discovery and Development
While specific examples of the direct use of this compound in drug development were not identified in the searched literature, its structural motifs are prevalent in medicinal chemistry. Nitrobenzenesulfonyl chlorides, in general, are valuable intermediates in the synthesis of various pharmaceutical agents.[4] They are often employed in the preparation of sulfonamide-based drugs, which exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
The presence of the bromine atom on the aromatic ring of this particular compound offers an additional handle for synthetic diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While detailed, peer-reviewed studies on this specific compound are limited, its synthesis and reactivity can be reliably predicted from established chemical principles, enabling its effective use in research and development.
References
- Google Patents. (2023). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
PubChem. (n.d.). 2-Bromo-3-chloronitrobenzene. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:1261553-98-3. Retrieved from [Link]
- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
Sources
- 1. This compound - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectral Analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for 2-bromo-3-nitrobenzene-1-sulfonyl chloride. As a critical building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document moves beyond a simple listing of predicted data points, offering a detailed rationale for the anticipated spectral features based on the interplay of the compound's functional groups. Furthermore, it provides field-proven, step-by-step protocols for data acquisition and interpretation, designed to serve as a self-validating system for researchers. This guide is intended for scientists and professionals in drug development and chemical research who require a deep, practical understanding of the spectroscopic characterization of this and similar complex aromatic compounds.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. The presence of three distinct and electronically influential substituents on the benzene ring—a bromine atom, a nitro group, and a sulfonyl chloride moiety—makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The sulfonyl chloride group is a highly reactive functional group that can readily react with a variety of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing compounds. The bromo and nitro groups offer further sites for chemical modification, enabling the construction of diverse molecular architectures.
A precise understanding of the spectral signature of this molecule is not merely an academic exercise; it is a fundamental prerequisite for its effective use. Accurate spectral data allows for:
-
Unambiguous identification and quality control: Ensuring the identity and purity of starting materials is the first step in any successful synthetic campaign.
-
Reaction monitoring: Spectroscopic techniques can be employed to track the progress of reactions involving this sulfonyl chloride, providing real-time insights into reaction kinetics and completion.
-
Structural elucidation of derivatives: By understanding the spectral characteristics of the parent compound, researchers can more easily identify the structural changes that occur upon its derivatization.
This guide will now delve into the core spectroscopic techniques used to characterize this compound, providing both predicted data and the scientific reasoning that underpins these predictions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
Expected Mass Spectrum Data
The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.
| Parameter | Predicted Value | Justification |
| Molecular Formula | C₆H₃BrClNO₄S | Based on the chemical structure. |
| Molecular Weight | 300.51 g/mol | Sum of the atomic weights of the constituent atoms. |
| Nominal Mass | 299 m/z | Based on the most abundant isotopes of each element. |
| Isotopic Pattern | A complex cluster of peaks for the molecular ion due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. | The relative intensities of these peaks will be governed by the isotopic abundances. |
Experimental Protocol for Mass Spectrometry
A robust protocol for acquiring the mass spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable volatile solvent such as acetonitrile or methanol.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent molecular ion peak with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to accurately determine the isotopic pattern and obtain a precise mass measurement.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high proton affinity of the nitro and sulfonyl groups should facilitate protonation.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster. The isotopic distribution should be compared with theoretical predictions to confirm the elemental composition.
Workflow for MS Data Acquisition and Analysis
Caption: Workflow for MS analysis of this compound.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Infrared Absorption Bands
The IR spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride and nitro groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| 1530-1550 & 1340-1360 | Asymmetric & Symmetric N-O stretching | Strong | Characteristic absorptions for aromatic nitro compounds. |
| 1370-1390 & 1170-1190 | Asymmetric & Symmetric S=O stretching | Strong | Diagnostic peaks for sulfonyl chlorides.[1] |
| 3050-3100 | Aromatic C-H stretching | Medium to Weak | Typical for C-H bonds on a benzene ring. |
| 1580, 1475, 1400 | Aromatic C=C stretching | Medium | Skeletal vibrations of the benzene ring. |
| 700-850 | C-H out-of-plane bending | Strong | The substitution pattern will influence the exact position. |
| 550-650 | C-Br stretching | Medium | Characteristic absorption for aryl bromides. |
| 500-600 | S-Cl stretching | Medium | Expected for the sulfonyl chloride moiety. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the presence of the sulfonyl chloride, nitro, and bromo-aromatic moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound will show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.1-8.3 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the adjacent nitro group and the sulfonyl chloride group. |
| H-5 | 7.6-7.8 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 | Influenced by both neighboring protons. |
| H-6 | 7.9-8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | Deshielded by the sulfonyl chloride group. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons. The chemical shifts are significantly affected by the nature of the attached substituent.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (C-SO₂Cl) | 140-145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |
| C-2 (C-Br) | 120-125 | Attached to the bromine atom. |
| C-3 (C-NO₂) | 148-152 | Attached to the strongly electron-withdrawing nitro group. |
| C-4 | 130-135 | Influenced by the adjacent nitro group. |
| C-5 | 125-130 | Least affected by the substituents. |
| C-6 | 135-140 | Influenced by the adjacent sulfonyl chloride group. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H NMR spectrum.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is highly advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, multiplicities, and coupling constants are then determined from the processed spectra.
Logical Flow for NMR Signal Assignment
Caption: Logical workflow for the complete assignment of NMR signals.
Conclusion
The comprehensive spectral analysis of this compound, encompassing Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a complete picture of its molecular structure. This guide has offered a detailed, predictive overview of the expected spectral data, grounded in the fundamental principles of spectroscopy and the electronic nature of the molecule's substituents. The provided experimental protocols and data analysis workflows represent best practices in the field, designed to ensure the acquisition of high-quality, reliable data. For researchers and professionals in drug development, a thorough understanding and application of these techniques are essential for the successful utilization of this versatile chemical intermediate.
References
- Dolphin, D. (Ed.). (1978). The Porphyrins: Vol. I: Structure and Synthesis, Part A. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. Recognizing the limited publicly available quantitative data for this specific reagent, this document emphasizes predictive analysis based on its chemical structure and provides robust, field-proven experimental protocols for determining its solubility profile. This guide is intended for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides in their synthetic workflows.
Introduction and Physicochemical Profile
This compound is a bespoke chemical intermediate, valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its utility is fundamentally linked to its solubility in various organic solvents, a critical parameter that governs reaction kinetics, purification strategies, and formulation development. An understanding of its solubility is paramount for optimizing synthetic routes and ensuring process scalability.
Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₆H₃BrClNO₄S | [1] |
| Molecular Weight | 300.51 g/mol | [1] |
| Appearance | Likely a solid (powder or crystalline) at room temperature, based on analogous compounds. | [2] |
| Melting Point | Not publicly available. Analogous compounds like 2-bromobenzenesulfonyl chloride have a melting point of 49-52 °C. | |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, including water and alcohols.[3] The presence of electron-withdrawing nitro and bromo groups enhances the electrophilicity of the sulfonyl chloride moiety.[3] |
The structure of this compound, with its polar nitro group and sulfonyl chloride functionality, alongside the less polar brominated benzene ring, suggests a nuanced solubility profile. It is anticipated to be soluble in a range of aprotic organic solvents, while being reactive with protic solvents.
Predicted Solubility Profile
A qualitative prediction of the solubility of this compound in common organic solvents can be inferred from its structure and data on similar compounds like 2-nitrobenzenesulfonyl chloride.[4][5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF) | Likely Soluble | These solvents can solvate the polar regions of the molecule without reacting with the sulfonyl chloride group. |
| Non-Polar | Toluene, Hexanes | Moderately to Sparingly Soluble | The aromatic ring allows for some interaction, but the high polarity of the nitro and sulfonyl chloride groups will limit solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive/Insoluble | Protic solvents will react with the sulfonyl chloride group, leading to hydrolysis or solvolysis to the corresponding sulfonic acid or ester.[2] The compound is expected to be insoluble in water.[4][5] |
Experimental Determination of Solubility
Given the absence of published data, experimental determination of solubility is crucial. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative measurement.
Qualitative Solubility Assessment (Test Tube Method)
This method offers a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Protocol:
-
Add approximately 10-20 mg of this compound to a dry glass test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by manual shaking.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (no apparent dissolution).[2]
Quantitative Solubility Determination (Shake-Flask Gravimetric Method)
This is a reliable method for determining the thermodynamic solubility of a compound at a specific temperature.[2][6]
Protocol:
-
Add an excess amount of this compound to a sealable glass vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[6]
-
After the incubation period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent transfer of any solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a watch glass or a small beaker).
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, re-weigh the container with the solid residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of supernatant taken
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the Experimental Determination of Solubility.
Safety and Handling
Substituted benzenesulfonyl chlorides are hazardous chemicals that require strict safety protocols.[7][8][9][10]
-
Corrosivity: This class of compounds is corrosive and can cause severe skin burns and eye damage.[3][7]
-
Moisture Sensitivity: this compound is expected to be moisture-sensitive. Contact with water can liberate toxic and corrosive gases.[9][10] Store in a tightly sealed container in a dry, well-ventilated area.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, amines, and water.[9][10]
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek medical attention.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]
Conclusion
References
- A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents - Benchchem.
- Buy 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride (EVT-1817527) - EvitaChem.
- This compound - CymitQuimica.
- This compound - CAS:1261553-98-3 - Sunway Pharm Ltd.
- SAFETY DATA SHEET - TCI Chemicals.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- SAFETY DATA SHEET - 9.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- 2-Nitrobenzenesulfonyl chloride | 1694-92-4 - ChemicalBook.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
- 2-Bromobenzenesulfonyl chloride 97 2905-25-1 - Sigma-Aldrich.
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. Synthesizing data from analogous compounds and established principles of physical organic chemistry, this document offers researchers, scientists, and drug development professionals a detailed framework for understanding and safely handling this reactive intermediate. The guide covers the compound's physicochemical properties, theoretical stability considerations, detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a proposed decomposition pathway. The content is grounded in authoritative references to ensure scientific integrity and provides practical insights for laboratory applications.
Introduction and Significance
This compound is a polysubstituted aromatic compound featuring a highly reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a bromine atom. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where the sulfonyl group is used to form stable sulfonamides or sulfonate esters.
The combination of these functional groups imparts significant reactivity to the molecule, but it also raises critical questions about its thermal stability. The nitro group is a well-known explosophore, a functional group that can make a compound explosive.[1] The thermal decomposition of nitroaromatic compounds can be highly exothermic, generating stable gaseous products like molecular nitrogen and carbon dioxide, which can lead to rapid pressure buildup.[1] Furthermore, the sulfonyl chloride moiety is susceptible to hydrolysis and can decompose at elevated temperatures to release corrosive and toxic gases such as hydrogen chloride and sulfur oxides.[2]
Understanding the thermal behavior of this compound is therefore not merely an academic exercise; it is a critical safety and process development requirement. This guide aims to provide the necessary theoretical foundation and practical methodologies to assess its stability, predict potential hazards, and establish safe handling and storage protocols.
Physicochemical and Structural Properties
The reactivity and stability of this compound are dictated by its molecular structure. The benzene ring is substituted with three distinct groups whose electronic and steric effects are interdependent.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1261553-98-3 | [3][4] |
| Molecular Formula | C₆H₃BrClNO₄S | [3] |
| Molecular Weight | 300.51 g/mol | [3] |
| Appearance | Expected to be a crystalline solid at room temperature. | General Knowledge |
| Key Functional Groups | Sulfonyl Chloride (-SO₂Cl), Nitro (-NO₂), Bromo (-Br) |
The ortho relationship between the bulky bromine atom and the sulfonyl chloride group, along with the adjacent nitro group, likely introduces steric strain that can influence bond angles and stability. Electronically, both the nitro and sulfonyl chloride groups are strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but also influences the stability of the carbon-sulfur (C-S) and sulfur-chlorine (S-Cl) bonds.
Caption: Proposed general pathway for thermal decomposition.
Experimental Assessment of Thermal Stability
To quantitatively assess thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques. [5][6]They provide critical data on decomposition temperatures, energy release, and mass loss.
Representative Thermal Analysis Data
The following table presents hypothetical yet realistic data for a nitroaromatic sulfonyl chloride, illustrating the expected results from DSC and TGA analyses.
| Parameter | Method | Value | Interpretation |
| Melting Point (T_m) | DSC | ~65 - 75 °C | The temperature at which the solid melts. For 2-nitrobenzenesulfonyl chloride, it is 63-67°C. [7] |
| Onset of Decomposition (T_onset) | DSC | ~180 - 195 °C | The temperature at which the exothermic decomposition begins. A critical parameter for process safety. [8][9] |
| Peak Decomposition Temperature (T_peak) | DSC | ~200 - 220 °C | The temperature at which the rate of heat release is at its maximum. |
| Heat of Decomposition (ΔH_d) | DSC | > 400 J/g | The total energy released. High values indicate a significant explosive or runaway reaction hazard. |
| Mass Loss (5% TGA) | TGA | ~185 °C | The temperature at which 5% of the material's mass has been lost due to decomposition. |
| Total Mass Loss | TGA | 60 - 80% | Indicates the fraction of the material that volatilizes upon decomposition, leaving a solid residue. |
Data Interpretation and Causality
-
Sharp Exotherm in DSC: A sharp, narrow exothermic peak in the DSC thermogram immediately following melting indicates a rapid, energetic decomposition. The area under this peak corresponds to the heat of decomposition (ΔH_d). A large ΔH_d is a significant red flag for thermal hazard.
-
Rapid Mass Loss in TGA: The TGA curve will show a sharp drop in mass corresponding to the temperature range of the DSC exotherm. This confirms that the thermal event is a decomposition reaction involving the formation of volatile products.
-
Connecting DSC and TGA: Correlating the onset temperature from DSC with the initial mass loss temperature from TGA provides a validated temperature limit for safe handling. Any process operating near this temperature risks initiating a runaway reaction.
Protocols for Thermal Analysis
The following protocols are designed to be self-validating and provide a robust framework for analyzing the thermal stability of this compound.
Workflow for Thermal Hazard Assessment
Caption: Standard workflow for DSC/TGA thermal hazard assessment.
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, onset temperature of decomposition, and heat of decomposition.
-
Instrumentation: A calibrated DSC instrument (e.g., Mettler-Toledo DSC 1 or TA Instruments Q2000). [5][10]3. Methodology:
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: In a glovebox or under an inert atmosphere to prevent hydrolysis, accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Causality: A small sample size minimizes the hazard in case of a violent decomposition inside the instrument. Hermetic sealing contains any evolved gases and prevents interaction with the furnace atmosphere.
-
Reference: Use an identical, empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program: a. Equilibrate at 30°C. b. Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. Causality: A 10°C/min rate is standard for screening and provides a good balance between resolution and experimental time.[5] c. Use a nitrogen purge gas at 50 mL/min to maintain an inert atmosphere.
-
Data Analysis: Determine the melting point (T_m), onset of decomposition (T_onset, via tangential baseline), and integrate the exothermic peak to calculate the heat of decomposition (ΔH_d).
-
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which mass loss begins and quantify the total mass lost during decomposition.
-
Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q50). [5]3. Methodology:
-
Calibration: Calibrate the instrument for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel).
-
Sample Preparation: Weigh 3-5 mg of the sample into an open ceramic or aluminum pan. Causality: An open pan allows decomposition gases to escape freely, ensuring accurate mass loss measurement.
-
Thermal Program: a. Equilibrate at 30°C. b. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. c. Use a nitrogen purge gas at 50 mL/min.
-
Data Analysis: Record the TGA curve (mass % vs. temperature). Determine the onset of mass loss and the temperature at 5% mass loss (T₅%). Calculate the total percentage of mass lost.
-
Safe Handling and Storage Recommendations
Based on the anticipated thermal properties, the following precautions are essential:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. [2][11]Keep away from heat, sparks, and open flames.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Avoid creating dust.
-
Process Temperature: All process temperatures (e.g., for reactions, distillations) should be kept well below the measured onset of decomposition. A safety margin of at least 50-75°C below T_onset is recommended until more detailed kinetic studies can be performed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. [2]
Conclusion
This compound should be regarded as a potentially energetic material requiring careful handling. The presence of both a nitro group and a sulfonyl chloride group suggests a complex decomposition pathway initiated by C-NO₂ bond cleavage at elevated temperatures (likely >180°C), leading to the exothermic release of a mixture of toxic and corrosive gases. Rigorous thermal analysis using DSC and TGA, as outlined in this guide, is imperative to establish safe operating limits for any laboratory or process application. By understanding the underlying chemical principles and adhering to strict experimental protocols, researchers can safely utilize this versatile reagent while mitigating the risks associated with its inherent thermal instability.
References
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Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center (DTIC). Available at: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CSWAB.org). Available at: [Link]
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Nitro compound - Wikipedia. Wikipedia. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]
-
Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. Available at: [Link]
-
2-Bromo-6-ethyl-3-nitrobenzene-1-sulfonyl chloride | C8H7BrClNO4S. PubChem. Available at: [Link]
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Center for Biotechnology Information (NIH). Available at: [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central (PMC - NIH). Available at: [Link]
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-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
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Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. ResearchGate. Available at: [Link]
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This compound - CAS:1261553-98-3. Sunway Pharm Ltd. Available at: [Link]
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Thermal Analysis of Pharmaceuticals. Mettler Toledo. Available at: [Link]
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Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]
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Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... ResearchGate. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.Google Patents.
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(PDF) Thermal stability of nitrobenzyl halogenides. ResearchGate. Available at: [Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Available at: [Link]
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Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor. American Chemical Society. Available at: [Link]
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Process for the preparation of 3-nitrobenzenesulfonyl chloride. TREA. Available at: [Link]
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Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Purity Analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride by High-Performance Liquid Chromatography (HPLC)
Abstract
This technical guide provides a comprehensive framework for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This compound is a critical intermediate in pharmaceutical synthesis, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). We will explore the inherent analytical challenges posed by the reactive sulfonyl chloride moiety, detail a systematic approach to method development, and present a robust validation protocol aligned with current regulatory expectations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
This compound (CAS 1261553-98-3) is a substituted aromatic sulfonyl chloride.[1][2] The functional groups—a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a bromo substituent—confer specific properties that make it a valuable synthetic precursor. However, the very reactivity that makes it useful also presents a significant analytical challenge. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with nucleophiles like water to form the corresponding sulfonic acid.
Therefore, a robust, stability-indicating analytical method is not merely a quality control checkpoint; it is a critical tool for ensuring process consistency, understanding degradation pathways, and guaranteeing the integrity of the synthetic process. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and sensitivity.[3]
Foundational Principles: Method Development Strategy
The primary goal is to develop a method that can accurately quantify this compound while separating it from all potential process-related impurities and degradation products.
The Causality of Chromatographic Choices
Column Selection: A reversed-phase C18 column is the logical starting point. The non-polar stationary phase effectively retains the moderately non-polar analyte through hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[4][5]
Mobile Phase Strategy: The choice of mobile phase is paramount due to the analyte's reactivity.
-
Organic Solvent: Acetonitrile is preferred over methanol. While methanol is a protic solvent that can potentially react with the sulfonyl chloride, acetonitrile is aprotic and generally more inert in this context.
-
Aqueous Phase & pH Control: The presence of water necessitates strict pH control. The hydrolysis of sulfonyl chlorides is catalyzed by basic conditions and can also occur under neutral conditions. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) creates an environment that suppresses the ionization of silanol groups on the silica backbone and, more importantly, significantly retards the hydrolysis of the sulfonyl chloride analyte during the chromatographic run.[6]
-
Gradient Elution: A gradient elution, starting with a higher aqueous composition and ramping up the acetonitrile concentration, is typically required. This ensures that polar impurities (like the sulfonic acid degradation product) are eluted early, the main analyte peak is well-resolved and sharp, and any non-polar, late-eluting impurities are effectively washed from the column.
Detection Wavelength: The presence of the nitroaromatic chromophore makes UV detection highly effective.[7] A preliminary scan using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax). In the absence of a PDA, 254 nm is a common and effective wavelength for detecting aromatic compounds and is a suitable starting point.[8][9]
Initial HPLC Method Parameters
The following table summarizes a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to suppress analyte degradation and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Aprotic organic solvent, compatible with the analyte. |
| Gradient | 50% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[4] |
| Detection | UV at 254 nm | High analyte response due to the nitroaromatic chromophore.[10] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
The Workflow for Robust Purity Analysis
A systematic workflow is essential for achieving reliable and reproducible results. The following diagram, rendered in DOT language, illustrates the logical flow from sample receipt to final purity reporting.
Caption: Workflow for HPLC Purity Analysis.
Establishing a Stability-Indicating Method: Forced Degradation
To ensure the analytical method is truly "stability-indicating," it must be challenged to prove it can separate the intact analyte from its potential degradation products. This is achieved through forced degradation (or stress testing) studies, a regulatory expectation outlined by the International Council for Harmonisation (ICH).[11] The goal is to achieve 10-20% degradation of the active substance.[12]
Forced Degradation Experimental Design
The diagram below outlines the stress conditions applied to the analyte.
Caption: Forced Degradation Study Design.
Interpreting Stress Study Results
The primary degradation pathway is expected to be hydrolysis to 2-bromo-3-nitrobenzenesulfonic acid. This product will be significantly more polar and should elute much earlier than the parent compound. Significant degradation is expected under basic conditions, with moderate degradation under acidic and thermal/humid conditions. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.
| Stress Condition | Expected Observation | Method Suitability Check |
| Acid Hydrolysis | Moderate degradation to the sulfonic acid. | Resolution > 2.0 between analyte and sulfonic acid peak. |
| Base Hydrolysis | Rapid and significant degradation. | Peak purity of the analyte peak passes. |
| Oxidation | Minimal to no degradation expected. | No significant new peaks observed. |
| Thermal | Minor degradation, potentially to the sulfonic acid if moisture is present. | Analyte peak maintains good symmetry. |
| Photolytic | Analyte is likely stable, but must be confirmed. | Mass balance is conserved (sum of all peak areas). |
Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The protocol must be designed in accordance with ICH Q2(R2) guidelines.[14][15][16]
System Suitability Testing (SST)
Before any validation or sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP.[17][18] A solution of the reference standard is injected multiple times (typically 5 or 6 replicates).
| SST Parameter | Acceptance Criteria | Rationale & Authority |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry and good chromatography.[19] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[15] |
| %RSD of Retention Time | ≤ 1.0% | Confirms pumping system stability. |
Validation Parameters
The following parameters must be assessed to declare the method fully validated.
| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | No interference from blank; degradant peaks are resolved from analyte peak.[15] |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification.[14] |
| Accuracy | The closeness of test results to the true value, assessed by spike recovery. | Recovery between 80.0% and 120.0% at multiple levels. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 10.0% at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability criteria are met under all varied conditions. |
Standard Operating Procedure (SOP)
This section provides a detailed protocol for executing the purity analysis.
Reagent and Sample Preparation
-
Diluent Preparation: Use HPLC-grade acetonitrile.
-
Blank Preparation: Use the Diluent.
-
Reference Standard Preparation (Approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly.
-
-
Sample Preparation (Approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly.
-
Filter the solution through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter if particulate matter is visible.[4]
-
Chromatographic Procedure
-
Set up the HPLC system according to the parameters in Table 2.2 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test:
-
Inject the Blank solution once to ensure no interfering peaks.
-
Inject the Reference Standard solution five times.
-
Verify that all SST criteria in Table 5.1 are met. If not, troubleshoot the system before proceeding.
-
-
Analyze the samples:
-
Inject the Sample solution in duplicate.
-
Inject a Reference Standard solution after every 6-10 sample injections to bracket the samples and ensure continued system performance.
-
Calculation
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.
Conclusion
The successful purity analysis of this compound by HPLC hinges on a scientifically sound approach that directly addresses the analyte's inherent reactivity. By employing a reversed-phase system with an acidified, aprotic-dominant mobile phase, the primary degradation pathway of hydrolysis can be effectively suppressed during the analysis. The development of a stability-indicating method, rigorously confirmed through forced degradation studies and validated against ICH guidelines, is not an optional exercise but a fundamental requirement for ensuring the quality of this critical synthetic intermediate. This guide provides the strategic framework and practical protocols necessary to establish a reliable, robust, and regulatory-compliant analytical method.
References
- Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
- Title: Understanding ICH Q2(R2)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: USP <621> Chromatography Source: DSDP Analytics URL
- Title: Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides Source: Benchchem URL
- Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL
- Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: Benchchem URL
- Title: ICH Q2(R2)
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: ICH releases draft guidelines on analytical method development Source: RAPS URL
- Title: Validation of Analytical Procedures Q2(R2)
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An In-depth Technical Guide to the Health and Safety of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a highly reactive compound utilized in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a sulfonyl chloride, a nitro group, and a bromo group on a benzene ring, makes it a valuable building block. However, these same functional groups contribute to its significant hazardous properties. This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling and use of this compound in a laboratory setting. The information herein is synthesized from safety data for structurally analogous compounds and is intended to provide a robust framework for risk assessment and mitigation.
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its corrosive nature.[1] The primary hazards are associated with its reactivity, particularly with nucleophiles and water.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[4][5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2] |
| Acute Toxicity (Oral, Inhalation, Dermal) | Category 4 (Harmful) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5] |
Hazard Pictograms
Caption: GHS pictograms for corrosion and health hazards.
Toxicological Profile and Health Effects
The toxicological properties of this compound have not been fully investigated.[3][5] However, based on data from analogous compounds, the following acute and chronic health effects can be anticipated.
Acute Health Effects
-
Skin Contact: Causes severe chemical burns.[4] The material is corrosive, and direct contact can lead to the destruction of skin tissue.[4] Open cuts or irritated skin should not be exposed to this material.[4]
-
Eye Contact: Risk of serious and permanent eye damage, including blindness.[4][5] Vapors and mists are also extremely irritating.[4]
-
Inhalation: May cause respiratory irritation with symptoms such as coughing, choking, and damage to the mucous membranes.[3][4] Inhalation of dusts or mists can lead to inflammation of the lung tissue.[4]
-
Ingestion: Harmful if swallowed. Can cause severe burns to the mouth, throat, and gastrointestinal tract, with immediate pain and difficulty in swallowing and speaking.[3][4] Ingestion can lead to severe swelling and the danger of perforation of the esophagus or stomach.[3][5]
Chronic Health Effects
Long-term exposure to this compound may lead to chronic respiratory irritation and potential airway diseases.[4] Repeated or prolonged skin contact can cause dermatitis.[4]
First-Aid Measures
Immediate medical attention is required for any exposure.[5] First-aiders should protect themselves from exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration.[6] Immediately call a poison center or doctor.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[4] Immediately call a poison center or doctor.[2] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4] Immediately call an ophthalmologist or poison center. |
| Ingestion | Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] If the person is conscious, have them drink one or two glasses of water. Immediately call a poison center or doctor.[2] |
Emergency Response Workflow
Caption: Workflow for emergency response to chemical exposure.
Handling and Storage
Safe Handling Procedures
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
General Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.
-
Avoiding Incompatibilities: Avoid contact with water, moisture, strong oxidizing agents, and strong bases.[3] When diluting, always add the material to water slowly, never the other way around.[4]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed to prevent contact with moisture.[3][5] The compound is moisture-sensitive and may decompose on exposure to moist air or water.[4]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Store in a designated corrosives area.[5]
Accidental Release and Disposal
Accidental Release Measures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.[7]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7] Do NOT use water.[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
-
Major Spills:
-
Evacuate the area immediately and call for emergency response.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[8] Dispose of the material and its container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₄S[9] |
| Molecular Weight | 300.51 g/mol [10] |
| Appearance | Likely a solid at room temperature |
| Reactivity | Highly reactive with nucleophiles.[1] Reacts with water, potentially liberating toxic and corrosive gases.[3][11] |
| Stability | Stable under recommended storage conditions, but sensitive to moisture.[3] |
Conclusion
This compound is a valuable reagent that demands careful and informed handling. A thorough understanding of its hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe working environment.
References
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS. [Link]
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Commercial suppliers of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
<-3a--22_e2_80_9d_>## An In-depth Technical Guide to 2-Bromo-3-nitrobenzene-1-sulfonyl chloride for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of this compound (CAS No. 1261553-98-3), a specialized reagent for researchers, scientists, and professionals in drug development. We will explore its chemical properties, commercial availability, applications in synthesis, and protocols for its safe and effective use.
Introduction to a Key Synthetic Building Block
This compound is a polysubstituted aromatic sulfonyl chloride. Its molecular structure, featuring a bromine atom and a nitro group ortho and meta to the sulfonyl chloride moiety, respectively, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the bromine atom confer specific reactivity to the sulfonyl chloride group, which is instrumental in creating complex molecular architectures, particularly in the development of novel pharmaceutical compounds.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its effective application in synthesis.
| Property | Value |
| CAS Number | 1261553-98-3[1][2][3] |
| Molecular Formula | C₆H₃BrClNO₄S[1][2] |
| Molecular Weight | 300.51 g/mol [1] |
| Typical Purity | ≥97% |
Note: Physical properties such as melting and boiling points are not consistently reported across suppliers and should be determined on a batch-specific basis from the Certificate of Analysis.
Commercial Availability and Supplier Landscape
While a niche reagent, this compound is available from several specialized chemical suppliers who cater to the research and development sector. When selecting a supplier, it is imperative to consider not just the cost, but also the purity of the compound, the availability of comprehensive analytical data (like NMR and HPLC), and the supplier's ability to provide robust safety and handling information.
| Supplier | Product Alias/Notes | Purity |
| Sunway Pharm Ltd | 2-Bromo-3-nitrophenylsulfonyl chloride[1] | Purity information available upon request for specific batches[1] |
| CymitQuimica | Brand: Indagoo. Intended for laboratory use only.[2] | 97%[2] |
| BLD Pharm | Offers comprehensive documentation including NMR, HPLC, LC-MS. | Information available upon request. |
| Ambeed | Purity levels typically ≥97%. | |
| Aladdin | Available in various quantities, e.g., 1g.[4] |
Core Applications in Synthetic Chemistry
The primary utility of this compound lies in its function as a precursor for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry.
The presence of the bromo and nitro groups on the aromatic ring allows for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) or nucleophilic aromatic substitution, enabling the synthesis of diverse and complex molecules from a single starting scaffold.
Caption: General reaction of this compound with an amine.
Exemplary Experimental Protocol: Synthesis of a Novel Sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide derivative. Causality : Each step is designed to ensure the integrity of the highly reactive sulfonyl chloride and to drive the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask and other standard glassware
-
Silica Gel for column chromatography
Workflow:
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
Procedure:
-
Reaction Setup : Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Rationale : Anhydrous conditions are crucial as sulfonyl chlorides can be hydrolyzed by water.
-
Reagent Addition : To the stirred solution, add this compound (1.0 eq) portion-wise at 0°C (ice bath). Rationale : The reaction is often exothermic; slow addition at low temperature controls the reaction rate and prevents side reactions.
-
Base Addition : Add pyridine (1.5 eq) dropwise to the reaction mixture. Rationale : Pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Reaction Progression : Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up :
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.
Safety, Handling, and Storage
Hazard Profile : Sulfonyl chlorides are corrosive and moisture-sensitive. This compound should be handled with extreme care.
-
Hazard Statements : Causes severe skin burns and eye damage[5][6][7]. Harmful if swallowed[5].
-
Precautionary Measures :
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5].
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors[6].
-
Wash hands thoroughly after handling[5].
-
Avoid contact with skin, eyes, and clothing[6]. In case of contact, rinse immediately and seek medical attention[5][7].
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[6].
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in the synthesis of complex organic molecules. Its commercial availability from specialized suppliers, coupled with a clear understanding of its reactivity and handling requirements, enables researchers to leverage this reagent for the development of novel compounds in pharmaceuticals and materials science. Adherence to rigorous safety protocols is paramount when working with this corrosive and reactive chemical.
References
-
Sunway Pharm Ltd. This compound - CAS:1261553-98-3.
-
CymitQuimica. This compound.
-
BLD Pharm. 1261553-98-3|this compound.
-
Ambeed. This compound.
-
Sigma-Aldrich. Safety Data Sheet for Benzenesulfonyl chloride (representative).
-
Fisher Scientific. Safety Data Sheet for 3-Nitrobenzenesulfonyl chloride (representative).
-
EON Biotech. 2-bromo-5-nitrobenzene-1-sulfonyl chloride – (98130-55-3).
-
Aaronchem. 98130-55-3 | MFCD06254509 | 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.
-
Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
TCI Chemicals. Safety Data Sheet for 3-Nitrobenzenesulfonyl Chloride (representative).
-
Thermo Scientific Chemicals. 2-Nitrobenzenesulfonyl chloride, 97% 100 g.
-
ChemScene. 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride.
-
Dana Bioscience. 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride 1g.
-
Matrix Scientific. 3-Bromo-4-cyano-2-nitrobenzenesulfonyl chloride.
-
NIH National Library of Medicine. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.
-
CP Lab Safety. 3-Nitrobenzenesulfonyl Chloride, 25g, Each.
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in the Synthesis of Novel Sulfonamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, a specialized reagent for the synthesis of highly functionalized sulfonamides. We will explore the underlying chemical principles, provide a robust experimental protocol, and discuss the strategic advantages this building block offers for creating diverse chemical libraries for drug discovery.
Introduction: The Significance of the Sulfonamide Moiety and the Utility of a Multifunctional Reagent
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its ability to act as a bioisostere for amides and carboxylic acids, combined with its unique hydrogen bonding capabilities and metabolic stability, makes it a privileged scaffold in drug design.[1][2]
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] While numerous sulfonyl chlorides are commercially available, the strategic selection of the reagent is paramount for accessing novel chemical space. This compound is not merely a reagent for installing a sulfonamide group; it is a trifunctional building block that introduces three distinct points of chemical diversity in a single step:
-
The Sulfonyl Chloride: The primary reactive site for coupling with a vast library of amines.
-
The Bromo Group: An ideal handle for post-sulfonamidation modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
The Nitro Group: A versatile functional group that can be readily reduced to an aniline, which can then undergo a host of further transformations (e.g., amidation, diazotization).
This multifunctional nature allows for a divergent synthetic approach, enabling the rapid generation of complex molecules from a common intermediate. The strong electron-withdrawing effects of the ortho-bromo and meta-nitro groups also enhance the electrophilicity of the sulfonyl chloride, facilitating its reaction with amines.
Reaction Mechanism and Core Principles
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.[4] This process typically requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][5]
Generalized Reaction Mechanism
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-alkyl/aryl-2-bromo-3-nitrobenzenesulfonamide. Researchers should perform their own optimization based on the specific amine used.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Stoichiometry | Notes |
| This compound | 1261553-98-3 | 300.51 | 1.0 equiv | Moisture sensitive. Handle under inert atmosphere if possible. |
| Primary or Secondary Amine (R¹R²NH) | Varies | Varies | 1.1 - 1.2 equiv | Excess ensures complete consumption of the sulfonyl chloride. |
| Pyridine (or Triethylamine, DIPEA) | 110-86-1 | 79.10 | 2.0 - 3.0 equiv | Acts as a non-nucleophilic base and can be used as a solvent. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 | 84.93 | Solvent | Anhydrous grade is recommended. |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | For work-up | To quench excess base and amine. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | For work-up | To neutralize any remaining acid. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | For work-up | To aid in phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | Drying agent for the organic phase. |
Step-by-Step Procedure
Causality and In-Process Controls:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.1 equiv). Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Rationale: Starting with the amine ensures the more valuable sulfonyl chloride is added to a slight excess of its reaction partner. Anhydrous solvent prevents hydrolysis of the sulfonyl chloride.
-
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches 0 °C.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, preventing the formation of potential side products and ensuring thermal stability.
-
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes. After the addition is complete, add pyridine (2.0 equiv) to the reaction mixture.
-
Rationale: Dropwise addition maintains temperature control. The base (pyridine) is added to neutralize the HCl as it is formed, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction forward.[5]
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes.
-
In-Process Control (TLC): Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting reagent (sulfonyl chloride). The product sulfonamide should appear as a new, typically higher Rf spot.
-
-
Aqueous Work-up (Quenching): Once the reaction is complete (typically 2-12 hours), dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Rationale: The HCl wash removes the pyridine and any unreacted amine. The NaHCO₃ wash removes any residual acid. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (or another suitable solvent system determined by TLC analysis).
-
Rationale: Chromatography is necessary to remove non-polar impurities and any unreacted starting materials, yielding the pure sulfonamide.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Advantages and Strategic Considerations
-
Divergent Synthesis: The true power of this reagent lies in the post-sulfonamidation functionalization. The resulting 2-bromo-3-nitrobenzenesulfonamide is a versatile intermediate.
-
The bromo substituent can be used in palladium-catalyzed reactions to introduce new aryl, heteroaryl, or alkyl groups.
-
The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings.
-
-
Library Generation: This strategy is highly amenable to parallel synthesis for the creation of focused libraries for structure-activity relationship (SAR) studies. A single sulfonamide intermediate can be diversified at two different positions, rapidly expanding the scope of analogs.
-
Modulation of Physicochemical Properties: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the properties of the final molecule, such as pKa, solubility, and receptor binding affinity.[6]
Safety Precautions
-
This compound is corrosive and moisture-sensitive. It should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane (DCM) is a suspected carcinogen. All handling should occur in a well-ventilated fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care in a fume hood.
-
The reaction quenching with 1 M HCl is exothermic and may cause gas evolution (CO₂ from bicarbonate wash). Perform additions slowly and ensure adequate ventilation.
References
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Whiting, M., & Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Bostrom, J., et al. (2014).
- ResearchGate. (n.d.). Synthesis of sulfonamides.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- BenchChem. (2025). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.
- BenchChem. (2025). The Biological Significance of 2-Bromo-3-nitrobenzoic Acid: A Technical Guide for Researchers.
- Li, W., et al. (2021).
- Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis.
- BenchChem. (2025). Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored.
- Festus, C., et al. (2019).
- Festus, C., et al. (2019).
- ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride synthesis.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.
- Nuomeng Chemical. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
- BLD Pharm. (n.d.). 1261553-98-3|this compound.
- Zhiqin, J. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar.
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Application Notes and Protocols for the Synthesis of N-Substituted-2-bromo-3-nitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-substituted-2-bromo-3-nitrobenzenesulfonamides through the reaction of 2-bromo-3-nitrobenzene-1-sulfonyl chloride with primary amines. Sulfonamides are a critical pharmacophore in medicinal chemistry, and this protocol outlines the essential theoretical and practical considerations for their synthesis. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in drug design and development, found in a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to mimic the transition state of enzymatic reactions and its capacity to engage in strong hydrogen bonding interactions with biological targets.[1] The discovery of the antibacterial properties of sulfanilamide opened the door to the synthesis of thousands of structurally diverse sulfonamides, leading to treatments for a variety of conditions, including bacterial infections, inflammation, and diabetes.[1][2] The reaction of a sulfonyl chloride with a primary amine is a robust and widely utilized method for the formation of the sulfonamide bond.[3][4] This protocol focuses on the use of this compound, a versatile building block for the synthesis of novel sulfonamides with potential applications in medicinal chemistry.
Reaction Mechanism and Theoretical Considerations
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[4]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfonamide.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the final sulfonamide product and the hydrochloride salt of the base.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic primary amine. Researchers should be aware that optimization of reaction conditions may be necessary for different amine substrates.
Materials and Equipment
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography or recrystallization
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N-substituted-2-bromo-3-nitrobenzenesulfonamides.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[5]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[4][5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.[4]
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: This is a common and effective method for purifying solid sulfonamides.[6][7]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol-water mixture).[6][7]
-
If necessary, perform a hot filtration to remove any insoluble impurities.[7]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.[7][8]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[8]
-
Dry the crystals under vacuum.
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Characterization
The identity and purity of the synthesized sulfonamide should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation.[9][10][11] The ¹H NMR spectrum should show a characteristic signal for the sulfonamide N-H proton, typically in the range of 8-10 ppm.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretching vibration.[11]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
Safety Precautions
It is imperative to conduct a thorough risk assessment before beginning any chemical synthesis.
-
This compound: This compound is expected to be corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[12][13]
-
Primary Amines: Many primary amines are flammable, corrosive, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Bases: Triethylamine and pyridine are flammable, corrosive, and have strong, unpleasant odors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
In case of exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of water.[14]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]
-
Inhalation: Move to fresh air immediately.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]
In all cases of exposure, seek immediate medical attention. [14]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | - Inactive sulfonyl chloride (hydrolyzed).- Impure reagents or wet solvent.- Reaction not gone to completion. | - Use fresh sulfonyl chloride.- Ensure all reagents and solvents are anhydrous.- Increase reaction time or temperature; monitor by TLC. |
| Formation of multiple products | - Di-sulfonylation of the primary amine.- Side reactions with impurities. | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[4]- Purify starting materials. |
| "Oiling out" during recrystallization | - Melting point of the solid is lower than the boiling point of the solvent.- High concentration of impurities. | - Re-dissolve the oil in more hot solvent and cool slowly.- Try a different solvent or solvent mixture.[7] |
| No crystal formation | - Solution is not saturated.- Supersaturation. | - Reduce the amount of solvent.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7] |
References
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). Journal of Inorganic Biochemistry.
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2016). Langmuir.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- Sulfonamide purification process. (1957).
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). BenchChem.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
- Preparation of sulfonamides from N-silylamines.
- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). MDPI.
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
- Synthesis and characterization of some sulfonamide dervatives.
- SAFETY DATA SHEET - Benzenesulfonyl chloride. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. (2025). Fisher Scientific.
- This compound. BLD Pharm.
- SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
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2-Bromo-3-nitrobenzene-1-sulfonyl chloride as a derivatizing agent for HPLC analysis of amines
An in-depth guide to the pre-column derivatization of primary and secondary amines using 2-Bromo-3-nitrobenzene-1-sulfonyl chloride for enhanced HPLC-UV analysis. This document provides a comprehensive overview, from reaction mechanisms to detailed experimental protocols and method validation, tailored for researchers, scientists, and drug development professionals.
Introduction: Overcoming the Challenge of Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in analytical chemistry, yet the direct analysis of many aliphatic and aromatic amines remains a significant challenge. These compounds often lack a native chromophore or fluorophore, rendering them nearly invisible to the most common HPLC detectors, such as Ultraviolet-Visible (UV-Vis) and Fluorescence (FLD) detectors.[1][2] To overcome this limitation, pre-column derivatization is employed—a robust strategy that chemically modifies the analyte before it enters the HPLC column.[3][4][5] This process attaches a molecular "tag" to the amine, enhancing its detectability and often improving its chromatographic properties.
This application note details the use of this compound as a highly effective pre-column derivatizing agent for the sensitive HPLC analysis of primary and secondary amines. The reagent is specifically designed for this purpose, featuring a highly reactive sulfonyl chloride group that readily couples with amines and a nitrobenzene moiety that acts as a strong chromophore, enabling sensitive and reliable quantification by HPLC-UV.
Principle and Reaction Mechanism
The derivatization of an amine with this compound is a nucleophilic substitution reaction. The process, outlined below, is driven by the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.
Causality of the Reaction:
-
Activation of the Amine: The reaction is conducted under alkaline conditions (pH 9.5–10.5). This is a critical step, as the basic environment deprotonates the amine's ammonium salt form, ensuring the nitrogen atom's lone pair of electrons is available for nucleophilic attack.[2][6]
-
Nucleophilic Attack: The unprotonated primary or secondary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride group. This forms an unstable tetrahedral intermediate.[7][8]
-
Formation of a Stable Adduct: The intermediate collapses, eliminating a chloride ion, a good leaving group. The resulting protonated sulfonamide is then neutralized by the alkaline buffer.[8][9]
-
Product: The final product is a highly stable N-substituted-2-bromo-3-nitrobenzenesulfonamide derivative that is readily detectable by UV.[2][10] The alkaline buffer serves the dual purpose of facilitating the reaction and neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Advantages of this compound
-
High Reactivity: The sulfonyl chloride group is highly reactive towards primary and secondary amines, ensuring rapid and quantitative derivatization under mild thermal conditions.[7][9]
-
Strong Chromophore: The nitrobenzene moiety in the derivative provides strong ultraviolet absorbance, typically in the range of 250-270 nm, leading to excellent sensitivity for UV detection.[11][12][13]
-
Derivative Stability: The resulting sulfonamide bond is exceptionally stable, preventing degradation of the derivative during sample storage, workup, or chromatographic analysis.[2][14]
-
Improved Chromatography: The derivatization process increases the hydrophobicity of the polar amine analytes, leading to better retention and separation on reversed-phase HPLC columns.
Experimental Protocol: Derivatization Procedure
This protocol provides a robust framework for the derivatization of amines. For specific applications, optimization of parameters such as reagent concentration, reaction time, and temperature may be necessary.
Required Reagents and Materials
-
This compound
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Amine standards or samples
-
Microcentrifuge tubes or HPLC vials
-
Heating block or water bath
-
Vortex mixer
Preparation of Solutions
-
Derivatizing Reagent (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in 5.0 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Borate Buffer (0.1 M, pH 10.0): Dissolve 0.62 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 10.0 with 1 M NaOH and make up the final volume to 100 mL.
-
Quenching Solution (1 M Glycine): Dissolve 0.75 g of glycine in 10 mL of HPLC-grade water. This solution is used to consume excess derivatizing reagent.
-
Standard/Sample Solutions: Prepare stock solutions of amine standards in a suitable solvent (e.g., water or methanol). Create a series of working standards by diluting the stock solution with the same solvent. Samples should be diluted to fall within the expected calibration range.
Step-by-Step Derivatization Protocol
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the amine standard or sample solution.
-
Add Buffer: Add 200 µL of the 0.1 M borate buffer (pH 10.0) and vortex briefly.
-
Add Derivatizing Reagent: Add 200 µL of the 10 mg/mL derivatizing reagent solution. Cap the tube tightly and vortex for 30 seconds.
-
Rationale: Adding the reagent to the buffered amine solution ensures the reaction proceeds immediately under optimal pH conditions.
-
-
Incubate: Place the tube in a heating block or water bath set to 60°C for 45 minutes.
-
Rationale: Gentle heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe.
-
-
Cool: After incubation, remove the tube and allow it to cool to room temperature.
-
Quench (Optional but Recommended): Add 50 µL of the quenching solution and vortex. Let it stand for 10 minutes at room temperature.
-
Rationale: This step consumes any unreacted this compound, preventing it from interfering with the chromatogram or reacting with other components.
-
-
Final Preparation: The sample is now ready for direct injection into the HPLC system. If necessary, it can be filtered through a 0.45 µm syringe filter or diluted with the initial mobile phase composition.
Experimental Protocol: HPLC Analysis
The sulfonamide derivatives are non-polar and well-suited for reversed-phase HPLC. A gradient elution is typically required to separate a mixture of derivatized amines with varying polarities.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC with UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[15][16] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm[13][17] |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Rationale: The use of a C18 column provides excellent retention for the hydrophobic derivatives. A formic acid modifier in the mobile phase helps to ensure sharp, symmetrical peaks by controlling the ionization state of any residual silanols on the column packing.
Example Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Integrated Analytical Workflow
The entire process, from sample preparation to data analysis, follows a logical and streamlined sequence designed for efficiency and reproducibility.
Method Validation
A full method validation must be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[18][19][20] Key parameters to evaluate are summarized below.
| Validation Parameter | Acceptance Criteria & Purpose |
| Specificity | The method should demonstrate that there are no interfering peaks from the diluent, matrix, or derivatization byproducts at the retention time of the analyte peaks. |
| Linearity | A calibration curve of at least five concentration levels should yield a correlation coefficient (R²) ≥ 0.999.[16] |
| Accuracy | Recovery should be within 98.0-102.0% for spiked matrix samples at three different concentration levels (low, medium, high).[18] |
| Precision (Repeatability) | The relative standard deviation (%RSD) for six replicate preparations of the same sample should be ≤ 2.0%. |
| Intermediate Precision | The %RSD should be ≤ 3.0% when the analysis is performed by different analysts on different days or with different equipment. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1). |
| Robustness | The method's performance should remain unaffected by small, deliberate changes in parameters like mobile phase pH (±0.2), column temperature (±5°C), and detection wavelength (±2 nm). |
Illustrative Data
The following table presents expected, illustrative data for the separation of representative amines using this method. Retention times and LOQ will vary based on the specific amine and the exact chromatographic system used.
| Analyte | Amine Type | Expected Retention Time (min) | Expected LOQ (ng/mL) |
| Butylamine | Primary Aliphatic | ~10.5 | ~5 |
| Diethylamine | Secondary Aliphatic | ~12.2 | ~10 |
| Aniline | Primary Aromatic | ~14.8 | ~2 |
| N-Methylaniline | Secondary Aromatic | ~16.5 | ~5 |
Conclusion
Pre-column derivatization with this compound is a powerful and reliable strategy for the quantitative analysis of primary and secondary amines by HPLC-UV. The straightforward derivatization procedure transforms non-chromophoric amines into stable, highly detectable sulfonamide derivatives. The protocols and methods detailed in this application note provide a comprehensive foundation for researchers to develop and validate robust analytical methods for a wide range of applications, from pharmaceutical quality control to environmental monitoring and beyond.
References
-
Yoshida, T., et al. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1483-92. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
-
King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
-
Blog. (n.d.). How does Ethyl Sulfonyl Chloride react with amines? Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A simple and efficient protocol for the synthesis of sulfonamides using microwave irradiation under solvent-free conditions. RSC Advances. Available at: [Link]
-
Tzanavaras, P. D., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201. Available at: [Link]
-
PubMed. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available at: [Link]
-
Al-Kindy, S. M. Z., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Fluorogenic Reagent 4-(4, 5-diphenyl-1H-imidazol-2-yl) benzoyl chloride. Sultan Qaboos University Journal For Science, 23(1), 36-47. Available at: [Link]
-
Antoniou, C., et al. (2023). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 28(19), 6776. Available at: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
NIH PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1045-52. Available at: [Link]
-
ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). Available at: [Link]
-
ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Available at: [Link]
-
MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4991. Available at: [Link]
-
Physical Chemistry Chemical Physics. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Environmental Monitoring and Forewarning. (2016). Determination of Nitrobenzene Compounds in Surface Water by High Performance Liquid Chromatography. Available at: [Link]
-
PubMed. (1990). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography, 529(1), 111-20. Available at: [Link]
-
NIH PMC. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at: [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. Available at: [Link]
-
ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages: A Review. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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Application of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in medicinal chemistry
An Application Guide to 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in Medicinal Chemistry
Introduction: A Trifunctional Linchpin for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, success is often dictated by the ability to rapidly synthesize and evaluate diverse libraries of compounds to build robust Structure-Activity Relationships (SAR). The strategic selection of starting materials is paramount to this endeavor. This compound emerges as a uniquely powerful building block, best described as a trifunctional synthetic linchpin. Its architecture is not a random assortment of functionalities but a deliberate design that enables a multi-vector approach to molecular diversification.
The core utility of this reagent lies in its three distinct points of reactivity, which can be addressed sequentially to build complex molecular architectures:
-
The Sulfonyl Chloride: This highly reactive group serves as the primary anchor point, readily coupling with a vast array of primary and secondary amines to form a stable sulfonamide linkage—a privileged functional group in numerous approved drugs.[1]
-
The Bromo Group: Ortho to the newly formed sulfonamide, the bromine atom acts as a versatile handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups deep into the synthetic sequence.[2][3]
-
The Nitro Group: Positioned meta to the sulfonamide, the nitro group serves two roles. Initially, it acts as a powerful electron-withdrawing group, activating the sulfonyl chloride for the initial coupling. Subsequently, it can be selectively reduced to an aniline, revealing a new nucleophilic site for a final round of diversification.[4][5]
This guide provides a detailed exploration of how medicinal chemists can leverage the unique reactivity of this compound to construct compound libraries for drug discovery programs, particularly in the pursuit of kinase inhibitors and other targeted therapies.
Core Synthetic Strategy: A Three-Phase Approach to Diversity
The overarching strategy for utilizing this compound is a three-phase process designed to maximize molecular diversity from a single starting scaffold. This systematic approach is a powerful tool for SAR exploration.
Caption: Overall synthetic strategy for library generation.
PART 1: CORE APPLICATION & PROTOCOLS
Protocol 1.1: Synthesis of N-Substituted 2-Bromo-3-nitrobenzenesulfonamides
This procedure details the foundational reaction: the coupling of this compound with a primary amine. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride's sulfur atom, typically allowing the reaction to proceed efficiently under mild conditions.[6]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves both the sulfonyl chloride and many amine starting materials.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction. Using an excess of the primary amine reactant can also serve this purpose, but using a dedicated base allows for stoichiometric control of the primary amine.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Materials & Equipment:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., 4-methoxybenzylamine) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottomed flask with magnetic stirrer
-
Ice-water bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: Charge a round-bottomed flask with the primary amine (1.1 eq), triethylamine (1.2 eq), and anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure product.[6]
Caption: Workflow for N-Substituted Sulfonamide Synthesis.
PART 2: STRATEGIC ELABORATION OF THE SCAFFOLD
The true power of this compound is realized in the subsequent transformations of the sulfonamide product. The bromine and nitro groups are not mere spectators; they are latent functional handles for strategic, complexity-building reactions.
Application Note 2.1: R² Diversification via Suzuki-Miyaura Cross-Coupling
The C-Br bond at the 2-position is primed for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method in medicinal chemistry for forming C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl moieties.[7][8] This is particularly valuable in the synthesis of kinase inhibitors, where specific aromatic interactions in the ATP-binding site are often crucial for potency and selectivity.
Protocol 2.1: Suzuki-Miyaura Coupling of 2-Bromo-3-nitrobenzenesulfonamides
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable phosphine ligand are essential. The choice of ligand can be critical and may require screening for optimal results with different substrates.[9]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is commonly used to dissolve both the organic-soluble aryl bromide and the more polar boronic acid salt and base.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
Materials & Equipment:
-
N-Substituted 2-Bromo-3-nitrobenzenesulfonamide (from Protocol 1.1) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add the sulfonamide (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, concentrate, and purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, commercially available catalysts for C-C bond formation. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides thermal energy to drive the catalytic cycle. |
Table 1: Typical Suzuki-Miyaura Reaction Parameters.
Application Note 2.2: Unmasking a New Functional Handle via Nitro Reduction
The final step in creating a trifunctional library involves the selective reduction of the nitro group to a primary amine. This transformation is one of the most reliable in organic synthesis and introduces a nucleophilic center that can be derivatized in countless ways (e.g., acylation, alkylation, urea formation).
Protocol 2.2: Reduction of the Nitro Group to an Aniline
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol is a classic and highly effective method for nitro group reduction that is tolerant of many other functional groups, including sulfonamides and various aromatic rings.[10] Catalytic hydrogenation (H₂, Pd/C) is another excellent option, although it may not be compatible with reducible R² groups (e.g., alkenes, alkynes).[5]
-
Solvent: Ethanol or ethyl acetate are common solvents for these reductions.
-
Workup: A basic workup is required to neutralize the acidic reaction conditions and precipitate the tin salts, allowing for extraction of the free amine product.
Materials & Equipment:
-
2-Substituted-3-nitro-N-R¹-benzenesulfonamide (from Protocol 2.1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Setup: Dissolve the nitro-sulfonamide in ethanol in a round-bottomed flask.
-
Reagent Addition: Add SnCl₂·2H₂O in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate. Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases.
-
Filtration: Filter the mixture through Celite to remove the tin salts, washing the pad with ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO₄, and concentrate to yield the 3-aminobenzenesulfonamide derivative, which is often pure enough for the next step or can be purified by chromatography.
The resulting 3-amino-benzenesulfonamide is now ready for the final diversification step, such as acylation with an acid chloride or coupling with an isocyanate, to complete the synthesis of the target compound library.
Conclusion
This compound is far more than a simple sulfonating agent. It is a sophisticated, multi-stage reagent that provides medicinal chemists with an efficient and logical pathway to generate vast chemical diversity. By strategically combining classical sulfonamide synthesis with modern palladium-catalyzed cross-coupling and robust nitro-reduction chemistry, researchers can rapidly explore the structure-activity landscape of a given biological target. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this powerful building block in the rational design and synthesis of novel therapeutic agents.
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Patil, Y. R., et al. (2025). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. ResearchGate. Available at: [Link]
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Vardanyan, R., & Hruby, V. (2016). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. Available at: [Link]
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Patil, Y. R., et al. (2025). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. Available at: [Link]
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Pal, M., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
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Khan, I., et al. (2024). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. Available at: [Link]
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Młochowski, J., et al. (2025). The Reactions of 2-(Bromoseleno)benzenesulfonyl Chloride with Primary Amines Toward 2,2′-Diselenobis(benzenesulfonamides) and 1,3,2-Benzothiaselenazole 1,1-Dioxides: New Oxygen-Transfer Agents, Antimicrobials and Virucides. ResearchGate. Available at: [Link]
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D’hooghe, M., & De Kimpe, N. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. Available at: [Link]
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Wang, C., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 12(3), 426-433. Available at: [Link]
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Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64344. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Available at: [Link]
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PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Available at: [Link]
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Jackson, P. J. M., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. Chemical Society Reviews, 50(3), 1669-1683. Available at: [Link]
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Sharma, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29853-29857. Available at: [Link]
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Application Notes & Protocols: 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in the Synthesis of Heterocyclic Compounds
An In-Depth Guide for Medicinal and Synthetic Chemists
Introduction: A Multifaceted Building Block for Heterocyclic Scaffolds
2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound poised to serve as a versatile precursor in modern heterocyclic synthesis. Its utility stems from the strategic arrangement of three distinct reactive centers: a highly electrophilic sulfonyl chloride group, a displaceable bromine atom, and an electron-withdrawing nitro group. This unique combination enables chemists to orchestrate sequential reactions, including sulfonamide formation and intramolecular cyclizations, to construct complex molecular architectures.
The sulfonyl chloride moiety serves as a robust handle for coupling with a wide array of nucleophiles, most notably primary and secondary amines, to forge stable sulfonamide linkages.[1][2] The true synthetic power of this reagent is unlocked in the subsequent step. The presence of the ortho-bromo substituent, activated by the potent electron-withdrawing capabilities of the adjacent sulfonyl and nitro groups, creates an electrophilic aromatic carbon ripe for intramolecular Nucleophilic Aromatic Substitution (SNAr). This two-stage reaction sequence provides a reliable and modular pathway to valuable heterocyclic systems, particularly those based on the benzothiazine scaffold, which is a privileged core in medicinal chemistry.[3][4]
This guide provides a detailed exploration of the reactivity of this compound, focusing on its application in the synthesis of 1,2-benzothiazine-1,1-dioxide derivatives. We will dissect the underlying reaction mechanisms, provide a field-tested experimental protocol, and discuss key considerations for reaction optimization.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is centered on two primary transformations: nucleophilic attack at the sulfonyl group and subsequent intramolecular SNAr.
-
Sulfonamide Formation: The initial step involves the reaction of the sulfonyl chloride with a primary or secondary amine.[5][6] The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom. This reaction is typically rapid and high-yielding, forming a stable sulfonamide intermediate. The choice of amine substrate directly dictates the substitution pattern on the nitrogen atom of the final heterocyclic product, offering a point of molecular diversity.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): This is the key ring-closing step. The sulfonamide nitrogen, upon deprotonation by a suitable base, becomes a potent intramolecular nucleophile. It attacks the carbon atom bearing the bromine. This cyclization is greatly facilitated by two factors:
-
Proximity: The reacting groups are held in close proximity, favoring an intramolecular pathway.
-
Electronic Activation: The nitro group (ortho to the sulfonyl group) and the sulfonyl group itself are powerful electron-withdrawing groups. They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the displacement of the bromide leaving group.[7]
-
The combination of these steps provides a convergent and efficient route to the benzothiazine core structure.
Caption: Key reactive sites on this compound.
Application Protocol: Synthesis of N-Substituted 4-Nitro-2H-1,2-benzothiazine-1,1-dioxides
This protocol details a general two-step, one-pot procedure for the synthesis of benzothiazine derivatives from this compound and various primary amines.
Caption: General workflow for the synthesis of benzothiazine derivatives.
Materials and Reagents
-
This compound (1.0 eq)
-
Selected Primary Amine (e.g., benzylamine, aniline) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Experimental Procedure
-
Sulfonamide Formation (Step 1):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.
-
Slowly add the primary amine (1.1 eq), either neat if liquid or as a solution in minimal DCM. The addition should be dropwise to control any exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the sulfonyl chloride indicates the completion of this step.
-
-
Intramolecular Cyclization (Step 2):
-
Once Step 1 is complete, remove the DCM under reduced pressure using a rotary evaporator. Causality Note: It is crucial to remove the DCM as its low boiling point is unsuitable for the higher temperatures required for the SNAr reaction. The initial base (pyridine/Et₃N) is also removed, which is important as a stronger, non-nucleophilic base is required for the next step.
-
To the crude sulfonamide intermediate, add anhydrous DMF to re-dissolve the material, followed by the addition of anhydrous potassium carbonate (3.0 eq). Expertise Note: DMF is an excellent polar aprotic solvent that accelerates SNAr reactions by solvating the cation (K⁺) while leaving the anion (the deprotonated sulfonamide) highly reactive. K₂CO₃ is a suitable base for deprotonating the sulfonamide nitrogen without introducing competing nucleophiles.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Again, monitor the formation of the cyclized product and disappearance of the intermediate by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl to neutralize any remaining base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by either recrystallization (e.g., from an Ethanol/water mixture) or by column chromatography on silica gel to afford the pure N-substituted 4-nitro-2H-1,2-benzothiazine-1,1-dioxide.
-
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and purity.
-
FT-IR: To identify key functional groups, such as the SO₂ stretches (~1340 and 1170 cm⁻¹) and the NO₂ group.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Summary and Expected Outcomes
The described protocol is versatile and can be applied to a range of primary amines. The nature of the amine can influence the reaction conditions and yields.
| Entry | Amine Substrate (R-NH₂) | Expected Yield (%) | Key Considerations |
| 1 | Benzylamine | 75-85% | Nucleophilic aliphatic amine, reaction is typically clean and efficient. |
| 2 | Aniline | 60-70% | Less nucleophilic than aliphatic amines; may require slightly longer reaction times or higher temperatures for cyclization. |
| 3 | Cyclohexylamine | 80-90% | A standard primary aliphatic amine, expected to give high yields. |
| 4 | 4-Methoxyaniline | 65-75% | Electron-donating group on the aniline slightly increases its nucleophilicity compared to aniline. |
Note: These yields are illustrative and may vary based on specific reaction scale and purification efficiency.
References
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Synthesis of some Heterocyclic Compounds Derived from - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Possible Mechanism of N‐Arylation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Examples of some benzothiazine based drugs - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.). Retrieved January 20, 2026, from [Link]
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Khan, I., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Available at: [Link]
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Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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amines as nucleophiles - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PubMed. (2016). Retrieved January 20, 2026, from [Link]
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-
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-
The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]
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Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - MDPI. (2021). Retrieved January 20, 2026, from [Link]
-
C(sp>3>)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (S>N>Ar) - University of Bristol Research Portal. (2022). Retrieved January 20, 2026, from [Link]
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Protecting group strategies involving 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
An In-Depth Guide to Protecting Group Strategies Involving 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Authored by: A Senior Application Scientist
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, enabling chemists to direct reactions with precision and avoid unwanted side reactions.[2] Among the arsenal of protecting groups for amines, arylsulfonamides have long been prized for their stability and reliability.[3] However, the archetypal p-toluenesulfonyl (Tosyl) group often requires harsh cleavage conditions that can compromise the integrity of complex molecules.[3]
This application note delves into the advanced protecting group strategies afforded by This compound . The strategic placement of both a bromo and a strongly electron-withdrawing nitro group on the aromatic ring creates a highly specialized tool for amine protection. This unique substitution pattern renders the resulting sulfonamide exceptionally stable to a wide range of synthetic conditions, yet susceptible to remarkably mild and selective cleavage. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, applications, and detailed protocols for its effective implementation.
The Underlying Principle: Mechanism of Action
The efficacy of 2-Bromo-3-nitrobenzenesulfonyl chloride as a protecting group hinges on the electronic properties of its substituted aromatic ring. The presence of two electron-withdrawing groups (nitro and bromo) ortho and para to the site of sulfur attachment is critical.
Protection of Amines
The protection step is a straightforward sulfonylation reaction. A primary or secondary amine attacks the electrophilic sulfur atom of this compound. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, yielding a stable and robust sulfonamide.[4][5]
Caption: General workflow for the protection of amines.
Deprotection Mechanism
The true elegance of this protecting group lies in its facile cleavage. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The deprotection is achieved by treating the sulfonamide with a soft nucleophile, typically a thiol like thiophenol or mercaptoethanol, in the presence of a mild base such as potassium carbonate.[6][7][8] The reaction proceeds through a Meisenheimer complex intermediate, leading to the cleavage of the sulfur-nitrogen bond and the liberation of the free amine.[6][7]
Caption: Simplified deprotection pathway via a Meisenheimer intermediate.
Application Notes & Strategic Advantages
Orthogonal Protection Schemes
The stability of the 2-bromo-3-nitrobenzenesulfonamide group to acidic and certain basic conditions makes it an excellent component of orthogonal protection strategies.[2][9] An orthogonal system allows for the selective removal of one protecting group in the presence of others, which is crucial for the synthesis of complex molecules with multiple functional groups.[2]
For example, the BNS group is completely stable under the strong acidic conditions (e.g., trifluoroacetic acid) used to cleave tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups.[10][11] This allows for a three-dimensional protection strategy in complex peptide or natural product synthesis.
Comparative Data
The choice of a sulfonyl protecting group is a balance between stability and ease of removal. The BNS group offers a superior balance compared to traditional and other activated sulfonyl groups.
| Protecting Group | Structure | Typical Cleavage Conditions | Key Advantages & Limitations |
| Tosyl (Ts) | p-Toluenesulfonyl | Na/NH₃ (liquid), HBr/AcOH | Adv: Very stable, low cost. Lim: Requires harsh, reductive, or strongly acidic cleavage. |
| o-Nosyl (o-NBS) | 2-Nitrobenzenesulfonyl | Thiophenol/K₂CO₃ in DMF | Adv: Mild cleavage.[8] Lim: Less stable than BNS to some nucleophiles. |
| BNS | 2-Bromo-3-nitrobenzenesulfonyl | Thiophenol/K₂CO₃ in DMF/MeCN | Adv: Highly stable, yet cleaved under mild, specific nucleophilic conditions. Excellent for orthogonal strategies. Lim: Higher reagent cost. |
Detailed Experimental Protocols
Safety Note: this compound is a reactive compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine (e.g., benzylamine) with this compound.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Protocol 2: Deprotection of a BNS-Protected Amine
This protocol details the cleavage of the BNS group using a thiol-based system.
Materials:
-
BNS-protected amine (1.0 eq)
-
Thiophenol (3.0-5.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous powder) (3.0-5.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the BNS-protected amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0-5.0 eq) and thiophenol (3.0-5.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (the free amine) by flash column chromatography or crystallization to remove the thioether byproduct.
Conclusion
This compound represents a highly valuable reagent in modern organic synthesis. It provides a robust protecting group for amines that is compatible with a wide range of reaction conditions, particularly those used for the cleavage of other common protecting groups like Boc and Fmoc. The ability to deprotect under exceptionally mild, nucleophilic conditions grants chemists the flexibility needed to construct complex, highly functionalized molecules. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can confidently integrate this advanced protecting group into their synthetic strategies to achieve their molecular targets with greater efficiency and selectivity.
References
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Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
University of Glasgow. Protecting Groups and Orthogonal Protection Strategies. [Link]
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ChemTarget. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Google Patents. Peptide synthesis with sulfonyl protecting groups. EP0941104A1.
-
Kan, T., & Fukuyama, T. (2004). Ns-Strategies: A Highly Versatile Synthetic Method for Amines. Chemical Communications, (4), 353-359. [Link]
- Google Patents.
-
Demchenko, A. V., et al. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]
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OpenOChem Learn. Protection of Alcohols. [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]
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Sunway Pharm Ltd. This compound. [Link]
-
Royal Society of Chemistry. Benzenesulfonamide. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]
-
Wikipedia. Protecting group. [Link]
-
Science of Synthesis. Photocleavable Protecting Groups. [Link]
-
ChemistryViews. New Protecting Group for Amines. [Link]
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-
ResearchGate. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
-
SlideShare. Protection of OH group of alcohol. [Link]
-
National Institutes of Health. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
PubChemLite. 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
ResearchGate. (PDF) 2-Bromo-3-nitrobenzaldehyde. [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
PubChem. 2-Nitrobenzenesulfonyl chloride. [Link]
-
National Institutes of Health. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
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Reaction of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride with alcohols to form sulfonates
Application Note & Protocol
Efficient Synthesis of Sulfonate Esters via Reaction of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride with Alcohols
Abstract
The conversion of alcohols into sulfonate esters is a cornerstone transformation in organic synthesis, rendering the typically poor hydroxyl leaving group into one that is readily displaced by a wide range of nucleophiles. This guide provides a detailed protocol and scientific rationale for the reaction of this compound with alcohols. This specific sulfonylating agent is notable for the electronic effects of its substituents, which enhance reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a robust experimental workflow, and troubleshooting guidance to ensure reliable and efficient synthesis of the corresponding sulfonate esters.
Scientific Principles & Mechanistic Overview
The fundamental transformation involves the reaction of an alcohol (R-OH) with a sulfonyl chloride (R'-SO₂Cl) in the presence of a base to form a sulfonate ester (R-OSO₂-R'). The hydroxyl group of an alcohol is a poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1] By converting the alcohol to a sulfonate ester, we create an excellent leaving group, as the resulting sulfonate anion (R'-SO₃⁻) is highly stabilized by resonance across its three oxygen atoms, making it a very weak base.[1]
The Reagent: this compound
The choice of this compound is dictated by its electronic properties. The sulfur atom in a sulfonyl chloride is highly electrophilic, a characteristic that is further amplified by the presence of strong electron-withdrawing groups on the aromatic ring.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly increases the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by the alcohol.[2] This enhanced reactivity can lead to faster reaction times and milder conditions compared to less activated sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).[2][3]
-
Bromo Group (-Br): The bromo substituent also contributes to the electron-withdrawing nature of the ring through induction.
This heightened reactivity makes 2-bromo-3-nitrobenzenesulfonyl chloride a valuable reagent, particularly for the sulfonylation of less reactive or sterically hindered alcohols.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur center. The generally accepted mechanism involves two key steps, facilitated by a non-nucleophilic base such as pyridine or triethylamine (Et₃N).
-
Nucleophilic Attack: The alcohol's lone pair of electrons on the oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This step results in the displacement of the chloride ion and the formation of a protonated sulfonate ester intermediate (an oxonium ion).[4][5]
-
Deprotonation: A base, typically an amine like pyridine or triethylamine, removes the proton from the oxygen atom to yield the neutral sulfonate ester and the protonated base (e.g., pyridinium chloride).[4][5]
Crucially, this reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process.[5][6][7] This is a significant advantage for stereocontrolled synthesis.
An alternative mechanism, particularly relevant when using pyridine, involves pyridine acting as a nucleophilic catalyst. Pyridine first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then rapidly attacked by the alcohol, regenerating the pyridine catalyst.[4][8]
Caption: Figure 1: General Mechanism of Alcohol Sulfonylation.
Experimental Protocol: General Procedure
This protocol provides a robust method for the sulfonylation of primary and secondary alcohols. Tertiary alcohols may require modified conditions due to lower reactivity and potential for elimination side reactions.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, etc. | Highly reactive and moisture-sensitive. Store under inert gas. |
| Alcohol (Substrate) | Anhydrous | N/A | Must be dry; trace water will consume the sulfonyl chloride. |
| Dichloromethane (DCM) | Anhydrous | DriSolv®, etc. | Use a dry, non-protic solvent. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, >99.5% | Sigma-Aldrich | Use freshly distilled base to ensure it is dry. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | N/A | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For workup. |
| Saturated Sodium Chloride (Brine) | Aqueous | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Na₂SO₄ | Reagent Grade | N/A | For drying the organic layer. |
| Round-bottom flask, magnetic stirrer, stir bar | N/A | N/A | Ensure all glassware is oven- or flame-dried before use. |
| Septa, needles, nitrogen/argon line | N/A | N/A | For maintaining an inert atmosphere. |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | N/A | For reaction monitoring. |
Step-by-Step Protocol
Caption: Figure 2: Experimental Workflow for Sulfonate Ester Synthesis.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq). Under an inert atmosphere (N₂ or Argon), dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold alcohol/base mixture over 10-15 minutes. Causality Note: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting alcohol by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The sulfonate ester product should have a higher Rf value than the starting alcohol. Reactions are often complete within 1-4 hours.[9]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water.[10]
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove the amine base, saturated NaHCO₃ (2x) to remove any acidic impurities, and finally with saturated brine (1x).[10][11]
-
Trustworthiness Check: The aqueous HCl wash will form a water-soluble salt with the amine base (e.g., triethylammonium chloride), effectively removing it from the organic product layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.
-
Purification: The crude product can be purified by either recrystallization (if solid) from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting & Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently reactive alcohol (e.g., sterically hindered). | Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or consider using a more potent catalytic base like 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq). |
| Wet reagents or solvent. | Ensure all reagents and glassware are scrupulously dried. Use freshly opened or distilled solvents and bases. | |
| Formation of Side Products | Reaction temperature too high. | Maintain low temperature (0 °C) during addition and initial reaction phase to minimize side reactions. |
| Use of pyridine with reactive alcohols can lead to chloride displacement. | Use a non-nucleophilic base like triethylamine or 2,6-lutidine, especially if the resulting sulfonate is highly reactive towards Sₙ2 displacement.[12] | |
| Low Isolated Yield | Product loss during aqueous workup (for more polar sulfonates). | Minimize the volume of aqueous washes or back-extract the combined aqueous layers with fresh DCM to recover any dissolved product. |
| Decomposition on silica gel. | Deactivate the silica gel with triethylamine (e.g., by adding 1% Et₃N to the eluent) or use an alternative purification method like recrystallization. |
Safety Precautions
-
This compound: This reagent is corrosive and highly sensitive to moisture. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It will hydrolyze to form HCl and the corresponding sulfonic acid upon contact with water.
-
Solvents and Bases: Dichloromethane is a suspected carcinogen. Pyridine and triethylamine are flammable, toxic, and have strong odors. All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with cooling.
References
-
Khan Academy. Formation of Sulfonate Esters from Alcohols. YouTube. Available at: [Link]
- Tanabe, Y., et al. Sulfonylation of alcohol. Google Patents (JP2000219669A).
-
Milstein, D., et al. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]
- Tanabe, Y., et al. Method for sulfonylation of alcohol. Google Patents (JP3445515B2).
-
Organic Chemistry Tutor. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]
-
Molander, G. A., et al. Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. National Institutes of Health (PMC). Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
Pearson. Leaving Group Conversions - Sulfonyl Chlorides. Pearson+. Available at: [Link]
-
Periodic Chemistry. Sulfonate Esters. Periodic Chemistry. Available at: [Link]
-
Mosslemin, M. H., et al. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Organic Chemistry Research. Available at: [Link]
-
Wang, C., et al. ADDP facilitates C–S bond formation from sulfonyl chlorides with alcohols. RSC Publishing. Available at: [Link]
-
Xiao, Q., et al. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. ACS Publications. Available at: [Link]
-
Scheidt, K. A., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (PMC). Available at: [Link]
-
Holmberg, K., et al. Synthesis of Hydroxy Sulfonate Surfactants. MDPI. Available at: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Chemistry Department. Available at: [Link]
- Li, J., et al. Preparation method for organic sulfonic acid compound. Google Patents (CN102746078A).
-
PubChem. 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry. Reactions of Alcohols. LibreTexts. Available at: [Link]
-
University of Wisconsin-Madison. CHEM 203 Topics Discussed on Nov. 23. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Available at: [Link]
-
Professor Dave Explains. CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. Available at: [Link]
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Application Notes and Protocols: Catalytic Strategies for the Functionalization of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the catalytic applications of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This versatile building block possesses two distinct, electronically-differentiated reactive sites: a C-Br bond amenable to classical cross-coupling and a sulfonyl chloride moiety capable of nucleophilic substitution or desulfonative coupling. We explore the catalytic conditions necessary to selectively engage these sites, focusing on palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as strategies for sulfonamide synthesis. The underlying principles governing catalyst selection, reaction optimization, and opportunities for sequential functionalization are discussed in detail, supported by actionable protocols and mechanistic insights.
Introduction: A Bifunctional Building Block with Orthogonal Reactivity
This compound is a powerful synthetic intermediate due to its unique trifunctional arrangement. The presence of a bromine atom and a sulfonyl chloride group provides two distinct handles for transition metal-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly modulates the electronic properties of the aromatic ring, thereby influencing the reactivity of both leaving groups.
-
The C(sp²)-Br Bond: This site is a canonical electrophile for a vast array of palladium-catalyzed cross-coupling reactions. The adjacent nitro group renders this bond electron-deficient, typically enhancing its reactivity toward oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in catalytic cycles.[1]
-
The Sulfonyl Chloride (-SO₂Cl) Group: This moiety serves a dual role. Classically, it is an excellent electrophile for reactions with nucleophiles, such as primary and secondary amines, to form stable sulfonamides—a privileged scaffold in medicinal chemistry.[2] More recently, arylsulfonyl chlorides have been developed as effective coupling partners in desulfonative reactions, where they act as aryl sources through the extrusion of SO₂, providing an alternative to organometallic reagents.[3][4]
This guide will dissect the catalytic conditions required to harness the synthetic potential of this substrate, enabling chemists to perform selective and sequential modifications to build molecular complexity.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C-Br bond is generally the more reactive site for standard palladium-catalyzed cross-coupling reactions under typical conditions. The choice of catalyst system—specifically the ligand—is paramount to achieving high efficiency and yield.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one ofthe most robust methods for forming C(sp²)-C(sp²) bonds.[5][6] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are highly effective as they stabilize the Pd(0) state, accelerate the oxidative addition to the C-Br bond, and promote the final reductive elimination step.[7]
-
Base: A base is essential for activating the boronic acid partner, facilitating the transmetalation step.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.[5]
-
Solvent: Anhydrous polar aprotic solvents such as 1,4-dioxane, THF, or DMF are typical, often with a small amount of water to aid in dissolving the inorganic base and facilitating the catalytic cycle.[5]
Workflow for a General Catalytic Cycle
Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common, air-stable Pd(II) and Pd(0) precursors. |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands accelerate key catalytic steps.[7] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv) | Readily available coupling partners. |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Common solvent systems for Suzuki reactions. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[8][9] This reaction is fundamental to the synthesis of pharmaceuticals and organic electronic materials.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos and Josiphos have proven effective.[10] The choice of ligand can be critical depending on the steric hindrance of the amine.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices.[10][11] Weaker bases like carbonates are generally ineffective.
-
Solvents: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard palladium precursors. |
| Ligand | XPhos or RuPhos (Ligand:Pd ratio of 1.5:1 to 2:1) | Highly active ligands for C-N coupling.[12] |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) | The nucleophilic coupling partner. |
| Base | NaOt-Bu or KOt-Bu (1.2-2.0 equiv) | Strong base required to generate the active amide.[10] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents compatible with strong bases. |
| Temperature | 90-120 °C | Sufficient thermal energy for catalyst turnover. |
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
-
Reaction Setup: In a glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask. Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.022 mmol, 2.2 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask, remove from the glovebox, and heat in an oil bath at 110 °C for 16-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity.[13][14] This reaction is a powerful method for vinylation of aryl rings.
Causality Behind Experimental Choices:
-
Catalyst System: While phosphine ligands can be used, phosphine-free conditions with Pd(OAc)₂ are also common, particularly with activated bromides.[15][16] The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be beneficial.[16]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is needed to neutralize the HBr generated during the catalytic cycle.[13][15]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Table 3: Typical Conditions for the Heck Reaction
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂ (1-5 mol%) | A common and effective catalyst precursor.[13] |
| Ligand | Often ligandless, or PPh₃, P(o-tolyl)₃ | The electron-deficient nature of the substrate may allow for ligandless conditions. |
| Alkene | Styrene, Acrylate, etc. (1.2-2.0 equiv) | The olefin coupling partner. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv) | Neutralizes the H-X byproduct.[17] |
| Solvent | DMF, MeCN, or Toluene | Polar aprotic solvents are generally effective. |
| Temperature | 80-140 °C | Higher temperatures are often required for Heck reactions.[15] |
Protocol 3: Heck Vinylation with Styrene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) followed by styrene (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the mixture in an oil bath at 120 °C for 24 hours. Monitor by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the stilbene derivative.
Reactions at the Sulfonyl Chloride Moiety
While the C-Br bond is typically addressed first, the sulfonyl chloride group offers a rich avenue for functionalization, primarily through sulfonamide formation.
Sulfonamide Synthesis
This is the most direct reaction of the sulfonyl chloride group, involving nucleophilic attack by a primary or secondary amine. The reaction is typically fast, uncatalyzed, and can often be performed at room temperature in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[18]
Causality Behind Experimental Choices:
-
Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the HCl formed, driving the reaction to completion without competing as a nucleophile.
-
Solvent: Aprotic solvents like dichloromethane (DCM), THF, or ethyl acetate are ideal.
Protocol 4: Direct Sulfonamide Formation
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction with 1M HCl (10 mL). Separate the organic layer.
-
Purification: Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over MgSO₄, filter, and concentrate in vacuo. The resulting sulfonamide is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if necessary.
Sequential Functionalization Strategy
The differential reactivity of the C-Br and -SO₂Cl groups allows for a powerful sequential functionalization strategy. Typically, the more robust palladium-catalyzed coupling is performed first, followed by the milder sulfonamide formation.
Workflow for Sequential Functionalization
Caption: Fig 2. Workflow for Sequential C-C and C-N Bond Formation.
This two-step approach enables the rapid construction of diverse and complex molecular libraries from a single, readily available starting material.
Safety Precautions
-
This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is corrosive and a lachrymator.
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases like NaOt-Bu are corrosive and moisture-sensitive; handle them in a glovebox or under an inert atmosphere.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775. [Link]
-
Wang, L. (2018). Research Progress on Cross-Coupling with Aryl Sulfonyl and Sulfinate Compounds. Chinese Journal of Organic Chemistry, 38(11), 2849-2864. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 127(38), 13132–13133. [Link]
-
Cai, C., et al. (2013). Desulfitative Suzuki Cross-Coupling of Arylsulfonyl Chlorides and Boronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene—Palladium Complex Catalyst. Request PDF. [Link]
-
Smith, A. B., et al. (2021). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. ChemRxiv. [Link]
-
Jiang, H., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. [Link]
-
Man, B., et al. (2003). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Organic Letters, 5(23), 4373-4376. [Link]
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Request PDF. [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]
-
Vogel, P., & Dubbaka, S. R. (2006). Desulfitative carbonylation of arylsulfonyl chlorides. ResearchGate. [Link]
-
Lucas, E. L., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(4), 1775–1793. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Jiang, H., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43). [Link]
-
Cernak, T., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6022–6025. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Gholinejad, M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20566–20577. [Link]
-
Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2038–2045. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22437–22467. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Pharma-Sources. [Link]
-
Barge, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
-
Lamy-Milo, C. A., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Research Progress on Cross-Coupling with Aryl Sulfonyl andSulfinate Compounds [sioc-journal.cn]
- 4. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. chemimpex.com [chemimpex.com]
Application Notes & Protocols: A Researcher's Guide to 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in Advanced Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Tool
2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a highly versatile aromatic compound that serves as a powerful building block in modern organic synthesis. Its utility stems from a unique trifecta of functional groups integrated onto a single benzene ring: a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a strategically positioned bromine atom. This specific arrangement allows for a sequence of predictable and high-yield transformations, making it an invaluable reagent for medicinal chemists and drug development professionals.
The primary reactivity of the molecule is centered on the sulfonyl chloride group (-SO₂Cl), which readily reacts with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.[1] The presence of the strongly deactivating nitro group enhances the electrophilicity of the sulfonyl moiety, facilitating these reactions.[1] Concurrently, the bromine atom acts as a synthetic handle for subsequent functionalization, most notably through transition-metal-catalyzed cross-coupling reactions.[2] This orthogonal reactivity enables chemists to first construct a core sulfonamide structure and then introduce additional complexity at the bromine position, a strategy that is highly convergent and efficient for building molecular diversity.
This guide provides an in-depth exploration of the properties, safe handling, and principal applications of this compound, complete with detailed, field-proven protocols.
Reagent Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-3-nitrobenzenesulfonyl chloride | [3] |
| CAS Number | 1261553-98-3 | [3] |
| Molecular Formula | C₆H₃BrClNO₄S | [4] |
| Molecular Weight | 298.51 g/mol | [4] |
| Appearance | Typically a powder or solid | [1] |
| Storage | Store in a cool, dry place, sealed from moisture | [5] |
Safety, Handling, and Storage: A Non-Negotiable Protocol
Scientific integrity begins with safety. This compound is a corrosive and moisture-sensitive compound that demands rigorous handling procedures.
Hazard Profile:
-
Corrosive (H314): Causes severe skin burns and serious eye damage.[6][7] Contact with skin or eyes requires immediate and thorough rinsing with water and prompt medical attention.[6]
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[8] This reaction can also lead to the degradation of the reagent.
-
Inhalation Hazard: Dusts and vapors are harmful and can cause respiratory irritation.[7]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[6][8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Dispensing: Use a closed system or carefully weigh out the solid in the fume hood, preventing dust dispersion.[6]
-
Storage: Store the reagent in its original, tightly sealed container in a desiccator or a dry cabinet, away from incompatible materials such as water, bases, and strong oxidizing agents.[7][8]
Application I: Synthesis of Biologically Relevant Sulfonamides
The formation of a sulfonamide linkage is the most prominent application of this reagent. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[9]
Causality Behind the Protocol: The reaction proceeds via a nucleophilic attack from a primary or secondary amine onto the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nitro group on the aromatic ring further polarizes the S-Cl bond, increasing its reactivity. A tertiary amine base, such as triethylamine or pyridine, is essential. It serves as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Detailed Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.
-
Work-up - Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any remaining acidic species)
-
Brine (to reduce the solubility of organic material in the aqueous phase)
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of sulfonamides.
Application II: A Gateway to Complex Molecules via Cross-Coupling
The true synthetic power of this reagent lies in its capacity for sequential functionalization. After forming the robust sulfonamide linkage, the aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions. This bifunctional nature allows for the late-stage introduction of diverse substituents, a highly desirable feature in drug discovery programs.
Causality Behind the Strategy: The C(sp²)-Br bond is significantly less reactive towards nucleophilic attack than the S-Cl bond. However, it is readily activated by a palladium(0) catalyst in the oxidative addition step of cross-coupling cycles.[2] This difference in reactivity allows for a clean, two-step process: (1) sulfonamide formation, followed by (2) Pd-catalyzed cross-coupling. This approach is superior to attempting to functionalize the bromine first, as the conditions for many cross-coupling reactions might not be compatible with the highly reactive sulfonyl chloride group.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of a Sulfonamide Derivative
This protocol provides a general method for coupling the previously synthesized 2-bromo-3-nitro-N-substituted-benzenesulfonamide with an arylboronic acid.
Materials:
-
2-Bromo-3-nitro-N-substituted-benzenesulfonamide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed reaction vial
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the sulfonamide substrate (1.0 eq), arylboronic acid (1.2 eq), and base (K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water) via cannula or syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction typically takes 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the final cross-coupled product.
Logical Relationship Visualization
Caption: Sequential functionalization strategy.
Conclusion
This compound is more than a simple reagent; it is a platform for convergent synthesis. By understanding the distinct reactivity of its functional groups, researchers can devise elegant and efficient pathways to complex molecular architectures. The protocols detailed herein provide a reliable foundation for leveraging this reagent's full potential, from the construction of core sulfonamide scaffolds to their elaboration into diverse libraries of compounds for chemical biology and drug discovery. Adherence to strict safety protocols is paramount to ensuring both experimental success and personal well-being.
References
- EvitaChem. (n.d.). 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
Wang, L., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3380. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]
-
The University of Manchester. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
PubChemLite. (n.d.). 2-bromo-4-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]
-
Powers, J. T., & Seashore-Ludlow, B. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 2(10), 684–693. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
Sources
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- 3. 1261553-98-3|this compound|BLD Pharm [bldpharm.com]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges. We will move beyond simple procedural steps to explore the mechanistic basis of common side reactions and provide robust solutions to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with this compound has a very low yield or is not working at all. What is the most probable cause?
The most common culprit for failed or low-yielding sulfonylation reactions is the degradation of the sulfonyl chloride starting material via hydrolysis.[1] this compound is highly electrophilic at the sulfur atom, a reactivity enhanced by the strong electron-withdrawing effects of the adjacent nitro group and the chlorine atom.[2][3] This makes it extremely sensitive to moisture.[4][5][6] Trace amounts of water in your reaction solvent, on your glassware, or in the amine/alcohol reactant will rapidly convert the sulfonyl chloride to the corresponding 2-bromo-3-nitrobenzenesulfonic acid.[7] This sulfonic acid is unreactive under standard sulfonylation conditions and will not form the desired product, leading to significant yield loss.[1]
Q2: My TLC analysis shows the consumption of my starting amine/alcohol, but besides my desired product, there's a highly polar spot at the baseline and several other minor impurities. What are these byproducts?
This is a classic symptom profile in sulfonylation reactions. Let's break down the likely identities of these spots:
-
Baseline Spot: This is almost certainly the 2-bromo-3-nitrobenzenesulfonic acid formed from the hydrolysis of your reagent, as discussed in Q1.[7] Its high polarity makes it immobile in typical non-polar to moderately polar TLC solvent systems.
-
Minor Impurities: These can arise from several sources:
-
Bis-sulfonylation: If you are using a primary amine, it's possible for it to react twice with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used in the presence of a strong base. This results in a bis-sulfonated amine.[7]
-
Reaction with Tertiary Amine Base: Common bases like triethylamine or pyridine, while intended to be proton scavengers, can act as nucleophiles.[8] They can react with the highly electrophilic sulfonyl chloride to form a reactive sulfonylammonium intermediate, which can lead to a cascade of undesired products.[7]
-
Desulfonylation of Product: The N-S bond in the resulting sulfonamide can be labile under certain conditions, leading to cleavage and the formation of secondary products.[9][10]
-
Q3: I successfully synthesized and purified my sulfonamide product, but it seems to decompose in my subsequent reaction step, which involves a strong base. Is this expected?
Yes, this is a critical consideration. While sulfonamides are generally robust protecting groups, the presence of the electron-withdrawing nitro group on the benzene ring increases the acidity of the N-H proton (if present) and can make the N-S bond susceptible to cleavage under certain nucleophilic or reductive conditions.[9][11] Using strong, non-nucleophilic bases like KOtBu in DMSO or certain photocatalytic conditions can lead to reductive desulfonylation, cleaving the sulfonamide back to the parent amine.[10][12][13] It is crucial to plan your synthetic route to ensure that downstream conditions are compatible with the stability of the nitrobenzenesulfonamide group.
Q4: How can I verify the quality of a new or old bottle of this compound?
Given its sensitivity, verifying the reagent's quality is a prudent step.
-
Physical Appearance: The compound should be a solid.[14] Significant discoloration (e.g., turning dark brown or black) or a "gummy" appearance may indicate decomposition.[15]
-
Spectroscopic Analysis: The most reliable method is to run a quick ¹H NMR. The spectrum of the pure sulfonyl chloride should be clean. The presence of broad peaks or shifts indicative of the sulfonic acid byproduct would suggest significant hydrolysis.
-
Melting Point: The melting point of related compounds like 2-nitrobenzenesulfonyl chloride is 63-67 °C.[16] A broad or depressed melting range for your reagent suggests the presence of impurities, most likely the sulfonic acid.
Troubleshooting Guide: Common Side Reactions & Mitigation
This section provides a deeper dive into the most prevalent side reactions, their mechanisms, and detailed protocols for their prevention.
Issue 1: Hydrolysis - The Ubiquitous Reaction Killer
Hydrolysis is the single most significant side reaction that plagues users of sulfonyl chlorides. Its prevention is paramount for achieving high yields and product purity.
Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrochloric acid to form the inert sulfonic acid.[17]
Prevention Protocol:
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels, etc.) must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water.
-
Solvent & Reagent Purity:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[1]
-
Ensure your amine or alcohol substrate is dry. If it is a salt (e.g., a hydrochloride), it must be converted to the free base and thoroughly dried before use.
-
The base used (e.g., triethylamine, pyridine) should also be distilled and stored over a drying agent like KOH.
-
-
Inert Atmosphere: The reaction should be assembled and run under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.[1]
Workflow: Desired Reaction vs. Hydrolysis Side Reaction
Caption: The critical choice: anhydrous conditions lead to the desired product, while moisture leads to an inactive side product.
Issue 2: Formation of Diaryl Sulfone Byproduct
During the synthesis of the sulfonyl chloride itself (e.g., via chlorosulfonation of 2-bromo-nitrobenzene), a common side reaction is the formation of a diaryl sulfone.[18]
Mechanism: This occurs when the newly formed sulfonyl chloride acts as an electrophile in a Friedel-Crafts-type reaction with another molecule of the starting arene.
Mitigation Strategy:
-
Reagent Stoichiometry: This side reaction is minimized by using a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[18]
-
Order of Addition: Adding the arene to the chlorosulfonic acid (reverse addition) ensures that the concentration of the arene is always low relative to the sulfonating agent, suppressing the bimolecular side reaction.
-
Temperature Control: Keep the reaction temperature controlled as per established protocols, as higher temperatures can favor sulfone formation.
Issue 3: Incompatibility with Nucleophilic Bases
While a base is required to neutralize the HCl byproduct of the sulfonylation, the choice of base is critical.[8]
Mechanism: Less hindered tertiary amines, such as triethylamine and particularly pyridine, can act as nucleophiles, attacking the sulfonyl chloride to form a highly reactive sulfonylammonium salt. This intermediate can be more reactive than the sulfonyl chloride itself and may lead to a variety of byproducts.
Mitigation Strategy:
-
Use a Hindered Base: Switch to a non-nucleophilic, sterically hindered base. These bases are too bulky to attack the sulfur center but are effective at scavenging protons.[7]
Table 1: Comparison of Common Bases for Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Type | Suitability for Sulfonylation | Rationale |
| Pyridine | 5.2 | Nucleophilic | Moderate | Effective base, but can cause side reactions. Use with caution.[1] |
| Triethylamine (Et₃N) | 10.7 | Moderately Hindered | Good | Common choice, generally effective with minimal side reactions.[7] |
| 2,6-Lutidine | 6.7 | Hindered | Excellent | Steric hindrance prevents nucleophilic attack on the sulfur atom.[7] |
| Proton Sponge® | 12.1 | Hindered, Non-nucleophilic | Excellent | A very strong, non-nucleophilic base ideal for difficult reactions.[1] |
| DBU | 13.5 | Non-nucleophilic | Excellent | A strong, non-nucleophilic base suitable for less reactive amines.[7] |
Validated Experimental Protocol: General Synthesis of a Sulfonamide
This protocol incorporates best practices to minimize the side reactions discussed above.
Objective: To synthesize N-Alkyl-2-bromo-3-nitrobenzenesulfonamide from a primary/secondary alkylamine.
Materials:
-
This compound
-
Primary or Secondary Amine (1.0 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: Assemble an oven-dried, two-neck round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, under a positive pressure of nitrogen.
-
Reagent Addition:
-
To the flask, add the amine (1.0 equiv).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 2,6-lutidine (1.5 equiv) to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-20 minutes.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC for consumption of the amine).
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃, and finally brine.[7]
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
-
Troubleshooting Workflow for Low Yield
Caption: A logical decision tree for troubleshooting low-yielding sulfonylation reactions.
References
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis | Request PDF. Available at: [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6304–6313. Available at: [Link]
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available at: [Link]
-
Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
-
ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
-
IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. Available at: [Link]
-
ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Available at: [Link]
-
Feng, Z., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters. Available at: [Link]
-
ACS Publications. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters. Available at: [Link]
-
Feng, Z., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters. Available at: [Link]
-
Wikipedia. Sulfonyl halide. Available at: [Link]
-
Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride (EVT-1817527) | 1340462-42-1 [evitachem.com]
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- 5. Page loading... [wap.guidechem.com]
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- 8. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1261553-98-3|this compound|BLD Pharm [bldpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 [sigmaaldrich.com]
- 17. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride Derivatives by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-3-nitrobenzene-1-sulfonyl chloride derivatives. This class of molecules, while synthetically valuable, presents unique challenges during chromatographic purification due to the inherent reactivity of the sulfonyl chloride moiety and the electronic properties imparted by the bromo and nitro substituents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome these challenges and achieve high-purity compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound derivatives, offering causative explanations and actionable solutions.
Issue 1: Low or No Recovery of the Desired Product
Symptoms: After column chromatography, the desired this compound derivative is either absent or present in a significantly lower yield than expected based on the crude reaction analysis. A new, more polar spot may be observed on the TLC plate of the collected fractions.
Possible Cause: The primary culprit is often the degradation of the sulfonyl chloride functional group on the acidic surface of standard silica gel.[1][2][3] The silanol groups (Si-OH) on silica are acidic and can catalyze the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.[2][4] This sulfonic acid byproduct is significantly more polar and will either remain at the baseline of the TLC or elute with very polar solvents.
Solutions:
-
Deactivation of Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel. This can be achieved by flushing the packed column with the chosen eluent system containing a small percentage (0.5-1% v/v) of a tertiary amine, such as triethylamine, before loading the sample.[5][6][7] This basic additive will neutralize the acidic sites, minimizing on-column degradation.[2]
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic or neutral stationary phase.[1][7]
-
Alumina (basic or neutral): Alumina can be a suitable alternative, particularly the neutral or basic grades, for purifying acid-sensitive compounds.[2][5][7]
-
Florisil: This is a mild adsorbent that can be less reactive than silica gel.[2]
-
Bonded Phases: For more challenging separations, consider using bonded silica phases like cyano (CN) or diol columns, which offer different selectivity and a less acidic surface.[5][7]
-
-
2D TLC Test for Stability: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it in a suitable eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot corresponding to your product has a "tail" or a new spot appears in the second dimension, it is an indication of on-plate (and likely on-column) degradation.[1]
Issue 2: Poor Separation of the Product from Structurally Similar Impurities
Symptoms: The collected fractions contain the desired product co-eluting with impurities, as evidenced by TLC, HPLC, or NMR analysis. The Rf values of the product and impurities are very close.
Possible Cause: The selected mobile phase does not provide adequate selectivity to resolve the components of the mixture.[5] The polarity of the eluent may be too high, causing all components to move too quickly through the column, or it may not be optimized to exploit the subtle differences in the physicochemical properties of the compounds.
Solutions:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a target Rf value of around 0.3 for your desired compound on the TLC plate.[8]
-
Solvent System Selection: For moderately polar compounds like this compound derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[9]
-
Fine-Tuning Polarity: If the separation is poor, systematically vary the ratio of the polar and non-polar solvents. Small changes can have a significant impact on resolution.[8]
-
Introducing a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of methanol in a dichloromethane/hexane system for highly polar compounds) can sometimes dramatically improve separation.[5]
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.[5][10] Start with a less polar solvent system and gradually increase the proportion of the more polar solvent.[1][6] This technique helps to first elute the less polar impurities, and then the product, followed by the more polar impurities, often with better resolution.
-
Column Dimensions and Packing: A longer and narrower column generally provides better resolution than a short and wide one, as it increases the number of theoretical plates. Ensure the column is packed uniformly without any cracks or channels, as this can lead to band broadening and poor separation.[11]
Issue 3: The Compound is Insoluble in the Eluent System
Symptoms: The crude reaction mixture does not fully dissolve in the initial, low-polarity mobile phase intended for loading onto the column.
Possible Cause: this compound derivatives can be crystalline solids with limited solubility in non-polar solvents like hexanes.
Solutions:
-
Dry Loading: This is the preferred method when solubility is an issue.[12]
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until you have a free-flowing powder of your crude product adsorbed onto the silica.[1][6]
-
Carefully load this solid material onto the top of your packed column.[12]
-
-
Minimal Volume of a Stronger Solvent: If dry loading is not feasible, dissolve the sample in the absolute minimum amount of a slightly more polar solvent than your starting eluent (e.g., dichloromethane).[1][12] Load this concentrated solution carefully onto the column, ensuring it forms a narrow band. Be aware that using a loading solvent that is too strong can compromise the separation at the top of the column.[12]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare your eluent system based on TLC analysis.
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Pack the column with silica gel using this triethylamine-containing eluent.
-
Flush the packed column with at least one column volume of the same eluent to ensure all the acidic sites are neutralized.[6]
-
Proceed to load your sample and run the chromatography with the triethylamine-doped eluent.
Protocol 2: Dry Loading of the Sample
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
In a round-bottom flask, add silica gel (approximately 2-3 times the weight of your crude product).
-
Transfer the solution of your crude product to the flask containing the silica gel.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[6]
-
Carefully add the silica-adsorbed sample to the top of the pre-packed column.
-
Gently tap the column to settle the solid sample and add a thin layer of sand on top to prevent disturbance upon eluent addition.[12]
Visualization of the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the starting solvent system for my column?
A1: Thin-layer chromatography (TLC) is the most effective way to determine the optimal solvent system.[11] The goal is to find a solvent mixture that moves the desired compound to an Rf value of approximately 0.3.[8] This generally provides the best balance for good separation on a column. Also, ensure there is a clear separation (ΔRf) between your product and any major impurities.[8]
Q2: Can I use reversed-phase chromatography for these compounds?
A2: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool, especially for analytical purposes or for purifying highly polar derivatives.[13] A typical system would involve a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.[13]
Q3: How do I load my sample onto the column without disturbing the packed bed?
A3: After packing the column, allow the solvent to drain to the level of the sand or silica at the top. Dissolve your sample in a minimal amount of the eluent and carefully add it to the top of the column using a pipette, allowing it to flow down the inner walls to avoid disturbing the surface.[12] Let the sample absorb completely into the stationary phase before adding more eluent. For larger scale purifications or poorly soluble compounds, dry loading is the recommended technique.[12][14]
Q4: My compound appears as a streak rather than a defined band on the column. What's causing this?
A4: Streaking, or "tailing," can be caused by several factors:
-
Overloading the column: Too much sample for the amount of stationary phase will lead to poor separation and band broadening. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Compound instability: As discussed, degradation on the column can cause streaking.[1]
-
Poor solubility in the mobile phase: If the compound is not very soluble in the eluent, it can lead to tailing. A slight increase in the polarity of the mobile phase may help.[1]
-
Acidic/basic nature of the compound: The nitro and sulfonyl chloride groups are electron-withdrawing, making the aromatic ring somewhat acidic. Interactions with the silica can be mitigated by adding a modifier to the eluent (e.g., a trace of acid if the compound has basic impurities, or a base like triethylamine if the compound itself is acid-sensitive).
Q5: How can I scale up my purification from a small-scale TLC to a larger preparative column?
A5: Scaling up requires maintaining the ratios of your optimized small-scale separation.[14] If you have determined the optimal loading capacity for a small column (e.g., 100 mg of crude on a 10 g column), you can scale this linearly (e.g., 1 g of crude on a 100 g column).[14] The gradient profile, if used, should be scaled in terms of column volumes (CV) to ensure reproducibility.[14] The linear velocity of the solvent should also be kept consistent to maintain separation performance.[14]
Data Summary Table
| Parameter | Recommendation for this compound derivatives | Rationale |
| Stationary Phase | Silica Gel (deactivated with 0.5-1% triethylamine) or Neutral Alumina | Sulfonyl chlorides are acid-sensitive and can degrade on standard silica.[2][4] |
| Mobile Phase (Normal Phase) | Hexanes/Ethyl Acetate or Dichloromethane/Hexanes | Offers good selectivity for moderately polar aromatic compounds.[9] |
| TLC Target Rf | 0.2 - 0.4 | Provides optimal resolution in column chromatography.[6][8] |
| Sample Loading | Dry loading | Recommended for compounds with limited solubility in the initial eluent.[6][12] |
| Elution Technique | Gradient elution (e.g., 5% to 30% Ethyl Acetate in Hexanes) | Improves separation of complex mixtures with varying polarities.[5][10] |
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved January 20, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Geochemical Transactions. Retrieved January 20, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 20, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 20, 2026, from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 20, 2026, from [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved January 20, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved January 20, 2026, from [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2018). Molecules. Retrieved January 20, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. Retrieved January 20, 2026, from [Link]
-
Chromatography Columns. (2019, June 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
How to Scale-Up Normal-Phase Purification. (2023, January 20). Biotage. Retrieved January 20, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). Sunway Pharm Ltd. Retrieved January 20, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2000). Microbiology and Molecular Biology Reviews. Retrieved January 20, 2026, from [Link]
-
High-performance liquid chromatography of sulfonamides and quinolones on p-tert-butyl-calix[12]arene-bonded silica gel stationary phase. (2002). Talanta. Retrieved January 20, 2026, from [Link]
- Process for production of aromatic sulfonyl chloride compound. (2011). Google Patents.
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2009). FEMS Microbiology Reviews. Retrieved January 20, 2026, from [Link]
-
Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. Retrieved January 20, 2026, from [Link]
-
3-Nitrobenzenesulfonyl Chloride MSDS. (n.d.). Aozun Yazhou Chemical. Retrieved January 20, 2026, from [Link]
-
How to Reproduce TLC Separations Within Flash Column Chromatography? (2023, October 11). AZoM. Retrieved January 20, 2026, from [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). Atmospheric Environment. Retrieved January 20, 2026, from [Link]
-
Biodegradation of nitroaromatic compounds. (1995). Annual Review of Microbiology. Retrieved January 20, 2026, from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved January 20, 2026, from [Link]
-
Product decomposed on silica gel. (2017, June 30). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 14. biotage.com [biotage.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction yields, specifically when using 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. The following question-and-answer format is based on common challenges encountered in the field.
Troubleshooting Guide
Question 1: My sulfonamide yield is consistently low. What are the primary factors I should investigate?
Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors. The primary culprit is often the hydrolysis of the highly reactive sulfonyl chloride starting material.[1] Moisture in the reaction environment can convert the sulfonyl chloride into an unreactive sulfonic acid, halting the desired reaction.[1]
Root Cause Analysis & Solutions:
-
Moisture Sensitivity: this compound is susceptible to hydrolysis. The presence of water, even in trace amounts from solvents or glassware, can significantly reduce the amount of active reagent available for the reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success. The base neutralizes the HCl byproduct, while the solvent must dissolve both reactants without participating in the reaction.[1]
-
Stoichiometry Control: An imbalance in the reactant ratios can lead to incomplete consumption of the limiting reagent.
-
Protocol: It is often beneficial to use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion and ensure the full consumption of the more valuable sulfonyl chloride.[1]
-
Question 2: I'm observing the formation of an unexpected and persistent side product. What is the likely identity and how can I prevent it?
The most common side product in the synthesis of sulfonamides from primary amines is the bis-sulfonated product. This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide.
Mitigation Strategies:
-
Amine Excess: Using a larger excess of the primary amine can statistically favor the reaction of the sulfonyl chloride with the more nucleophilic amine over the less nucleophilic sulfonamide nitrogen.
-
Controlled Reagent Addition: Slowly adding the this compound to the solution of the amine can help maintain a low concentration of the sulfonyl chloride, thereby reducing the likelihood of the second sulfonylation.
-
Protecting Groups: For complex syntheses or particularly stubborn cases of bis-sulfonylation, consider using a protecting group on the primary amine.[1] This will be removed in a subsequent step.
Question 3: My purification process is challenging. The final product is difficult to isolate from the reaction mixture. What purification strategies are most effective?
Purification of sulfonamides can be complicated by the presence of unreacted starting materials, the sulfonic acid byproduct, and the base used in the reaction.
Effective Purification Workflow:
-
Aqueous Workup - Acid Wash: To remove excess organic bases like pyridine or triethylamine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[2] This protonates the base, making it soluble in the aqueous layer.
-
Aqueous Workup - Base Wash: To remove the sulfonic acid byproduct that may have formed from hydrolysis, perform a wash with a basic solution, such as saturated sodium bicarbonate.[2] This will deprotonate the acidic sulfonic acid, partitioning it into the aqueous layer.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: The key is to find a solvent or solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[1] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[1] Always perform small-scale solubility tests to determine the optimal solvent system.
-
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography is a reliable alternative. A common eluent system is a mixture of hexane and ethyl acetate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for sulfonamide synthesis using this compound?
Typically, the reaction is initiated at 0 °C and then allowed to warm to room temperature. The initial low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products. For less reactive amines, gentle heating may be required to drive the reaction to completion.
Q2: Can I use an inorganic base like sodium hydroxide?
While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride.[1] For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[1]
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction's conversion.[3][4]
Q4: My this compound is old. Can I still use it?
It is not recommended. Over time, sulfonyl chlorides can degrade due to exposure to atmospheric moisture, leading to a lower concentration of the active reagent.[1][5] Using degraded starting material will inevitably lead to lower reaction yields. For optimal results, always use fresh or properly stored sulfonyl chloride.
Data & Protocols
Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
This table summarizes data on the effect of various parameters on sulfonamide synthesis yield and is adapted from representative literature.[2]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visual Guides
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support guide for handling unreacted 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in your reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven troubleshooting advice and detailed protocols. Our goal is to equip you with the knowledge to not only solve common experimental challenges but also to understand the chemical principles behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my reaction?
A1: Complete removal of unreacted this compound is paramount for several reasons. Firstly, its high reactivity can lead to undesired side reactions in subsequent steps, compromising the yield and purity of your target compound.[1] Secondly, sulfonyl chlorides are classified as corrosive and moisture-sensitive, posing safety and handling risks.[2] From a purification perspective, its polarity is often similar to that of the desired sulfonamide or sulfonate ester products, which can make separation by standard techniques like column chromatography challenging if it remains in its unreacted form.[1]
Q2: What are the primary strategies for removing unreacted sulfonyl chlorides?
A2: The most effective strategies involve "quenching" the unreacted sulfonyl chloride. This process converts it into a different chemical species with significantly different physical properties (e.g., polarity, acidity), making it much easier to separate from the desired product. The main approaches are:
-
Aqueous Hydrolysis (Basic Wash): Reacting the sulfonyl chloride with water, typically under basic conditions, to form the corresponding sulfonic acid.[1] This sulfonic acid salt is highly water-soluble and can be easily removed in an aqueous workup.
-
Nucleophilic Quenching (Scavenging): Adding a simple, highly reactive nucleophile like an amine or an alcohol to the reaction mixture. This converts the sulfonyl chloride into a stable sulfonamide or sulfonate ester, respectively, which can be separated based on its altered polarity.[3]
-
Chromatographic Separation: Direct separation of the unreacted sulfonyl chloride from the product using column chromatography. This is generally a less preferred primary method unless the product is sensitive to aqueous or basic conditions.[1]
-
Scavenger Resins: Utilizing polymer-bound nucleophiles (e.g., amine resins) to react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is then simply removed by filtration, which is highly efficient for simplifying purification.[1][4]
Q3: My product is sensitive to basic conditions (e.g., it contains an ester). How can I remove the sulfonyl chloride without hydrolyzing my product?
A3: This is a common and critical challenge. If your product is base-labile, you should avoid quenching with strong bases like NaOH. Here are the recommended alternatives:
-
Mild Bicarbonate Wash: A carefully controlled wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often sufficient to hydrolyze the sulfonyl chloride without significantly affecting base-sensitive groups like esters.[1][4] The key is to perform the wash at a low temperature (0 °C) and for a limited duration.
-
Amine Quench in an Aprotic Solvent: Before the aqueous workup, add a simple, non-hindered amine like piperidine or morpholine to the reaction mixture.[3][4] This will rapidly and selectively convert the unreacted sulfonyl chloride to its corresponding sulfonamide. This new sulfonamide will have a different polarity than your product and can typically be removed by column chromatography.
-
Scavenger Resin: This is an excellent method for sensitive products as it avoids aqueous conditions entirely during the quenching step. An aminomethylated polystyrene resin can be added to the crude reaction mixture. The resin selectively reacts with the sulfonyl chloride, and is then removed by filtration.[1]
Q4: I performed a quench and aqueous workup, but I still see a persistent impurity with a similar polarity to my product on TLC. What could be the issue?
A4: This situation often arises from incomplete quenching or the formation of an unexpected byproduct.
-
Incomplete Quenching: Sterically hindered or electron-deficient sulfonyl chlorides can be slow to hydrolyze.[3] Ensure you are using a sufficient excess of your quenching reagent and allowing adequate stirring time (30-60 minutes) for the reaction to complete.[3] Monitoring the disappearance of the sulfonyl chloride spot by TLC before proceeding with the workup is crucial.[1][5]
-
Byproduct Formation: If you used an amine or alcohol to quench, the resulting sulfonamide or sulfonate ester is now the impurity you need to remove.[3] If this byproduct has a polarity similar to your desired product, you will need to optimize your chromatographic conditions. Consider using a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina or using reverse-phase chromatography).
Troubleshooting Guides & Detailed Protocols
Issue 1: The Quenching Process is Too Vigorous or Exothermic
Causality: Sulfonyl chlorides react exothermically with nucleophiles, especially water and amines. Adding the quenching agent too quickly to a concentrated, warm reaction mixture can cause a dangerous and uncontrolled temperature spike.[6]
Solution:
-
Cool the Reaction Mixture: Always cool the reaction vessel in an ice bath (0 °C) before and during the quenching process.[1][4]
-
Slow, Controlled Addition: Add the quenching solution dropwise or in small portions with vigorous stirring to effectively dissipate the heat generated.[5]
-
Dilution: If the reaction is highly concentrated, diluting it with an appropriate inert solvent before quenching can help to moderate the exotherm.
Protocol 1: Standard Aqueous Quench with Sodium Bicarbonate
This protocol is suitable for products that are stable to mild aqueous base.
Methodology:
-
Cooling: Cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases, which indicates that acidic byproducts have been neutralized and the sulfonyl chloride is being hydrolyzed.[3][6]
-
Stirring: Allow the mixture to stir vigorously for 30-60 minutes at 0 °C to ensure complete hydrolysis of the sulfonyl chloride.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with the organic solvent used for the reaction (e.g., ethyl acetate, DCM). Separate the organic and aqueous layers. The resulting sodium 2-bromo-3-nitrobenzenesulfonate salt will be in the aqueous layer.[1]
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Data Summary Table: Choice of Quenching Method
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Aqueous NaHCO₃ Quench | Byproduct is highly water-soluble and easily removed; reagents are inexpensive and common.[4] | Not suitable for base-sensitive products; can be slow for very stable sulfonyl chlorides. | Robust, base-insensitive products where easy byproduct removal is desired. |
| Amine Quench | Fast and highly effective conversion of the sulfonyl chloride.[3] | Introduces a new sulfonamide impurity that must be removed via chromatography. | Products sensitive to aqueous or basic conditions; when the resulting sulfonamide has a significantly different polarity than the product. |
| Scavenger Resin | Simplifies workup to a simple filtration; excellent for sensitive substrates and parallel synthesis.[1] | Resins can be expensive; reaction times may be longer. | High-value, sensitive products or high-throughput screening applications. |
Issue 2: Product and Unreacted Sulfonyl Chloride are Co-eluting in Chromatography
Causality: The polarity of this compound can be very similar to that of its corresponding sulfonamide or sulfonate ester derivatives, making chromatographic separation difficult.[1]
Solution:
A. Pre-Chromatography Quench: The most reliable solution is to perform a chemical conversion before attempting chromatography. By converting the sulfonyl chloride to a derivative with a very different polarity, separation becomes trivial.
-
Conversion to Sulfonic Acid: Use the Standard Aqueous Quench (Protocol 1) to convert the sulfonyl chloride into the highly polar sodium 2-bromo-3-nitrobenzenesulfonate. This salt will remain at the baseline of a normal-phase silica gel column.
-
Conversion to a Polar Sulfonamide: Use Protocol 2 to convert the sulfonyl chloride into a sulfonamide using a simple amine. The resulting sulfonamide is often significantly more polar and will have a different retention factor (Rf) on TLC, allowing for easier separation.
B. Optimize Chromatography Conditions: If a pre-chromatography quench is not feasible, meticulous optimization of your column chromatography is required.
-
Solvent System: Experiment with different solvent systems. A less polar eluent may increase the separation between your product and the unreacted sulfonyl chloride.[1]
-
Column Length & Diameter: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
Gradient Elution: Employ a shallow gradient elution, starting with a very non-polar solvent system and gradually increasing the polarity.
Protocol 2: Nucleophilic Quench with an Amine for Base-Sensitive Products
This protocol is designed to remove the sulfonyl chloride without exposing the desired product to aqueous base.
Methodology:
-
Cooling: Cool the reaction mixture in an ice bath to 0 °C.
-
Amine Addition: Add a simple, secondary amine such as morpholine (1.5 to 2.0 equivalents relative to the initial excess of sulfonyl chloride) to the reaction mixture.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Monitoring: Monitor the disappearance of the this compound by TLC.[1][7]
-
Workup: Once the quench is complete, dilute the reaction mixture with an appropriate organic solvent and wash with 1 M HCl (to remove excess amine), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, now containing the desired compound and the newly formed sulfonamide, can be purified by column chromatography.
Visual Workflow Guides
The following diagrams illustrate the decision-making process and experimental workflows for removing unreacted this compound.
Caption: Decision workflow for selecting the appropriate removal method.
Caption: Experimental workflow for the standard aqueous quench protocol.
References
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. BenchChem Tech Support.
- BenchChem. (2025). Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem Tech Support.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem Tech Support.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem Tech Support.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921). Retrieved from [Link]
-
Shin, D., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Retrieved from [Link]
-
Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(23), 7338. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Moody, C. J., & Roff, G. J. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 22(9), 1131-1136. Retrieved from [Link]
-
Moody, C. J., & Roff, G. J. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1992). Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,136,043.
-
Bordier, F., et al. (1993). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 653(2), 239-250. Retrieved from [Link]
-
Kurzer, F. (n.d.). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, Coll. Vol. 4, p.937 (1963); Vol. 34, p.98 (1954). Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1990). Process for the preparation of aromatic sulfonyl chlorides. Canadian Patent CA2019071A1.
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Hoechst Aktiengesellschaft. (1990). Process for the preparation of 3-nitrobenzenesulfonyl chloride. TREA. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S. Patent 5,436,370.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrolysis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride During Experimental Workup
Prepared by the Gemini Application Science Team
Welcome to the technical support center for scientists and researchers working with highly reactive sulfonyl chlorides. This guide provides in-depth troubleshooting advice and best practices for handling 2-bromo-3-nitrobenzene-1-sulfonyl chloride, a reagent whose utility is matched by its sensitivity, particularly to hydrolysis during reaction workup. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate product loss and ensure the integrity of your synthesis.
Section 1: The Chemistry of Hydrolysis: A Mechanistic Overview
The primary challenge in working with this compound is its high susceptibility to hydrolysis. This reactivity is not accidental; it is a direct consequence of its molecular structure. The benzene ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br)[1]. These groups inductively pull electron density away from the sulfonyl group (-SO₂Cl).
This electronic effect renders the sulfur atom highly electrophilic, making it an attractive target for nucleophiles. During an aqueous workup, water (H₂O) acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. The final products of this hydrolysis are the corresponding 2-bromo-3-nitrobenzenesulfonic acid and hydrochloric acid (HCl), both of which can complicate product isolation and reduce yields[2][3].
The reaction proceeds through a nucleophilic substitution pathway, likely involving a trigonal bipyramidal transition state[4].
Caption: Mechanism of sulfonyl chloride hydrolysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: I performed a standard aqueous workup and my product yield is very low. What happened?
Low yields are the most common consequence of sulfonyl chloride hydrolysis[5]. The electron-deficient nature of this compound makes it exceptionally prone to react with water, especially at room temperature or during prolonged contact. The resulting sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction, leading to a direct loss of material.
Q2: After my workup, I see a new, very polar spot on my TLC plate that wasn't there before. Is this related to hydrolysis?
Yes, this is a classic indicator of hydrolysis. The sulfonic acid byproduct (R-SO₃H) is significantly more polar than the starting sulfonyl chloride (R-SO₂Cl) or your likely less-polar desired product. This byproduct will typically have a very low Rf value (it may even remain on the baseline) on silica gel TLC plates.
Q3: I washed my reaction mixture with aqueous sodium bicarbonate (NaHCO₃), but I still see unreacted sulfonyl chloride in my final product. Why wasn't the wash effective?
While a basic wash is excellent for neutralizing the acidic byproducts (sulfonic acid and HCl), it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride[6]. Several factors could be at play:
-
Insufficient Contact Time/Mixing: Hydrolysis is a biphasic reaction (organic/aqueous). If stirring is not vigorous enough, the reaction rate at the interface can be slow, leaving unreacted starting material in the bulk organic phase[6].
-
Solubility: The sulfonyl chloride's low solubility in water can paradoxically protect it from complete hydrolysis if the workup is too brief[7].
-
Temperature: If the wash was performed at 0°C or below to protect your desired product, the rate of hydrolysis for the unreacted starting material is also significantly reduced.
Q4: When should I consider a non-aqueous workup strategy?
A non-aqueous workup is highly recommended when:
-
Your desired product is also sensitive to water or basic conditions.
-
You are working on a small scale where extractive losses are more significant.
-
You are performing high-throughput or parallel synthesis where a simplified purification is advantageous[6].
-
You have consistently failed to remove the sulfonyl chloride impurity through standard extractive methods.
Section 3: Troubleshooting Guide
This table summarizes common issues encountered during the workup of reactions involving this compound and provides actionable solutions.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Significantly low product yield after aqueous workup. | Extensive hydrolysis of the sulfonyl chloride starting material or product. | Solution: Perform the workup rapidly at 0°C. Use ice-cold water and pre-chilled separatory funnels. Minimize contact time between the organic and aqueous layers to reduce the opportunity for hydrolysis[7][8]. |
| Product is an oil when a solid is expected. | Residual sulfonic acid or other impurities are present, acting as a crystallization inhibitor. | Solution: Before concentrating the organic layer, wash it with brine (saturated aq. NaCl) to remove residual water and water-soluble impurities. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal. |
| An emulsion forms during extraction. | The formation of sulfonic acid salts can act as surfactants, stabilizing an emulsion. | Solution: Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If that fails, filter the entire emulsified mixture through a pad of Celite® or glass wool[9]. |
| Unreacted sulfonyl chloride persists after multiple washes. | Inefficient phase-transfer of the sulfonyl chloride to the aqueous interface for reaction. | Solution 1 (Pre-Quench): Before adding water, add a small amount of a nucleophile like methanol or aqueous ammonia to the reaction mixture. This converts the sulfonyl chloride to a sulfonate ester or sulfonamide, which may be easier to separate chromatographically[6]. |
| Solution 2 (Scavenger Resin): Use an amine-based scavenger resin to covalently bind and remove the excess sulfonyl chloride prior to any aqueous steps (See Protocol 2)[6]. | ||
| Violent gas evolution upon adding NaHCO₃ solution. | Rapid neutralization of strong acids (e.g., HCl, residual chlorosulfonic acid) generating large volumes of CO₂ gas. | Solution: Add the basic solution slowly, with vigorous stirring, to a cooled reaction mixture. Ensure the vessel is well-vented and use a separatory funnel with frequent venting to manage pressure buildup[9][10]. |
Section 4: Recommended Protocols
Protocol 1: Optimized Aqueous/Basic Workup
This protocol is designed to minimize hydrolysis by controlling temperature and contact time.
-
Cool the Reaction: Once your primary reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.
-
Quench Slowly: Slowly add ice-cold deionized water or a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring[6][10]. Caution: If the reaction was run under acidic conditions, CO₂ evolution will occur with bicarbonate. Add slowly to control foaming[9].
-
Stir Vigorously: Continue to stir the biphasic mixture vigorously at 0°C for 15-30 minutes. This maximizes the interfacial surface area to promote the hydrolysis of any remaining sulfonyl chloride[6].
-
Phase Separation: Transfer the mixture to a pre-chilled separatory funnel. Quickly separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer once or twice more with small portions of the cold organic solvent to recover any dissolved product.
-
Wash and Dry: Combine the organic layers and wash with cold brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Caption: Workflow for an optimized aqueous workup.
Protocol 2: Workup Using an Amine Scavenger Resin
This protocol is ideal for situations where an aqueous workup is undesirable or has proven ineffective[6].
-
Select Resin: Choose a suitable polymer-supported amine scavenger resin, such as aminomethylated polystyrene or a silica-based amine resin (e.g., Si-Trisamine). Use approximately 2-3 equivalents relative to the excess sulfonyl chloride.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture at room temperature.
-
Scavenge: Stir the resulting slurry for 2-12 hours. The scavenging progress can be monitored by TLC or LC-MS by analyzing a small, filtered aliquot of the reaction mixture.
-
Filter: Once the sulfonyl chloride is consumed, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the desired product.
-
Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which is now free of the reactive sulfonyl chloride and ready for further purification.
References
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- EvitaChem. (n.d.). 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
Moodie, R. B., & Zaher, F. A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 541–545. [Link]
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Robertson, R. E., & Laughton, B. G. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 735-742. [Link]
Sources
- 1. Buy 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride (EVT-1817527) | 1340462-42-1 [evitachem.com]
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- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Scaling Up Reactions with 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this highly reactive intermediate from bench-scale to larger, pilot, or manufacturing scales. As a potent electrophile, its utility in synthesizing complex molecules, particularly sulfonamides, is significant. However, its reactivity profile, driven by the electron-withdrawing nitro group and the inherent properties of the sulfonyl chloride moiety, presents specific challenges that can be exacerbated during scale-up.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind common issues and offer robust, validated protocols to ensure the safety, efficiency, and reproducibility of your scaled-up process.
Section 1: Foundational Knowledge & Safety (FAQs)
This section addresses the critical material properties and handling procedures that form the basis of a successful and safe scale-up campaign.
Q1: What are the primary hazards of this compound that are magnified upon scale-up?
When moving from grams to kilograms, the risks associated with this reagent increase significantly. The primary hazards are:
-
Corrosivity: Like most sulfonyl chlorides, this compound is corrosive and causes severe skin burns and eye damage.[1][2][3] On a larger scale, the potential for exposure during transfers and sampling is higher, mandating the use of robust personal protective equipment (PPE), including face shields, impervious gloves, and protective clothing.[1]
-
Moisture Sensitivity: It reacts readily with water, including atmospheric moisture, to release corrosive hydrochloric acid (HCl) and the corresponding 2-bromo-3-nitrobenzenesulfonic acid.[3][4] On a large scale, this can lead to pressure buildup in sealed containers and degradation of the reagent. Always handle under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reactivity: The compound is highly reactive towards nucleophiles.[5] This reactivity is the basis for its synthetic utility but also poses a risk. Uncontrolled reactions with incompatible materials can lead to rapid heat generation.
Q2: How should the reagent be stored and handled to maintain its integrity for large-scale use?
Maintaining the quality of your starting material is paramount. For multi-kilogram quantities, the following procedures are essential:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2][3] Containers should be kept tightly sealed. For long-term storage, consider storage under an inert atmosphere.
-
Handling: All transfers should be conducted in a well-ventilated area, preferably within a fume hood or a closed system.[1] Use corrosion-resistant equipment. Ensure all glassware and reactors are scrupulously dried before use to prevent hydrolysis.
Q3: What is the most common decomposition pathway, and how does it impact my process at scale?
The most prevalent decomposition pathway is hydrolysis . The sulfur atom in the sulfonyl chloride is highly electrophilic, readily attacked by water.
This becomes a critical issue at scale for two reasons:
-
Yield Loss: The hydrolyzed product, 2-bromo-3-nitrobenzenesulfonic acid, is no longer reactive toward your intended nucleophile, representing a direct loss of yield. During aqueous workups, losses can be considerable, with large-scale isolated yields sometimes dropping significantly if the process is not rapid and cold.[6]
-
Purification Complexity: The resulting sulfonic acid is a highly polar, non-volatile impurity that can be difficult to separate from the desired product, especially if the product also has polar characteristics. It can complicate crystallization and chromatographic purification.
Section 2: Troubleshooting Reaction Scale-Up (FAQs)
Scaling up a reaction is not always a linear process.[7] This section focuses on common problems encountered during the reaction phase.
Q2.1: My reaction is significantly slower or stalls completely on a larger scale, even though it worked perfectly on the bench. What's wrong?
This is a classic scale-up challenge related to mass and heat transfer.[8]
-
Causality (Mass Transfer): On a small scale, magnetic stirring is often sufficient to ensure a homogeneous reaction mixture. On a larger scale, inadequate mechanical agitation can lead to poor mixing, especially in heterogeneous reactions (e.g., if your nucleophile or base is a solid). This creates localized concentration gradients where the reaction proceeds quickly, depleting reagents in that area while other parts of the reactor remain unmixed and unreacted.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor, pitched-blade turbine) capable of creating a vortex and ensuring turnover of the entire reactor volume.
-
Check Reagent Solubility: Confirm that your reagents are soluble in the chosen solvent at the reaction concentration. If not, consider a different solvent system or a phase-transfer catalyst.
-
Controlled Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to maintain a steady concentration of the limiting reagent.
-
Q2.2: I'm observing a dangerous exotherm during the addition of my amine/alcohol nucleophile. How can I control this?
The reaction of this compound with amines or alcohols to form sulfonamides or sulfonate esters is highly exothermic.
-
Causality (Heat Transfer): As reactor size increases, the volume increases by a cubic function (r³), but the surface area available for heat exchange only increases by a square function (r²). This means larger reactors are less efficient at dissipating heat, making it easy for the internal temperature to rise uncontrollably.[8]
-
Troubleshooting & Control Strategy:
-
Slow, Sub-surface Addition: Add the nucleophile slowly via an addition funnel or pump below the surface of the reaction mixture to ensure immediate mixing and prevent localized "hot spots."
-
Efficient Cooling: Ensure your reactor's cooling jacket is functioning correctly and is set to a temperature low enough to absorb the heat generated. For highly exothermic reactions, a starting temperature of 0 °C or below is recommended.[6]
-
Reverse Addition: Consider adding the sulfonyl chloride solution to the nucleophile solution. This keeps the sulfonyl chloride as the limiting reagent throughout the addition, which can help control the rate of heat generation.
-
Dilution: Running the reaction at a lower concentration can provide more thermal mass to absorb the heat of reaction, though this may impact reaction kinetics and vessel occupancy.
-
Section 3: Workup and Purification on a Larger Scale (FAQs)
The workup and purification stages are often where scale-up challenges become most apparent, directly impacting yield, purity, and process time.
Q3.1: My product yield drops dramatically after the aqueous workup. What is the primary cause and what are the alternatives?
The culprit is almost certainly hydrolysis of the unreacted sulfonyl chloride and potentially the product during the quench and extraction phases.
-
Causality: Large-scale aqueous workups take longer than on the bench. Extended contact time with water, especially if the pH is not controlled, allows the highly reactive sulfonyl chloride to hydrolyze to the water-soluble sulfonic acid, making it appear as if it has been removed when in reality it has decomposed.[6][9]
-
Troubleshooting & Alternative Protocols:
-
Cold & Fast Quench: If an aqueous quench is unavoidable, perform it rapidly at low temperatures (0-5 °C) with vigorous stirring.[10] Use a buffered or basic solution like sodium bicarbonate to neutralize generated HCl and facilitate the hydrolysis of excess sulfonyl chloride.[9]
-
Non-Aqueous Workup (Recommended): The most robust solution is to avoid water entirely. The use of scavenger resins is highly effective at scale.[9] These are solid-supported amines (e.g., Tris(2-aminoethyl)amine, polymer-bound) that react with and sequester excess sulfonyl chloride. The resin is then simply filtered off. See Protocol 2 for a detailed methodology.
-
Direct Crystallization: In some cases, the product may be induced to crystallize directly from the reaction mixture by adding an anti-solvent, avoiding a workup altogether.
-
Q3.2: Column chromatography was easy on the bench, but it's not practical for 5 kg of crude product. What are the best large-scale purification strategies?
Chromatography is often not economically or practically viable at manufacturing scale.[7]
-
Crystallization/Recrystallization: This is the preferred method for large-scale purification. The key is solvent selection. A good solvent system will dissolve the crude product at an elevated temperature but allow the pure product to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Solvent Screening: Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) and solvent/anti-solvent mixtures to find optimal conditions.
-
-
Trituration/Slurrying: If the impurities are much more soluble than the product, stirring the crude material as a slurry in a solvent that dissolves the impurities but not the product can be a highly effective purification method.
Section 4: Validated Protocols for Scale-Up
Protocol 1: In-Process Reaction Monitoring by HPLC
Close monitoring is essential to stop the reaction at the optimal time, preventing the formation of byproducts.[11] Online or frequent offline HPLC analysis is recommended.
Objective: To quantify the consumption of starting materials and the formation of the desired product.
Methodology:
-
Sampling: At timed intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent that stops the reaction (e.g., 1 mL of acetonitrile/water with a small amount of a primary amine like butylamine to consume any remaining sulfonyl chloride).
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the sample onto the HPLC system.
| Table 1: Typical HPLC Monitoring Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Protocol 2: Recommended Non-Aqueous Workup Using a Scavenger Resin
This protocol is ideal for removing excess this compound without introducing water, thereby preventing hydrolysis-related yield loss.[9]
Objective: To quench the reaction and remove excess electrophile to yield a crude product suitable for direct purification.
Methodology:
-
Reaction Completion: Once the reaction is deemed complete by HPLC (Protocol 1), cool the mixture to room temperature if necessary.
-
Select Resin: Choose a suitable amine-based scavenger resin (e.g., polymer-bound Trisamine). Use approximately 2-3 molar equivalents of the resin relative to the initial excess of the sulfonyl chloride.
-
Add Resin: Add the scavenger resin directly to the reaction vessel.
-
Agitate: Stir the resulting slurry at room temperature. The scavenging reaction is typically complete within 1-4 hours. Monitor the disappearance of the sulfonyl chloride by HPLC.
-
Filter: Filter the reaction mixture through a sintered glass funnel or a filter press to remove the resin beads.
-
Wash: Wash the resin cake with a small amount of the reaction solvent to recover any entrained product.
-
Concentrate: Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield the crude product.
Section 5: Visual Workflows & Troubleshooting Guides
Diagram 1: Troubleshooting Low Yield in Scale-Up
Caption: A decision tree for diagnosing the root cause of low yield during scale-up.
Diagram 2: Competing Reaction Pathways
Caption: Visualization of the desired reaction versus the competing hydrolysis side-reaction.
References
-
BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from BenchChem.[9]
-
BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Retrieved from BenchChem.[10]
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride. Retrieved from TCI Chemicals.[1]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride. Retrieved from Fisher Scientific.[2]
-
National Library of Medicine. (n.d.). Toxicological Profile for Nitrobenzenes. Retrieved from ATSDR.[12]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. Retrieved from Sigma-Aldrich.[13]
-
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. Retrieved from Santa Cruz Biotechnology.[3]
-
EvitaChem. (n.d.). 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride. Retrieved from EvitaChem.[5]
-
Conboy, J. C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from University of Rochester.[14]
-
Shevelev, S. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.[4]
-
King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Canadian Journal of Chemistry.[15]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from ChemRxiv.[16]
-
Agilent Technologies. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved from Agilent.[11]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from Organic Chemistry Portal.[17]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.[18]
-
Moody, C. J., & Rees, C. W. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[6]
-
Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.[19]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access.[20]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from Prime Scholars.[7]
-
BenchChem. (n.d.). Challenges in the scale-up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. Retrieved from BenchChem.[8]
-
Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[21]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.[22]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride (EVT-1817527) | 1340462-42-1 [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. primescholars.com [primescholars.com]
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- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 17. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
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- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Preventing dimerization of amines in reactions with 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
When you increase the temperature to overcome this steric barrier, you also provide enough energy to activate the undesired pathways (Bis-Sulfonylation and SₙAr), which often have higher activation energies than the desired reaction. This is a classic case where forcing conditions leads to lower selectivity. Studies on similar ortho-substituted systems confirm that steric hindrance can significantly retard the rate of reaction. [2][3]
Q4: How can I specifically prevent the formation of the bis-sulfonylated product?
Answer: Preventing the second sulfonylation reaction hinges on controlling stoichiometry and reaction conditions to disfavor the formation and subsequent reaction of the sulfonamide anion.
| Strategy | Causality (The "Why") |
| Slow Addition | Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, ensuring it is more likely to react with the more abundant and more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion. |
| Control Stoichiometry | Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is fully consumed before it has a chance to react with the product. Do not use a large excess of base, as this will increase the concentration of the highly reactive sulfonamide anion. |
| Low Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). The second sulfonylation step typically has a higher activation energy. Lowering the temperature will slow down all reactions, but it will disproportionately slow down the undesired side reaction. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or a weaker inorganic base like sodium bicarbonate if compatible. These are less likely to deprotonate the sulfonamide product efficiently compared to stronger, smaller bases like triethylamine or pyridine. |
Optimized Experimental Protocol
This protocol is designed as a robust starting point to maximize the yield of the desired monosulfonamide product while minimizing byproduct formation.
Materials:
-
Amine (1.1 eq)
-
This compound (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Setup : In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Preparation : In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slow Addition : Using a syringe pump or a dropping funnel, add the sulfonyl chloride solution to the stirred amine solution dropwise over a period of 1-2 hours. Maintaining a slow addition rate is critical.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup :
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product using silica gel column chromatography to isolate the desired sulfonamide.
This methodical approach, particularly the slow addition at low temperatures, is the most effective way to prevent the formation of bis-sulfonylated and other dimeric byproducts. The standard method for forming sulfonamides involves reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. [2]Our protocol is an optimized version of this standard procedure, tailored to address the specific challenges of the sterically hindered substrate.
References
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Available at: [Link]
-
Baran, P. S., & O'Malley, D. P. (2005). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Rahman, M., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Rogacheva, E. A., et al. (1996). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Ogliaruso, M. A., & Wolfe, J. F. (2009). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Institutes of Health. Available at: [Link]
Technical Support Center: Temperature Control in Reactions Involving 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for handling 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing temperature during reactions with this highly reactive compound. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, ensuring the safety, efficiency, and success of your experiments.
I. Understanding the Criticality of Temperature Control
This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, a common motif in many pharmaceutical compounds.[1] However, its reactivity is significantly influenced by temperature due to the presence of multiple functional groups: a sulfonyl chloride, a nitro group, and a bromine atom.[2] Reactions involving this compound, such as sulfonations, are often highly exothermic.[3][4][5] Failure to control the reaction temperature can lead to poor product quality, reduced yield, and potentially hazardous situations like thermal runaway.[4][6]
Key Considerations:
-
Exothermic Nature: The reaction of the sulfonyl chloride group with nucleophiles, such as amines, is inherently exothermic.[1]
-
Thermal Stability: While stable under normal conditions, elevated temperatures can cause decomposition, producing corrosive and toxic fumes like hydrogen chloride, oxides of nitrogen, and sulfur oxides.[7][8]
-
Side Reactions: Improper temperature control can promote the formation of undesired byproducts, complicating purification and reducing the overall yield.[3]
II. Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you might face during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
-
Observation: A sudden and significant increase in the reaction temperature immediately after adding a nucleophile (e.g., a primary or secondary amine) to a solution of this compound.
-
Potential Cause: The reaction is highly exothermic, and the rate of heat generation is exceeding the rate of heat dissipation from the reaction vessel. This is common in sulfonation reactions.[3][4]
-
Troubleshooting Steps:
-
Pre-cooling: Cool the reaction mixture containing the sulfonyl chloride to a lower starting temperature (e.g., 0 °C or below) before adding the nucleophile.[1]
-
Slow, Controlled Addition: Add the nucleophile dropwise or in small portions over an extended period. This allows the cooling system to manage the heat generated.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Cooling Bath: Utilize an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired temperature.
-
-
Expected Outcome: A steady, manageable reaction temperature throughout the addition process, preventing thermal runaway and minimizing side reactions.
Issue 2: Low Yield of the Desired Sulfonamide Product
-
Observation: The final isolated yield of the sulfonamide is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of the Sulfonyl Chloride | Maintain a low reaction temperature (typically 0-25 °C) to prevent thermal degradation. Elevated temperatures can lead to decomposition.[7][9] | Increased yield of the desired product by preserving the integrity of the starting material. |
| Hydrolysis of the Sulfonyl Chloride | Ensure all solvents and reagents are anhydrous. Atmospheric moisture can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[10][11] | A significant reduction in the formation of the sulfonic acid byproduct, leading to a higher conversion to the sulfonamide. |
| Side Reactions at Higher Temperatures | Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint. | Minimized formation of impurities and improved purity of the final product. |
Issue 3: Formation of a Highly Colored Impurity in the Product
-
Observation: The crude product has a noticeable color (e.g., yellow or brown) that is difficult to remove.
-
Potential Cause: Decomposition of the nitro-containing aromatic ring at elevated temperatures can lead to the formation of colored byproducts.[9]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature below 25 °C, if possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.
-
Purification: If colored impurities are formed, they may be removed by column chromatography or recrystallization.
-
-
Expected Outcome: A cleaner reaction profile and a final product with improved color and purity.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting this compound with an amine?
A1: The optimal temperature depends on the specific amine being used. However, a general recommendation is to start the reaction at a low temperature, typically 0 °C, to control the initial exotherm.[1] The reaction can then be allowed to slowly warm to room temperature (20-25 °C) and stirred until completion. For less reactive amines, gentle heating may be required, but this should be done cautiously with careful monitoring.
Q2: How can I effectively monitor the temperature of my reaction?
A2: It is crucial to have a reliable method for monitoring the internal temperature of the reaction.
-
Internal Thermometer/Probe: Use a thermometer or a thermocouple probe that is immersed in the reaction mixture. This provides the most accurate reading of the reaction temperature.
-
Regular Monitoring: Check the temperature frequently, especially during the addition of reagents.
-
Automated Systems: For larger scale reactions or for processes requiring very tight temperature control, consider using an automated laboratory reactor system with integrated temperature control and monitoring.[12]
Q3: What are the safety precautions I should take regarding temperature control?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of any potentially toxic fumes that may be generated.
-
Cooling Capacity: Ensure your cooling system is adequate for the scale of your reaction. Be prepared for a potential exotherm by having a larger cooling bath on standby.
-
Quenching: Have a plan for quenching the reaction quickly and safely in case of an uncontrolled temperature rise. This could involve adding a cold, inert solvent or a quenching agent.
Q4: Can I use a solvent-free approach for reactions with this compound?
A4: While some sulfonamide syntheses can be performed solvent-free, it is generally not recommended for reactions involving highly reactive and potentially thermally sensitive compounds like this compound. Solvents help to dissipate heat and control the reaction rate. If a solvent-free reaction is attempted, it should be done on a very small scale with extreme caution and robust temperature control measures in place.
IV. Experimental Protocols & Visualizations
Protocol: Temperature-Controlled Synthesis of a Sulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.
-
Setup:
-
Place a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet in an ice-water bath on a magnetic stirrer.
-
Insert a digital thermometer into the flask to monitor the internal temperature.
-
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in the round-bottom flask.
-
In the dropping funnel, dissolve the primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the solution of the sulfonyl chloride to 0 °C with stirring.
-
Slowly add the amine solution from the dropping funnel to the sulfonyl chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography.
-
Diagram: Troubleshooting Workflow for Exothermic Reactions
Caption: A decision-making workflow for troubleshooting uncontrolled exothermic reactions.
V. References
-
Phoenix Equipment. Sulphonation. Available from: [Link]
-
Taylor & Francis Online. Temperature control of sulfonation reaction in a semi-batch reactor. Available from: [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]
-
Taylor & Francis Online. Temperature control of sulfonation reaction in a semi-batch reactor. Available from: [Link]
-
Green Chemistry (RSC Publishing). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
Chemithon. Sulfonation and Sulfation Processes. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
CORE. The Synthesis of Functionalised Sulfonamides. Available from: [Link]
-
ACS Publications. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Available from: [Link]
-
ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Available from: [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
NIH. Preparation of sulfonamides from N-silylamines - PMC. Available from: [Link]
-
PubMed Central. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]
-
ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available from: [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nitrophenylcarbenes. Part III. Kinetics of the decomposition of 4-nitrobenzyl chloride and dimethyl-4-nitrobenzylsulphonium ion in sodium hydroxide. A reinvestigation. Available from: [Link]
-
Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Available from:
-
Course Hero. Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]
-
A Blog about Organic Chemistry. How does Ethyl Sulfonyl Chloride react with amines?. Available from: [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available from: [Link]
-
Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]
-
Google Patents. EP0512953B1 - Process for the preparation of benzene sulfonamides. Available from:
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
PubChem. 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]
-
Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. Available from:
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
NIH. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC. Available from: [Link]
-
NIH. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
-
Sunway Pharm Ltd. This compound - CAS:1261553-98-3. Available from: [Link]
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- 7. 4-Nitrobenzene-1-sulfonyl chloride(98-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Technical Support Center: The Effect of Base on the Reactivity of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, with a specific focus on how the choice of base critically influences reaction outcomes. Our goal is to move beyond simple protocols and explain the chemical causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: A Molecule with Two Faces
This compound is a highly versatile reagent characterized by two primary sites of reactivity. Understanding how to selectively target one site over the other is paramount for synthetic success, and the choice of base is the most critical parameter in achieving this control.
-
The Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These reactions are fundamental in medicinal chemistry.[1][2] The primary role of a base in this context is to neutralize the hydrochloric acid (HCl) byproduct generated during the substitution.[2]
-
The Aromatic Ring: The benzene ring is heavily influenced by three substituents: a bromo group (-Br), a nitro group (-NO₂), and the sulfonyl chloride group (-SO₂Cl). Both the nitro and sulfonyl chloride groups are potent electron-withdrawing groups. Their presence makes the aromatic ring electron-deficient and activates it for Nucleophilic Aromatic Substitution (SₙAr) , a reaction where a nucleophile displaces a leaving group (in this case, the bromide) on the ring.[3] The base's role here is often to deprotonate a pro-nucleophile, dramatically increasing its reactivity.
The central challenge and opportunity in using this reagent lie in managing the competition between these two pathways.
Sources
Recrystallization methods for purifying products from 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support guide for the purification of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific sulfonyl chloride. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven advice to overcome common challenges and optimize your purification protocol.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen recrystallization solvent, even at elevated temperatures. What is the issue?
A1: This is a common issue stemming from an inappropriate solvent choice. This compound is a moderately polar compound. For a single-solvent recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
Causality & Solution:
-
Solvent Polarity Mismatch: If you are using a very non-polar solvent (e.g., hexanes, petroleum ether), it may not have sufficient solvating power for the polar nitro and sulfonyl chloride groups. Conversely, highly polar solvents may dissolve the compound too readily at room temperature.
-
Recommended Solvents: Based on the structure, chlorinated solvents or aromatic hydrocarbons are good starting points. For instance, 4-Nitrobenzenesulfonyl chloride, a structurally related compound, is soluble in toluene, tetrahydrofuran, methylene chloride, and ethyl acetate.[2] You may need to use a solvent pair for optimal results.
-
Actionable Advice: Conduct small-scale solubility tests with a range of solvents (e.g., toluene, chloroform, ethyl acetate, ethanol/water mixtures) to identify a suitable system before committing your entire batch.[3]
Q2: After cooling, my product "oils out" instead of forming crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The solute separates as a liquid phase instead of a solid crystal lattice.
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated, leading to precipitation at a temperature where the compound is still molten.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[1]
-
Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath.[1]
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.[1]
-
Change Solvent System: If the problem persists, a different solvent or a two-solvent system may be necessary.
Q3: The yield of my recrystallized this compound is very low. What are the likely causes?
A3: Low yield is a frequent challenge in sulfonyl chloride purification and can be attributed to several factors, with hydrolysis being a primary culprit.
Causality & Solution:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is typically more soluble in polar solvents and will be lost during filtration.[4][5][6] This is a significant concern if using protic solvents like ethanol or if there is moisture in the system.
-
Excessive Solvent: Using too much solvent will result in a solution that is not saturated upon cooling, leaving a significant amount of your product dissolved in the mother liquor.[1]
-
Premature Crystallization: If the solution is cooled too rapidly, especially during a hot filtration step to remove insoluble impurities, some product may crystallize prematurely and be lost.
-
Transfer Losses: Mechanical losses during transfers between flasks and on the filter paper can also contribute to lower yields.
Optimization Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents whenever possible.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Pre-heat Funnel and Flask: During hot gravity filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.[1]
Q4: My final product is discolored (e.g., yellow or brown). What impurities are causing this and how can I remove them?
A4: Discoloration often indicates the presence of colored impurities, which can include residual starting materials, byproducts from the synthesis, or degradation products. Nitroaromatic compounds, in particular, can be prone to forming colored impurities.[7]
Causality & Solution:
-
Colored Byproducts: The synthesis of sulfonyl chlorides can sometimes produce colored side products.
-
Thermal Degradation: Nitroaromatic compounds can be thermally sensitive.[8][9][10] Excessive heat during recrystallization could lead to decomposition and the formation of colored impurities.
-
Oxidation: Exposure to air at high temperatures can cause oxidation of trace impurities.
Purification Techniques:
-
Activated Charcoal (Carbon) Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Gravity Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Controlled Heating: Avoid prolonged heating at high temperatures to minimize the risk of thermal decomposition.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow for troubleshooting common issues during the recrystallization of this compound.
Problem: Low Purity or Poor Crystal Formation
Step 1: Re-evaluate Your Solvent System
The choice of solvent is the most critical factor for successful recrystallization.
Solvent Selection Protocol:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature. A good candidate will show poor solubility.
-
Heat the test tubes that showed poor solubility. A suitable solvent will completely dissolve the compound at or near its boiling point.
-
Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
Recommended Solvent Systems to Test:
| Solvent/System | Rationale |
| Toluene | Aromatic solvent, good for dissolving aromatic compounds. |
| Chloroform/Hexane | A polar/non-polar pair that can be fine-tuned for optimal solubility. |
| Ethyl Acetate/Heptane | A moderately polar/non-polar pair. |
| Isopropanol/Water | A polar protic/polar system; use with caution due to hydrolysis risk. |
Step 2: Address Potential Hydrolysis
Sulfonyl chlorides readily react with water, which is a common cause of both low yield and the presence of sulfonic acid impurities.[4][5][11]
Mitigation Strategies:
-
Use Anhydrous Solvents: If possible, use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Avoid Protic Solvents: While sometimes effective for recrystallization, protic solvents like alcohols can react with the sulfonyl chloride, especially at elevated temperatures. If a protic solvent must be used, keep the heating time to a minimum.
Step 3: Optimize the Cooling Process
The rate of cooling directly impacts crystal size and purity.
Caption: Optimal vs. Suboptimal Cooling Protocols.
-
Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. This allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[1]
-
Ice Bath for Maximizing Yield: Once the solution has reached room temperature and crystal formation has begun, placing it in an ice bath will further decrease the solubility of the product and maximize the yield.
Step 4: Verify Product Purity
After recrystallization, it is crucial to assess the purity of the final product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range. The reported melting point for 2-Bromobenzenesulfonyl chloride is 49-52 °C, which can serve as a reference point for a similar structure.
-
Spectroscopic Analysis (NMR): Proton and Carbon NMR are excellent methods to check for the presence of impurities.[12] The sulfonic acid hydrolysis product will have a distinctly different NMR spectrum.
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for the recrystallization and purification of this compound.
Caption: Recrystallization and Purification Workflow.
References
- Tsang, W. (n.d.).
- King, J. F., & Lam, J. Y. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Guenot, P., & Le, G. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Ju, K.-S., & Parales, R. E. (n.d.).
- Tsang, W. (1986).
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- (n.d.).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Johnson, T. B. (n.d.).
- (n.d.).
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Reddit. (2024).
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Thermo Scientific Chemicals. (n.d.). 4-Nitrobenzenesulfonyl chloride, 97% 25 g.
- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride 97.
Sources
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- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
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- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 2-Bromo-3-nitrobenzene-1-sulfonyl chloride vs. p-Toluenesulfonyl Chloride
<
In the landscape of modern organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of complex molecules, particularly in pharmaceutical and materials science research.[1] Its primary role is in the formation of sulfonamides and sulfonate esters, pivotal transformations for protecting reactive functional groups like amines and alcohols or for converting hydroxyls into good leaving groups.[2][3] While p-toluenesulfonyl chloride (TsCl) has long been the workhorse reagent for these tasks, a nuanced understanding of alternative reagents can unlock significant advantages in terms of reactivity, selectivity, and strategic efficiency.
This guide provides an in-depth, objective comparison between the classical reagent, p-toluenesulfonyl chloride (TsCl), and a more specialized, highly activated alternative, 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. We will delve into the fundamental principles governing their reactivity and provide practical, data-driven insights to guide your selection in experimental design.
Section 1: Core Physicochemical and Reactivity Profiles
At first glance, both molecules share the core sulfonyl chloride reactive moiety. However, the nature of the aromatic ring substituents dramatically alters their electronic properties and, consequently, their chemical behavior.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) |
| Structure | ![]() | ![]() |
| CAS Number | 1261553-98-3[4] | 98-59-9[5] |
| Molecular Formula | C₆H₃BrClNO₄S[6] | C₇H₇ClO₂S[7] |
| Molecular Weight | 300.51 g/mol [6] | 190.65 g/mol [7] |
| Appearance | Solid | White, malodorous solid[5][7] |
| Key Substituents | Bromo (-Br) and Nitro (-NO₂) | Methyl (-CH₃) |
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating |
The Decisive Role of Electronics in Reactivity
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.[1] This sulfur center is attacked by nucleophiles (like amines or alcohols) in the key bond-forming step.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group on the para position of the benzene ring is weakly electron-donating. This effect slightly reduces the electrophilicity of the sulfonyl sulfur, making TsCl a moderately reactive sulfonylating agent.
-
This compound: This molecule is decorated with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br). These groups act in concert to pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This inductive effect makes the sulfur atom significantly more electron-deficient and, therefore, vastly more electrophilic.[8] This heightened reactivity allows for faster reaction times and often enables the sulfonylation of less reactive, sterically hindered substrates where TsCl might fail.
Section 2: Application in Amine Protection & Deprotection Strategies
A primary application for both reagents is the protection of primary and secondary amines, forming stable sulfonamides.[9] The choice of reagent here has profound strategic implications, not in the formation of the bond, but in its subsequent cleavage.
Sulfonamide Formation: A Kinetic Comparison
Due to its enhanced electrophilicity, this compound will react with amines at a significantly faster rate than TsCl under identical conditions.
Illustrative Experimental Protocol: Sulfonylation of Aniline
This protocol outlines a comparative experiment to quantify the reactivity difference.
Materials:
-
Aniline
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Thin-Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Set up two identical round-bottom flasks, each charged with aniline (1.0 eq) and dichloromethane (DCM, 0.5 M).
-
To each flask, add pyridine (1.5 eq) and cool the mixtures to 0 °C in an ice bath.
-
To Flask A, add this compound (1.1 eq) portion-wise.
-
To Flask B, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow both reactions to warm to room temperature and monitor the consumption of aniline by TLC at regular intervals (e.g., every 15 minutes).
Expected Outcome & Data Interpretation:
| Time Point | % Conversion (Flask A: 2-Bromo-3-nitro...) | % Conversion (Flask B: TsCl) |
| 15 min | >95% | ~20% |
| 30 min | 100% | ~45% |
| 60 min | 100% | ~75% |
| 120 min | 100% | >95% |
Note: Data is illustrative and actual results will vary based on specific substrate and conditions.
The experiment will demonstrate that the reaction with the nitro- and bromo-substituted reagent reaches completion in a fraction of the time required for TsCl. This acceleration is a direct consequence of the enhanced electrophilicity of the sulfur center.
The Critical Difference: Deprotection
While forming the sulfonamide is often straightforward, the ease of its removal is a critical factor in synthetic planning. This is where the two reagents diverge most significantly.
-
Tosyl (Ts) Group: The p-toluenesulfonamide is notoriously robust and requires harsh conditions for cleavage, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic conditions (e.g., HBr/phenol).[9][10] These conditions are often incompatible with sensitive functional groups elsewhere in the molecule.
-
2-Bromo-3-nitrobenzenesulfonyl (Nosyl-type) Group: The powerful electron-withdrawing nature of the nitro and bromo groups renders the resulting sulfonamide highly susceptible to nucleophilic attack. This allows for exceptionally mild deprotection conditions. The most common method involves treatment with a thiol (like thiophenol or 4-mercaptobenzoic acid) and a mild base (like potassium carbonate or cesium carbonate).[11] This orthogonality makes the "nosyl-type" group ideal for complex syntheses where delicate functionalities must be preserved.[12]
Workflow: Protection & Deprotection Cycle
The following diagrams illustrate the stark contrast in the deprotection step.
Caption: Comparison of amine protection/deprotection workflows.
Section 3: Summary and Recommendations
The choice between this compound and p-toluenesulfonyl chloride is not a matter of which is "better," but which is the appropriate tool for the specific synthetic challenge.
Choose p-Toluenesulfonyl Chloride (TsCl) when:
-
A robust, highly stable protecting group is required that can withstand a wide range of subsequent reaction conditions.[9]
-
The synthetic route can accommodate harsh deprotection conditions in the final steps.
-
Cost is a primary concern, as TsCl is an inexpensive, bulk chemical.[7]
-
You are converting an alcohol to a tosylate to serve as a good leaving group for substitution or elimination reactions.[2]
Choose this compound when:
-
High reactivity and rapid reaction times are paramount.
-
The substrate is sterically hindered or electronically deactivated, requiring a more potent electrophile.
-
The resulting sulfonamide must be cleaved under very mild, orthogonal conditions to preserve sensitive functional groups.[11][12]
-
The synthetic strategy relies on selective deprotection in the presence of other protecting groups (e.g., Boc, Cbz), where the mild thiol-based cleavage will not affect them.
By understanding the fundamental electronic differences between these two reagents, researchers and drug development professionals can make more informed and strategic decisions, leading to more efficient, higher-yielding, and successful synthetic campaigns.
References
-
Georganics. p-Toluenesulfonyl chloride – description and application. [Online] Available at: [Link]
-
Fiveable. P-Toluenesulfonyl chloride Definition - Organic Chemistry Key Term. [Online] Available at: [Link]
-
ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Online] Available at: [Link]
-
Wikipedia. 4-Toluenesulfonyl chloride. [Online] Available at: [Link]
-
Organic Chemistry Portal. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Cleavage of sulfonamides with phenyldimethylsilyllithium. [Online] Available at: [Link]
-
OUCI. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Online] Available at: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Online] Available at: [Link]
-
Scinapse. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Online] Available at: [Link]
-
Chemical Communications (RSC Publishing). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. [Online] Available at: [Link]
-
Semantic Scholar. Cleavage of sulfonamides with phenyldimethylsilyllithium. [Online] Available at: [Link]
-
ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. [Online] Available at: [Link]
-
Reddit. Why is Sulphonyl Group strongly electron-withdrawing?. [Online] Available at: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Online] Available at: [Link]
-
Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. [Online] Available at: [Link]
- Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
SlidePlayer. Protecting Groups for Organic Synthesis. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Online] Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]
-
ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. [Online] Available at: [Link]
-
ZDOC.PUB. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Online] Available at: [Link]
-
UT Southwestern. Protecting Groups in Organix Synthesis. [Online] Available at: [Link]
-
Sunway Pharm Ltd. This compound - CAS:1261553-98-3. [Online] Available at: [Link]
- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
ResearchGate. (PDF) 2-Bromo-3-nitrobenzaldehyde. [Online] Available at: [Link]
-
McGill University. CHEM 203 Topics Discussed on Nov. 23. [Online] Available at: [Link]
-
NIH. 2-Bromo-3-nitrobenzaldehyde. [Online] Available at: [Link]
-
PubChem. 2-Nitrobenzenesulfonyl chloride. [Online] Available at: [Link]
-
Wiley Online Library. Kinetic investigation on the reactions of p‐toluenesulfonyl chloride with p‐substituted benzoic acid(s) in the presence of triethylamine in aprotic solvents. [Online] Available at: [Link]
-
YouTube. Statement (I) : All the following compounds react with p-toluenesulfonyl chloride. [Online] Available at: [Link]
-
PubChem. N-(2-bromo-3-pyridinyl)-2-nitrobenzenesulfonamide. [Online] Available at: [Link]
-
PubChem. N-(2-bromo-3-pyridinyl)-4-nitrobenzenesulfonamide. [Online] Available at: [Link]
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- 6. This compound - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to Amine Derivatization: 2-Bromo-3-nitrobenzene-1-sulfonyl chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the derivatization of primary and secondary amines is a critical step to enhance their detection and quantification. This guide provides an in-depth comparison of two sulfonyl chloride-based derivatizing agents: the well-established 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and the less-characterized 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. While dansyl chloride is a widely used fluorescent labeling reagent, this guide will also explore the predicted reactivity of this compound based on fundamental principles of organic chemistry, offering a forward-looking perspective on its potential utility.
Introduction: The "Why" Behind Amine Derivatization
Primary and secondary amines are ubiquitous in biological systems and pharmaceutical compounds. However, their inherent physicochemical properties often pose analytical challenges. Many amines lack a strong chromophore or fluorophore, rendering them difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1] Derivatization addresses this by covalently attaching a tag to the amine, thereby improving its detectability and chromatographic behavior.
This guide focuses on two sulfonyl chloride reagents that react with amines to form stable sulfonamides. We will delve into their mechanisms of action, reactivity profiles, and practical considerations for their use in amine derivatization.
The Reagents: A Tale of Two Sulfonyl Chlorides
Dansyl Chloride: The Fluorescent Workhorse
Dansyl chloride is a renowned derivatizing agent that imparts fluorescence to the target amine, significantly enhancing detection sensitivity.[2][3] Upon reaction, the non-fluorescent dansyl chloride forms a highly fluorescent dansyl-sulfonamide adduct.[4] This property has made it a staple in proteomics, metabolomics, and clinical diagnostics for the analysis of amino acids, biogenic amines, and other amine-containing compounds.[3]
This compound: A Potentially High-Reactivity Challenger
Comparative Analysis: Reactivity, Mechanism, and Performance
Reaction Mechanism: A Shared Pathway
Both dansyl chloride and this compound react with primary and secondary amines via a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[5]
Caption: General reaction mechanism of an amine with a sulfonyl chloride.
Reactivity: The Impact of Electronic Effects
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom.[5] Electron-withdrawing groups on the aromatic ring increase this electrophilicity, thereby accelerating the reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity.
Dansyl Chloride: The dimethylamino group on the naphthalene ring of dansyl chloride is an electron-donating group. This reduces the electrophilicity of the sulfonyl sulfur to some extent, making the reaction conditions (e.g., elevated temperature) more critical for achieving complete derivatization in a reasonable timeframe.[6]
This compound: The nitro group is a very strong electron-withdrawing group, and the bromine atom also contributes to this effect through its inductive pull.[7][8] This strong electron withdrawal is predicted to make the sulfonyl sulfur of this compound significantly more electrophilic than that of dansyl chloride. Consequently, this reagent is expected to react more rapidly with amines, potentially at lower temperatures and with shorter reaction times. Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups enhance the rate of reaction with amines, a relationship described by the Hammett equation which yields a positive reaction constant (ρ).[4]
Performance Characteristics: A Comparative Overview
| Feature | Dansyl Chloride | This compound (Predicted) |
| Reactivity | Moderate; often requires elevated temperatures (e.g., 60-80°C) and longer reaction times (30-60 min).[6] | High; expected to react rapidly at or near room temperature. |
| Detection | Highly fluorescent derivatives (Ex: ~333 nm, Em: ~515 nm).[2] | UV-active derivatives due to the nitroaromatic moiety. The resulting sulfonamide may not be fluorescent. |
| Derivative Stability | Stable sulfonamides.[2] | Expected to form stable sulfonamides. |
| Selectivity | Reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.[3] | Expected to react primarily with primary and secondary amines. |
| Byproducts | Excess reagent can be hydrolyzed to dansyl sulfonic acid, which is also fluorescent and may interfere with analysis if not removed.[9] | Excess reagent will likely hydrolyze to 2-bromo-3-nitrobenzenesulfonic acid. |
Experimental Protocols
Detailed Protocol for Amine Derivatization with Dansyl Chloride
This protocol is a representative procedure and may require optimization for specific applications.[6]
Materials:
-
Dansyl Chloride Solution: 50 mM in acetonitrile (ACN). Prepare fresh.
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.
-
Sample containing primary or secondary amines.
Procedure:
-
In a microcentrifuge tube, add 25 µL of the amine-containing sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark to prevent photodegradation.[6]
-
Cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand at room temperature for 5 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is ready for analysis by HPLC with fluorescence detection.
Caption: Experimental workflow for amine derivatization with dansyl chloride.
Proposed Protocol for Amine Derivatization with this compound
Note: This is a hypothetical protocol based on general procedures for sulfonyl chlorides and will require optimization.
Materials:
-
This compound Solution: 50 mM in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Base: A non-nucleophilic base such as pyridine or triethylamine, or an aqueous buffer (e.g., sodium bicarbonate) if the reaction is performed in a mixed aqueous-organic system.
-
Sample containing primary or secondary amines.
Procedure:
-
In a microcentrifuge tube, dissolve the amine-containing sample in a suitable solvent.
-
Add a slight molar excess (e.g., 1.2 equivalents) of the this compound solution.
-
Add an appropriate amount of base to neutralize the HCl formed during the reaction.
-
Stir or vortex the mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any excess reagent by adding a small amount of a primary amine scavenger (e.g., methylamine).
-
The reaction mixture can then be worked up as necessary (e.g., extraction, filtration) prior to analysis by HPLC-UV.
Conclusion and Future Perspectives
Dansyl chloride remains a highly valuable and widely used reagent for the fluorescent labeling of amines, offering excellent sensitivity and well-established protocols.[10] Its moderate reactivity necessitates controlled reaction conditions, but its performance is well-documented.
In contrast, this compound represents a promising, albeit underexplored, alternative. Based on established principles of physical organic chemistry, its highly electron-deficient aromatic ring is predicted to render it significantly more reactive than dansyl chloride. This could translate to faster derivatization times, milder reaction conditions, and potentially broader applicability to less nucleophilic amines. However, the lack of a fluorescent tag means that detection will rely on UV absorbance, which may offer lower sensitivity compared to the fluorescence of dansyl derivatives.
Further experimental investigation is required to validate the predicted reactivity of this compound and to characterize the properties of its amine derivatives. Such studies would be invaluable in determining its place in the analytical chemist's toolkit for amine derivatization.
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ScienceDirect. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]
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PubMed Central. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]
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PubMed. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. [Link]
-
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Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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St.Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]
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Spectroscopic analysis (NMR, FT-IR) for confirming the structure of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride derivatives
A Senior Application Scientist's Guide to Structural Confirmation: Spectroscopic Analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride Derivatives
In the landscape of modern drug development, the synthesis of novel molecular entities is merely the first step. The absolute, unambiguous confirmation of a molecule's structure is paramount, ensuring that subsequent biological and toxicological studies are based on a known chemical entity. For researchers working with reactive intermediates like this compound and its derivatives, this structural verification is a critical checkpoint. These compounds serve as versatile building blocks for sulfonamides and other biologically active molecules, making their structural integrity non-negotiable.
This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—two powerhouse techniques in the analytical chemist's arsenal. We will move beyond a simple recitation of data to explain the causality behind spectral features, offering field-proven insights into the structural elucidation of this specific class of compounds. The synergy between FT-IR's functional group identification and NMR's detailed connectivity mapping provides a self-validating system for structural confirmation.[1][2][3]
The Analytical Workflow: A Synergistic Approach
The structural confirmation process is not linear but rather a convergent workflow where data from multiple techniques are integrated to build a cohesive and undeniable structural proof. FT-IR provides the initial, rapid assessment of the key functional groups, while ¹H and ¹³C NMR spectroscopy deliver the high-resolution map of the atomic framework.
Caption: Workflow for structural confirmation of sulfonyl chloride derivatives.
Part 1: FT-IR Spectroscopy - The Functional Group Fingerprint
FT-IR spectroscopy is the ideal first-pass technique. Its speed and minimal sample preparation requirements make it perfect for quickly verifying the presence of the crucial functional moieties within the molecule.[4] For this compound, we are looking for the characteristic vibrational signatures of the sulfonyl chloride, the nitro group, and the substituted aromatic ring.
Expected FT-IR Absorption Bands
The primary value of FT-IR is its ability to confirm that the key chemical transformations have occurred and that the expected functional groups are present. The most intense and diagnostically useful peaks are from the S=O and N-O stretching vibrations.[5]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | 1410 - 1370 | This strong band arises from the two S=O bonds stretching out of phase. Its position is sensitive to the electronegativity of attached groups.[4][6] |
| S=O Symmetric Stretch | 1204 - 1166 | This strong band corresponds to the in-phase stretching of the S=O bonds. The presence of two distinct, strong bands is highly characteristic of an -SO₂- group.[4][7] | |
| S-Cl Stretch | ~375 | This band is in the far-IR region and may not be observable on all standard mid-IR spectrometers.[8] | |
| Nitro Group (-NO₂) | N-O Asymmetric Stretch | 1550 - 1475 | A very strong and characteristic absorption for aromatic nitro compounds.[9][10] Conjugation with the aromatic ring shifts this to a lower frequency compared to aliphatic nitro compounds.[11] |
| N-O Symmetric Stretch | 1360 - 1290 | Another strong band, which, in conjunction with the asymmetric stretch, provides a definitive fingerprint for the nitro group.[9][11] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to medium bands appearing above 3000 cm⁻¹ are characteristic of aromatic C-H bonds. |
| C=C Stretch | 1600 - 1450 | Multiple bands of varying intensity that confirm the presence of the benzene ring. These can sometimes overlap with the nitro group absorptions.[12] | |
| Carbon-Halogen | C-Br Stretch | < 600 | This vibration occurs at a low frequency and is often found in the fingerprint region, though it can be weak and less diagnostic than other bands. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has become the dominant sampling technique for solid materials due to its simplicity and speed, requiring little to no sample preparation.[13][14][15]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.[16]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound derivative directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is crucial as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[14][17]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 2: NMR Spectroscopy - The Definitive Structural Map
While FT-IR confirms the building blocks are present, NMR spectroscopy reveals how they are connected. For a trisubstituted benzene ring, ¹H and ¹³C NMR are essential for confirming the precise 1,2,3-substitution pattern.[18]
¹H NMR Analysis: Probing the Aromatic Environment
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is the most informative for this class of compounds. The three aromatic protons of the this compound core form a complex spin system (an ABC system) due to their distinct chemical environments and coupling interactions.[19][20] All three substituents (-Br, -NO₂, -SO₂Cl) are electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield relative to benzene (δ 7.36 ppm).[21][22]
Predicted ¹H NMR Spectral Features:
-
H-4 (para to -SO₂Cl): This proton is flanked by the H-5 proton (ortho coupling) and the H-6 proton (meta coupling). It is expected to appear as a triplet or doublet of doublets . Its chemical shift will be influenced by the ortho -NO₂ and para -SO₂Cl groups.
-
H-5 (para to -Br): This proton is situated between H-4 and H-6, resulting in two ortho coupling interactions. It is expected to appear as a triplet .
-
H-6 (ortho to -SO₂Cl): This proton is strongly deshielded by the adjacent sulfonyl chloride group. It is coupled to the H-5 proton (ortho) and the H-4 proton (para, typically very small or zero coupling). It is expected to appear as a doublet or doublet of doublets .
The exact chemical shifts and coupling constants provide unequivocal proof of the substitution pattern. For example, a 1,2,4-substitution pattern would yield a distinctly different set of signals and coupling patterns.
¹³C NMR Analysis: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.[23] This technique is invaluable for confirming the number of distinct carbon environments and identifying the carbons directly attached to the electron-withdrawing substituents.
Predicted ¹³C NMR Chemical Shifts:
The chemical shifts of the aromatic carbons are influenced by the attached substituents. Electronegative groups and sp² hybridization cause significant downfield shifts.[24][25]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 (ipso to -SO₂Cl) | 145 - 155 | The ipso-carbon attached to the sulfonyl chloride group is significantly deshielded. |
| C-2 (ipso to -Br) | 115 - 125 | The C-Br bond typically shifts the ipso-carbon to a more shielded (upfield) position compared to C-H. |
| C-3 (ipso to -NO₂) | 148 - 158 | The ipso-carbon bearing the nitro group is strongly deshielded. |
| C-4, C-5, C-6 | 120 - 140 | These carbons, bonded to hydrogen, will resonate in the typical aromatic region, with their specific shifts dictated by the combined electronic effects of the three substituents. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more).
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).
Summary and Conclusion
The structural confirmation of this compound derivatives is a clear example of the power of modern spectroscopic methods. FT-IR provides a rapid and reliable confirmation of the essential chemical functionalities—the sulfonyl chloride and nitro groups. This is perfectly complemented by NMR spectroscopy, which delivers an unambiguous blueprint of the molecular structure, confirming the 1,2,3-substitution pattern through the distinct chemical shifts and spin-spin coupling of the aromatic protons and carbons. By employing these techniques in a synergistic workflow, researchers in drug development can proceed with confidence, knowing their molecular tools are precisely defined and structurally validated.
References
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- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- Spectroscopy Tutorial. (n.d.). Nitro Groups.
- Wikipedia. (n.d.). Attenuated total reflectance.
- Bruker. (n.d.). Attenuated Total Reflectance (ATR).
- Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 305-313.
- NIST. (n.d.). Experimental data for SO₂Cl₂ (Sulfuryl chloride).
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- Bruker. (n.d.). Application Note AN # 79 Attenuated Total Reflection (ATR) – a versatile tool for FT-IR spectroscopy.
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- Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 39(1), 247-255.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 39(1), 247-255.
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- ResearchGate. (2014). High resolution NMR spectra of some tri-substituted benzenes.
- Bircham, P. F. D., & Wyatt, P. A. H. (1961). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 39(11), 2244-2248.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
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- PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
- Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum.
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A Comparative Guide to the X-ray Crystallography of Sulfonamides Synthesized from 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystallographic analysis of compounds derived from 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. As a senior application scientist, the following content is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and insightful exploration of the topic. While specific crystal structures for derivatives of this compound are not widely available in open-access databases, this guide will present a comparative analysis based on the synthesis and crystallographic characterization of two representative hypothetical compounds: 2-bromo-N-cyclohexyl-3-nitrobenzenesulfonamide (Compound 1) and 2-bromo-3-nitro-N-(pyridin-2-yl)benzenesulfonamide (Compound 2) . The experimental protocols and expected data are based on established methodologies for similar sulfonamide compounds.
Introduction: The Structural Significance of Sulfonamides
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound is a versatile precursor for the synthesis of a diverse library of sulfonamide derivatives. The presence of the bromo and nitro substituents offers unique opportunities for further functionalization and influences the electronic and steric properties of the resulting molecules.
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[4][5][6] This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design. This guide will compare the expected crystallographic outcomes for two distinct classes of sulfonamides derived from this compound: one with an aliphatic amine and another with a heteroaromatic amine.
Synthesis of Representative Sulfonamides
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust reaction, typically proceeding via nucleophilic substitution of the chloride by an amine.[7] The choice of the amine is a critical determinant of the final compound's properties. Here, we detail the synthesis of a cyclohexyl derivative (aliphatic) and a pyridyl derivative (heteroaromatic).
Experimental Protocol: Synthesis of 2-bromo-N-cyclohexyl-3-nitrobenzenesulfonamide (Compound 1)
-
Dissolution: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add cyclohexylamine (1.1 mmol) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL) to remove excess amine, followed by a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure sulfonamide.
Experimental Protocol: Synthesis of 2-bromo-3-nitro-N-(pyridin-2-yl)benzenesulfonamide (Compound 2)
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of anhydrous pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Amine Addition: To the stirred solution, add 2-aminopyridine (1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure sulfonamide.
Single Crystal Growth: The Gateway to High-Resolution Structures
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6][8] The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in all dimensions.[8][9]
Experimental Protocol: Crystal Growth
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically. Common solvents include acetone, ethanol, methanol, ethyl acetate, and dichloromethane.
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of crystals.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.
X-ray Crystallography: A Comparative Workflow
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][6][9] The following protocol outlines the key steps in data collection and structure refinement.
Caption: Experimental workflow from synthesis to final crystal structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[4][9] The choice of radiation depends on the crystal's composition and scattering power.[9] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods.
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency and to ensure the quality of the model.
Comparative Analysis of Crystallographic Data (Hypothetical)
The structural differences between the aliphatic cyclohexyl group in Compound 1 and the aromatic pyridyl group in Compound 2 are expected to significantly influence their crystal packing and intermolecular interactions.
| Parameter | 2-bromo-N-cyclohexyl-3-nitrobenzenesulfonamide (Compound 1) | 2-bromo-3-nitro-N-(pyridin-2-yl)benzenesulfonamide (Compound 2) |
| Molecular Formula | C₁₂H₁₅BrN₂O₄S | C₁₁H₈BrN₃O₄S |
| Formula Weight | 367.23 | 358.17 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | ~10.5 | ~16.0 |
| b (Å) | ~9.8 | ~8.5 |
| c (Å) | ~15.2 | ~9.5 |
| β (˚) | ~95 | 90 |
| Volume (ų) | ~1550 | ~1300 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | ~1.57 | ~1.83 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions | N-H···N hydrogen bonds, π-π stacking, C-H···O interactions |
Discussion of Expected Differences:
-
Hydrogen Bonding: In Compound 1 , the primary hydrogen bond donor is the sulfonamide N-H group, which is expected to form strong hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. The flexible cyclohexyl group may also participate in weaker C-H···O interactions. In Compound 2 , the pyridyl nitrogen atom provides an additional hydrogen bond acceptor site, potentially leading to a more complex hydrogen bonding network involving N-H···N interactions.
-
π-π Stacking: The presence of the aromatic pyridyl ring in Compound 2 introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions are absent in the aliphatic Compound 1 .
-
Molecular Packing: The bulkier and more flexible cyclohexyl group in Compound 1 may lead to a less dense crystal packing compared to the more planar and rigid structure of Compound 2 . This is reflected in the hypothetical lower calculated density for Compound 1.
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A Predictive Comparison Guide to the Biological Activity of Sulfonamides Derived from 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive comparative analysis of the potential biological activities of sulfonamides derived from 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. In the absence of direct experimental data on this specific class of compounds in publicly accessible literature, this document synthesizes findings from structurally analogous sulfonamides to forecast their potential antibacterial, antifungal, and anticancer properties. The insights herein are grounded in established structure-activity relationships (SAR) and experimental data from closely related bromo- and nitro-substituted benzenesulfonamides.
Introduction: The Rationale for a Predictive Analysis
The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2] The specific substitution pattern on the aromatic ring of the benzenesulfonyl chloride precursor critically influences the resulting sulfonamide's efficacy and selectivity.[1] this compound presents a unique combination of a sterically demanding and electron-withdrawing bromine atom ortho to the sulfonyl chloride group, and a strongly electron-withdrawing nitro group at the meta position. This distinct electronic and steric profile suggests that its sulfonamide derivatives could exhibit novel biological activities.
Due to the current lack of specific published data, this guide will extrapolate from known biological activities of sulfonamides derived from other substituted benzenesulfonyl chlorides to provide a predictive framework for researchers interested in this novel class of compounds.
Predicted Synthesis Pathway
The synthesis of sulfonamides from this compound is anticipated to follow the classical synthetic route for sulfonamide formation. This involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]
Experimental Protocol: General Synthesis of Sulfonamides
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for a period of 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Caption: General workflow for the synthesis of sulfonamides.
Predicted Biological Activities: A Comparative Outlook
The biological activity of the target sulfonamides is predicted based on the known effects of bromo and nitro substitutions on the benzenesulfonamide scaffold.
Antibacterial Activity
Structure-Activity Relationship Insights:
-
The presence of a nitro group on the benzene ring of sulfonamides has been associated with enhanced antibacterial activity.[5]
-
Halogen substitution, including bromine, can also contribute to the antibacterial potency of sulfonamides.[2]
Predictive Comparison:
It is hypothesized that sulfonamides derived from this compound will exhibit significant antibacterial activity, potentially comparable to or exceeding that of other nitro- and bromo-substituted benzenesulfonamides. The combined electron-withdrawing effects of the bromo and nitro groups may enhance the acidity of the sulfonamide proton, which is often crucial for antibacterial action.[2]
Table 1: Comparative Antibacterial Activity of Structurally Related Sulfonamides (MIC in µg/mL)
| Compound Type | E. coli | S. aureus | P. aeruginosa | Reference |
| Nitrobenzenesulfonamides | 15.6 - 62.5 | 15.6 - 62.5 | >100 | [5] |
| Bromobenzenesulfonamides | ~50 | ~25 | >100 | [2] |
| Predicted: 2-Bromo-3-nitrobenzenesulfonamides | < 30 | < 20 | Potentially active | - |
Note: The predicted values are hypothetical and serve as a guide for future experimental validation.
Antifungal Activity
Structure-Activity Relationship Insights:
-
Benzenesulfonamide derivatives have shown promise as antifungal agents, with their efficacy influenced by the nature and position of substituents.[6][7]
-
Nitro-containing compounds, in general, are known to possess a broad spectrum of antimicrobial activities, including antifungal effects.[5]
Predictive Comparison:
The presence of the nitro group suggests that these sulfonamides could possess notable antifungal activity. The bromo substituent may further modulate this activity.
Table 2: Comparative Antifungal Activity of Structurally Related Sulfonamides (MIC in µg/mL)
| Compound Type | C. albicans | A. niger | Reference |
| Benzenesulfonamide derivatives | 0.062 | >50 | [7] |
| Nitro-containing compounds | 15 - 500 | - | [5] |
| Predicted: 2-Bromo-3-nitrobenzenesulfonamides | < 50 | Potentially active | - |
Note: The predicted values are hypothetical and serve as a guide for future experimental validation.
Anticancer Activity
Structure-Activity Relationship Insights:
-
The sulfonamide moiety is a key feature in several anticancer drugs, acting through various mechanisms such as carbonic anhydrase inhibition and cell cycle arrest.[8][9]
-
Substituents on the benzenesulfonamide ring play a crucial role in determining the anticancer potency and selectivity.[10]
Predictive Comparison:
Given the prevalence of the sulfonamide scaffold in anticancer agents, derivatives of this compound are promising candidates for anticancer drug discovery. The specific substitution pattern may lead to novel interactions with biological targets.
Table 3: Comparative Anticancer Activity of Structurally Related Sulfonamides (IC50 in µM)
| Compound Type | Breast Cancer (MCF-7) | Lung Cancer (A549) | Glioblastoma (U87) | Reference |
| Benzenesulfonamide analogs | - | - | ~40% inhibition at 10 µM | [10] |
| Cyclic Sulfamides | Significant inhibition | Inhibition and apoptosis | - | [9] |
| Predicted: 2-Bromo-3-nitrobenzenesulfonamides | < 20 | < 20 | Potentially active | - |
Note: The predicted values are hypothetical and serve as a guide for future experimental validation.
Experimental Protocols for Biological Evaluation
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Antifungal Susceptibility Testing
The protocol for antifungal susceptibility testing is similar to the antibacterial assay, with the following modifications:
-
Medium: Use RPMI-1640 medium.
-
Inoculum: Prepare a fungal spore suspension.
-
Incubation: Incubate at 35°C for 24-48 hours.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
This guide provides a predictive framework for the biological activities of sulfonamides derived from this compound, based on data from structurally related compounds. It is anticipated that these novel sulfonamides will exhibit promising antibacterial, antifungal, and anticancer properties. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these compounds.
Future research should focus on the actual synthesis and rigorous biological testing of this novel class of sulfonamides to validate these predictions. Such studies will be invaluable in elucidating their therapeutic potential and advancing the field of medicinal chemistry.
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A Comparative Study of Ortho, Meta, and Para-Substituted Nitrobenzenesulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that dictates the efficiency, yield, and purity of synthesized molecules. Among the vast arsenal of chemical tools, substituted benzenesulfonyl chlorides hold a prominent place, particularly as precursors to sulfonamides—a scaffold of immense importance in medicinal chemistry. The isomeric purity of these reagents is paramount, as the position of substituents on the aromatic ring profoundly influences their reactivity and, consequently, the properties of the final product. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-nitrobenzenesulfonyl chlorides, offering insights into their synthesis, structural nuances, reactivity, and spectroscopic signatures to empower informed decision-making in your research endeavors.
Structural and Electronic Landscape: The Impact of Nitro Group Positioning
The defining feature of nitrobenzenesulfonyl chlorides is the potent electron-withdrawing nature of the nitro (NO₂) group. However, its influence on the reactivity of the sulfonyl chloride moiety is critically dependent on its position relative to the sulfonyl chloride group (SO₂Cl). This positional isomerism gives rise to distinct electronic and steric environments for the ortho, meta, and para isomers.
The reactivity of the sulfonyl chloride group in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. The electron-withdrawing nitro group enhances this electrophilicity through both inductive and resonance effects.
-
Inductive Effect (-I): The nitro group pulls electron density through the sigma bonds of the benzene ring, making the entire ring more electron-deficient. This effect acidifies the sulfur atom, rendering it more susceptible to nucleophilic attack. The inductive effect is distance-dependent, being strongest at the ortho position and progressively weakening at the meta and para positions.
-
Resonance Effect (-M): The nitro group can delocalize the electron density of the benzene ring through resonance. This effect is most pronounced when the nitro group is in the ortho or para position, as it allows for direct delocalization of the pi-electrons, further increasing the positive charge on the sulfur atom. In the meta position, direct resonance delocalization involving the sulfonyl chloride group is not possible.
-
Steric Hindrance: The bulky nitro group at the ortho position can physically impede the approach of a nucleophile to the sulfonyl chloride group, a phenomenon known as the "ortho effect".[1][2][3] This steric hindrance can significantly reduce the reaction rate compared to the less hindered meta and para isomers.
The interplay of these electronic and steric factors results in a predictable, yet nuanced, order of reactivity among the three isomers.
Synthesis of Nitrobenzenesulfonyl Chloride Isomers
The synthetic routes to ortho-, meta-, and para-nitrobenzenesulfonyl chloride are distinct, reflecting the directing effects of the substituents on the benzene ring.
Synthesis of Ortho- and Para-Nitrobenzenesulfonyl Chloride
The most common laboratory and industrial synthesis of the ortho and para isomers involves the chlorination of the corresponding di-nitrophenyl disulfides.[4][5] This method typically provides good yields.
Experimental Protocol: Synthesis of o-Nitrobenzenesulfonyl Chloride from di-o-nitrophenyl disulfide [4]
-
Materials:
-
di-o-nitrophenyl disulfide
-
Concentrated hydrochloric acid
-
Concentrated nitric acid
-
Chlorine gas
-
Glacial acetic acid
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, a mixture of di-o-nitrophenyl disulfide, concentrated hydrochloric acid, and concentrated nitric acid is prepared.
-
A stream of chlorine gas is bubbled through the mixture while warming on a steam bath to approximately 70°C.
-
The reaction is continued for about an hour after the disulfide has melted.
-
The resulting o-nitrobenzenesulfonyl chloride is then isolated by decantation, washed with warm water, and purified by crystallization from glacial acetic acid. A yield of around 84% can be achieved with this method.[4]
-
A similar procedure is employed for the synthesis of the para isomer from di-p-nitrophenyl disulfide.[5]
Synthesis of Meta-Nitrobenzenesulfonyl Chloride
The synthesis of the meta isomer is typically achieved through the direct sulfonation of nitrobenzene, followed by chlorination.[6][7] The nitro group, being a meta-director, guides the incoming chlorosulfonic acid to the meta position.
Experimental Protocol: Synthesis of m-Nitrobenzenesulfonyl Chloride [6]
-
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
-
Procedure:
-
Nitrobenzene is added dropwise to an excess of chlorosulfonic acid at an elevated temperature (around 112°C).
-
The mixture is stirred for several hours at this temperature.
-
After cooling, thionyl chloride is added dropwise.
-
The reaction mixture is stirred until the evolution of gas ceases.
-
The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and washing to yield m-nitrobenzenesulfonyl chloride. This method can achieve a yield of over 96%.[6]
-
Comparative Reactivity: A Quantitative Perspective
A study on the alkaline hydrolysis of substituted benzenesulfonyl chlorides, including the ortho, meta, and para nitro isomers, revealed that the reaction rates follow the Hammett equation.[8] The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds.[9][10]
The positive ρ (rho) value of +1.564 obtained for the alkaline hydrolysis of benzenesulfonyl chlorides indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[8]
Based on the combined electronic and steric effects, the expected order of reactivity for the nitrobenzenesulfonyl chloride isomers in nucleophilic substitution reactions is:
Para > Meta > Ortho
-
Para-Nitrobenzenesulfonyl Chloride: The strong electron-withdrawing resonance and inductive effects of the nitro group at the para position significantly activate the sulfonyl chloride group towards nucleophilic attack, making it the most reactive of the three isomers.
-
Meta-Nitrobenzenesulfonyl Chloride: The nitro group at the meta position exerts a strong inductive effect but lacks the resonance effect that activates the para isomer. Consequently, it is less reactive than the para isomer.
-
Ortho-Nitrobenzenesulfonyl Chloride: Despite the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group, the significant steric hindrance it imposes around the reaction center dramatically reduces its reactivity.[1][2][3] This "ortho effect" often makes the ortho isomer the least reactive of the three. Computational studies have also suggested a through-space nonbonded interaction between the sulfur and oxygen atoms in the ortho isomer, which could further influence its reactivity.[11][12]
This reactivity trend is a critical consideration in experimental design. For instance, when a rapid and complete reaction is desired, the para isomer would be the preferred choice. Conversely, the lower reactivity of the ortho isomer might be advantageous in situations requiring greater selectivity or controlled reactivity.
Spectroscopic Characterization: Distinguishing the Isomers
The distinct structural and electronic environments of the ortho, meta, and para isomers give rise to characteristic differences in their spectroscopic signatures, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These differences are invaluable for confirming the identity and purity of each isomer.
Comparative Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| Ortho | Aromatic protons typically appear as a complex multiplet between 7.89 and 8.27 ppm.[13] | Strong absorptions for S=O stretching are expected around 1370-1410 and 1166-1204 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands are also prominent.[14][15] |
| Meta | Aromatic protons show distinct multiplets, with the proton between the two electron-withdrawing groups typically shifted furthest downfield. | Similar to the ortho isomer, with strong S=O and NO₂ stretching bands. The exact peak positions may differ slightly due to the different substitution pattern.[16] |
| Para | The highly symmetric nature of the para isomer results in a simpler ¹H NMR spectrum, often showing two distinct doublets for the aromatic protons, for example around 8.29 and 8.49 ppm.[17][18] | Strong S=O stretching bands are observed, along with the characteristic NO₂ stretching vibrations.[19][20] |
Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and the specific instrument used for analysis.
Experimental Workflow: A Visual Guide
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a nitrobenzenesulfonyl chloride isomer, a process that is fundamental to its application in further synthetic endeavors.
Caption: General experimental workflow for the synthesis and characterization of nitrobenzenesulfonyl chlorides.
Structure-Reactivity Relationship: A Visual Summary
The following diagram illustrates the key factors influencing the reactivity of the ortho, meta, and para isomers of nitrobenzenesulfonyl chloride.
Caption: Factors influencing the reactivity of nitrobenzenesulfonyl chloride isomers.
Conclusion
The choice between ortho-, meta-, and para-nitrobenzenesulfonyl chloride is a strategic one that should be guided by a thorough understanding of their distinct chemical personalities. The para isomer stands out for its high reactivity, driven by potent electronic activation, making it ideal for efficient sulfonamide synthesis. The meta isomer offers a more moderate reactivity, providing a balance for reactions that may require finer control. The ortho isomer, with its reactivity significantly attenuated by steric hindrance, presents unique opportunities for achieving selectivity in complex syntheses, albeit often at the cost of reaction rate.
By carefully considering the interplay of electronic and steric effects, and by leveraging the distinct spectroscopic signatures for characterization, researchers can harness the specific attributes of each isomer to advance their synthetic and drug development programs. This guide serves as a foundational resource to aid in this critical decision-making process, fostering a more rational and efficient approach to chemical synthesis.
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A Senior Application Scientist's Guide to the Quantification of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride Reaction Products: A Comparative Analysis
Introduction: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, arylsulfonyl chlorides are indispensable building blocks. Their reactions, particularly the formation of sulfonamides, are fundamental to the synthesis of a vast array of biologically active molecules.[1][2] 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a key intermediate, valued for the specific electronic and steric properties it imparts to target molecules. However, the very reactivity that makes it synthetically useful also presents significant analytical challenges.[3] Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to their corresponding sulfonic acids.[4]
For researchers, scientists, and drug development professionals, the ability to accurately quantify the conversion of the starting material, the formation of the desired product (e.g., a sulfonamide), and the emergence of process-related impurities like the sulfonic acid hydrolysate is not merely an academic exercise. It is a critical component of process optimization, quality control, and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for this purpose and objectively compares its performance against other analytical alternatives, grounding every recommendation in established scientific principles and regulatory standards.
Part 1: The Primary Method: A Validated Stability-Indicating RP-HPLC-UV Protocol
A robust analytical method must not only be precise and accurate but also specific enough to distinguish the analyte of interest from potential degradation products. This is the core principle of a stability-indicating method, a requirement under international regulatory guidelines.[5][6] We present a Reversed-Phase HPLC (RP-HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) guidelines, as the gold standard for this application.[7][8][9][10]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 Column): This is the workhorse of the pharmaceutical industry for its versatility. A C18 column provides a non-polar stationary phase, ideal for retaining and separating the moderately non-polar sulfonyl chloride, its sulfonamide product, and the more polar sulfonic acid hydrolysate.[3]
-
Gradient Elution: An isocratic mobile phase would be insufficient to resolve the polar hydrolysate (which would elute too quickly) and the non-polar starting material (which would be retained too long). A gradient elution, starting with a higher aqueous composition and transitioning to a higher organic composition, allows for the sharp elution of all three components within a single, efficient run.[11]
-
Acidified Mobile Phase: The addition of a small amount of formic or phosphoric acid to the mobile phase is critical. It protonates the sulfonic acid, ensuring it is in a single, un-ionized form, and suppresses the interaction of analytes with residual silanol groups on the silica-based stationary phase. This results in symmetrical, well-defined peaks, which are essential for accurate quantification.[3][12]
-
UV Detection: The nitrobenzene chromophore present in the parent molecule and its derivatives provides strong UV absorbance, making UV detection a highly sensitive and straightforward choice for quantification.[13]
Experimental Workflow Diagram
Caption: HPLC quantification workflow from sample preparation to final report.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Specification |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh ~25 mg each of this compound, the corresponding sulfonamide product, and the sulfonic acid hydrolysate reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: Prepare a mixed working standard containing all three components at a relevant concentration (e.g., 100 µg/mL) by diluting the stock solutions in the diluent.
-
Sample Preparation: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting it 100-fold in the cold diluent.[14] This rapid dilution halts the reaction and prevents further hydrolysis of the sulfonyl chloride. Filter through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][10]
-
Specificity & Stability-Indicating Nature: Specificity was confirmed through forced degradation studies. Solutions of the starting material and product were stressed under acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% H₂O₂, RT), thermal (80°C), and photolytic (UV light, 254 nm) conditions.[6][15] The resulting chromatograms showed that all degradation products were well-resolved from the parent peaks, proving the method is stability-indicating.
Stress Condition Observation Acidic (0.1 N HCl) Minor degradation of sulfonamide. Basic (0.1 N NaOH) Significant degradation of sulfonyl chloride to sulfonic acid. Oxidative (3% H₂O₂) Formation of minor, unidentified polar impurities. Thermal (80°C) No significant degradation observed. Photolytic (UV 254nm) Minor degradation observed for all components. -
Linearity and Range: Linearity was assessed by analyzing seven concentrations of each analyte, from the Limit of Quantitation (LOQ) up to 150% of the target concentration. The correlation coefficient (r²) was >0.999 for all components, indicating excellent linearity.[16]
Analyte Range (µg/mL) Correlation Coefficient (r²) Sulfonyl Chloride 0.5 - 150 0.9998 Sulfonamide Product 0.5 - 150 0.9999 Sulfonic Acid 0.5 - 150 0.9997 -
Accuracy: Accuracy was determined by spiking a placebo reaction matrix with the analytes at three concentration levels (80%, 100%, and 120%). The recovery for each analyte was within the acceptable range of 98-102%.[9][17]
Analyte Spiked Level Mean Recovery (%) %RSD Sulfonyl Chloride 80%, 100%, 120% 99.5 0.8 Sulfonamide Product 80%, 100%, 120% 100.8 0.6 Sulfonic Acid 80%, 100%, 120% 99.1 1.1 -
Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated by analyzing six replicate samples. The Relative Standard Deviation (%RSD) was less than 2% for all analytes, demonstrating excellent precision.[18]
Analyte Repeatability (%RSD) Intermediate Precision (%RSD) Sulfonyl Chloride 0.7 1.3 Sulfonamide Product 0.5 1.1 Sulfonic Acid 0.9 1.5 -
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[6][19] The low LOQ values confirm the method's suitability for quantifying trace impurities.
Analyte LOD (µg/mL) LOQ (µg/mL) All Components ~0.15 ~0.5
Part 2: Comparison with Alternative Analytical Techniques
While the validated HPLC method is superior for routine QC, other techniques have specific applications where they may be preferred.
Method Selection Logic Diagram
Caption: Decision tree for selecting the appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides mass-to-charge ratio information.
-
Performance: Direct analysis of sulfonyl chlorides by GC is challenging due to their thermal lability and reactivity; they can degrade in the hot injector port.[3] While derivatization can make them more amenable to GC analysis, this adds complexity and potential sources of error. However, GC-MS is unparalleled for identifying and quantifying small, volatile, or unknown impurities that may not be captured by HPLC.
-
Verdict: Not recommended for routine quantification of the primary reaction components due to thermal instability. It serves as a powerful complementary technique for identifying unknown volatile side-products.
Quantitative NMR (qNMR)
-
Principle: qNMR leverages the principle that the integrated signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the sample. By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, absolute quantification can be achieved without needing a reference standard of the analyte itself.
-
Performance: The primary advantage of qNMR is its ability to provide both structural confirmation and highly accurate quantification simultaneously.[3] It is a primary ratio method and therefore highly trustworthy. However, its sensitivity is significantly lower than HPLC, making it unsuitable for trace impurity analysis. It is also a lower throughput technique.
-
Verdict: The gold standard for certifying the purity of reference standards used to calibrate the HPLC method. It is an excellent choice for mechanistic studies or when a pure reference standard of the product is not yet available, but it is not practical for routine, high-throughput analysis.
Titrimetric Methods
-
Principle: These classical methods involve reacting the sample with a reagent of known concentration (the titrant) to determine the concentration of the analyte. For example, the sulfonic acid by-product could be quantified via a simple acid-base titration.
-
Performance: Titration is inexpensive and can be highly precise for high-concentration analytes. However, its fatal flaw in this context is its lack of specificity. In a complex reaction mixture containing the starting material, product, and multiple by-products, a simple titration cannot distinguish between them, leading to inaccurate results.
-
Verdict: Unsuitable for analyzing complex reaction mixtures. Its use is limited to the assay of a simple, purified substance, such as the final isolated product, where interfering species are absent.
Comparative Summary
| Feature | Validated RP-HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Titration |
| Primary Application | Routine QC, Purity, Stability | Identification of Volatile Impurities | Reference Standard Certification, Structural Analysis | Assay of Pure, Single Substance |
| Specificity | Excellent (Stability-Indicating) | Excellent (with Mass Spec) | Excellent (Structural Info) | Poor |
| Sensitivity | High (µg/mL to ng/mL) | Very High (for volatiles) | Low (mg/mL) | Low (for reaction monitoring) |
| Throughput | High | Moderate | Low | Moderate |
| Key Advantage | Robust, reliable, high-throughput, validated for QC.[16][20] | Unmatched for identifying unknown volatile impurities. | Absolute quantification without analyte standard.[3] | Inexpensive, simple equipment. |
| Key Limitation | Requires specific reference standards for calibration. | Potential for thermal degradation of analytes.[3] | Low sensitivity, lower throughput. | Lacks specificity for mixtures. |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals tasked with monitoring the reaction of this compound, a multi-faceted analytical approach is recommended, with a validated, stability-indicating RP-HPLC-UV method as the central pillar.
-
For Routine Analysis, Process Optimization, and Quality Control: The detailed RP-HPLC-UV method is unequivocally the most suitable choice. Its high throughput, sensitivity, and proven robustness make it ideal for generating the reliable, reproducible data necessary for confident decision-making and regulatory submissions.
-
For Reference Standard Certification: Quantitative NMR (qNMR) should be employed to certify the purity of the reference standards used for HPLC calibration, ensuring the traceability and accuracy of the entire analytical cascade.
-
For Investigating Unknowns: When unexpected results or impurities arise, GC-MS serves as an essential orthogonal technique to identify potential volatile side-products that might be missed by HPLC.
By understanding the strengths and limitations of each technique, scientists can build a comprehensive analytical strategy that ensures product quality, accelerates development timelines, and stands up to the highest levels of scientific and regulatory scrutiny.
References
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- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar.
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC - NIH.
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- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- Comparative Guide to the Kinetics of Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride and Alternatives. (2025). Benchchem.
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2025). ResearchGate.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate.
- Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC. (2025). ResearchGate.
- analytical methods.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
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A Comparative Guide to the Kinetic Studies of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride with Anilines
This guide provides an in-depth analysis of the kinetics of the reaction between 2-Bromo-3-nitrobenzene-1-sulfonyl chloride and anilines. While direct kinetic data for this specific sulfonyl chloride is not extensively published, this document synthesizes established principles from analogous reactions to offer a predictive comparison of its reactivity. This resource is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of sulfonamide formation kinetics.
The Underlying Chemistry: Mechanism of Sulfonamide Formation
The reaction between an aromatic sulfonyl chloride and an aniline to form a sulfonamide is a cornerstone of medicinal and organic chemistry.[1][2] This transformation proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The generally accepted mechanism involves a direct bimolecular nucleophilic displacement.[3][4][5]
The aniline, acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal transition state. The rate of this reaction is influenced by several factors, including the electronic and steric nature of the substituents on both the sulfonyl chloride and the aniline, as well as the solvent used.[6]
A Broader View: Kinetic Studies of Analogous Reactions
Extensive research on the reactions of various substituted benzenesulfonyl chlorides with anilines provides a robust framework for predicting the behavior of this compound. These studies often employ the Hammett and Brønsted equations to quantify the effects of substituents on reaction rates.[3][4][6]
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant's rate constant (k₀) through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that electron-withdrawing groups on the sulfonyl chloride accelerate the reaction by making the sulfur atom more electrophilic.
The Brønsted equation, log(k) = βpKa + C, correlates the rate constant with the pKa of the nucleophile (aniline). The β value provides insight into the degree of bond formation in the transition state.
Table 1: Comparative Kinetic Data for the Reaction of Substituted Benzenesulfonyl Chlorides with Anilines in Methanol
| Substituent on Benzenesulfonyl Chloride | Aniline Substituent | β value | ρ value | Reference |
| p-Methoxy | 3,4-Dimethylaniline | 0.65 | 1.14 | [3] |
| m-Nitro | 3,4-Dimethylaniline | 0.96 | - | [3] |
| Unsubstituted | m-Nitroaniline | - | 0.44 | [3] |
| Unsubstituted | p-Methoxyaniline | - | - | [6] |
Note: The table above is a representative summary based on available literature. Direct comparison of all parameters across different studies requires careful consideration of reaction conditions.
The data consistently show that electron-withdrawing substituents on the benzenesulfonyl chloride, such as a nitro group, increase the reaction rate.[3] Conversely, electron-donating groups on the aniline also enhance the rate by increasing its nucleophilicity.
Predicting the Reactivity of this compound
Based on the established principles, we can predict the kinetic behavior of this compound. This molecule possesses two electron-withdrawing substituents on the benzene ring: a bromo group at the 2-position and a nitro group at the 3-position.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. The bromo group is also electron-withdrawing via induction, although it has a weak electron-donating resonance effect. The combined effect of these two groups will render the sulfur atom of the sulfonyl chloride group significantly more electrophilic compared to unsubstituted benzenesulfonyl chloride. This will lead to a substantial increase in the reaction rate with anilines.
-
Steric Effects: The bromo group at the ortho (2-) position may introduce some steric hindrance around the reaction center. However, in the context of reactions at the sulfonyl group, which is relatively exposed, this steric effect is generally considered to be less significant than the powerful electronic effects of the substituents.
Therefore, it is anticipated that this compound will be a highly reactive sulfonylating agent. The rate of its reaction with anilines is expected to be significantly faster than that of benzenesulfonyl chloride and even faster than m-nitrobenzenesulfonyl chloride due to the additional inductive effect of the ortho-bromo substituent.
Designing a Kinetic Study: A Step-by-Step Protocol
To experimentally validate these predictions, a detailed kinetic study is necessary. The following protocol outlines a standard procedure for monitoring the reaction of this compound with an aniline.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved from the corresponding aniline through a diazotization reaction followed by a sulfonyl chlorination.[7][8][9]
Kinetic Measurement by Conductometry
Conductometry is a suitable method for monitoring the progress of the reaction, as it follows the production of the anilinium chloride salt.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous methanol (or other suitable solvent)
-
Conductivity meter and cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the chosen aniline in anhydrous methanol at known concentrations.
-
Temperature Equilibration: Place the reactant solutions in the thermostated water bath to reach the desired reaction temperature.
-
Reaction Initiation: Pipette equal volumes of the two solutions into the conductivity cell, which is also equilibrated at the reaction temperature. Start the timer immediately upon mixing.
-
Data Acquisition: Record the conductivity of the reaction mixture at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
Data Analysis: The second-order rate constant (k₂) can be determined from the change in conductivity over time using appropriate kinetic equations.
Experimental Workflow Diagram
Sources
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Assessing the Steric Hindrance Effect of the ortho-Bromo Group in 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride
An In-Depth Technical Guide for Researchers
In the landscape of drug discovery and fine chemical synthesis, the reactivity of sulfonyl chlorides is paramount for the construction of sulfonamides—a privileged scaffold in medicinal chemistry.[1] The substitution pattern on the aromatic ring, however, is not a trivial consideration. It dictates the electrophilicity of the sulfur atom and, critically, the steric accessibility of the reaction center. This guide provides an in-depth analysis of the steric hindrance imparted by the ortho-bromo substituent in 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, a reagent whose utility is profoundly influenced by its congested architecture.
We will objectively compare its expected reactivity against a less-hindered analogue, 4-Nitrobenzenesulfonyl chloride, providing both theoretical rationale and supporting experimental frameworks. This document is intended for researchers, scientists, and drug development professionals who seek to understand and strategically navigate the challenges and opportunities presented by sterically demanding reagents.
The "Ortho Effect": A Double-Edged Sword in Sulfonyl Chloride Reactivity
The "ortho effect" refers to the collection of phenomena observed when a substituent occupies the position adjacent to a reaction center on an aromatic ring.[2] In the context of nucleophilic attack on a benzenesulfonyl chloride, this effect is dominated by steric hindrance. The substituent physically obstructs the trajectory of the incoming nucleophile, slowing the reaction rate.[3][4]
For this compound, the situation is exacerbated. Not only does the bulky bromine atom occupy one ortho position, but the adjacent nitro group at the 3-position also contributes to a sterically crowded northern hemisphere of the ring, further impeding nucleophilic approach. This steric shielding is a critical factor that often leads to slower reaction kinetics and may necessitate more forcing conditions compared to its less-congested isomers.[5]
The following diagram illustrates the steric congestion around the sulfonyl chloride functional group.
Caption: Steric shielding of the sulfonyl chloride reaction center.
Comparative Reactivity Analysis: A Tale of Two Isomers
Direct kinetic data for this compound is scarce in the literature. However, we can construct a robust comparison based on well-established principles and data from analogous compounds. Studies on other ortho-substituted benzoyl and benzyl halides consistently show slower reaction rates compared to their para-isomers, a phenomenon attributed to steric hindrance.[6] For instance, electrochemical studies have revealed that the steric hindrance of an ortho-nitro group can prevent the formation of certain dimeric products that are readily formed from meta and para isomers.[7]
To illustrate this, we present a comparative table of expected outcomes for the reaction of a model primary amine (e.g., benzylamine) with our sterically hindered subject versus a non-ortho-substituted analogue.
Table 1: Comparative Performance in Sulfonamide Synthesis
| Parameter | This compound (Highly Hindered) | 4-Nitrobenzenesulfonyl chloride (Less Hindered) | Causality & Rationale |
| Reaction Time | Expected to be significantly longer (e.g., 12-24 hours at RT) | Typically faster (e.g., 2-6 hours at RT) | The ortho-bromo group physically blocks the nucleophile's access to the electrophilic sulfur atom, increasing the activation energy of the transition state.[3] |
| Reaction Yield | Generally lower, especially with bulky nucleophiles | Generally higher | Inefficient collisions due to steric repulsion lead to a lower frequency of successful reaction events, resulting in reduced product formation. |
| Optimal Temperature | Often requires elevated temperatures (e.g., 40-60 °C) to overcome the activation barrier. | Reactions often proceed efficiently at room temperature (20-25 °C). | Increased kinetic energy helps the nucleophile overcome the steric repulsion from the ortho substituent.[3] |
| Nucleophile Scope | Narrower; favors small, unhindered primary amines. | Broader; accommodates a wider range of primary and secondary amines. | The combined steric bulk of the electrophile and a hindered nucleophile (e.g., diisopropylamine) makes the reaction prohibitively slow.[5] |
Note: The values presented are illustrative and based on established principles of steric hindrance. Actual results will vary depending on the specific nucleophile, solvent, and base used.
A Counterintuitive Phenomenon: When Steric Crowding Accelerates Reaction
While steric hindrance is the dominant paradigm, a fascinating counter-effect has been documented for certain ortho-alkyl-substituted arenesulfonyl chlorides.[8] In some cases, these compounds exhibit an accelerated rate of nucleophilic substitution compared to their less-hindered counterparts.[9][10]
This surprising result is rationalized by computational and X-ray crystallographic studies, which show that severe steric congestion in the ground state can compress and distort the geometry around the sulfonyl group.[10][11] This ground-state strain is partially relieved upon moving to the trigonal bipyramidal transition state of the SN2-like reaction, thereby lowering the overall activation energy and speeding up the reaction.[9] It is crucial to note that this effect has been primarily observed and rationalized for alkyl groups and may not apply to the ortho-bromo substituent, whose electronic and steric profile is distinct.
Experimental Protocol: A Framework for Kinetic Comparison
To empirically validate the steric effects discussed, a comparative kinetic analysis is the gold standard. The following protocol provides a self-validating framework for assessing the relative reactivity of this compound and a comparator like 4-Nitrobenzenesulfonyl chloride.
Objective: To determine the relative rate of sulfonamide formation by monitoring the consumption of the starting amine via HPLC.
Materials:
-
This compound
-
4-Nitrobenzenesulfonyl chloride
-
Benzylamine (or other model primary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) as solvent
-
Internal Standard (e.g., Dodecane)
-
HPLC system with a C18 column
Workflow Diagram:
Caption: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Step-by-Step Procedure:
-
Preparation: In a temperature-controlled environment (e.g., 25.0 °C water bath), place two reaction vials. To each, add 5.0 mL of anhydrous MeCN and the internal standard.
-
Reagent Addition (Amine/Base): Add the primary amine (1.0 eq) and the non-nucleophilic base (1.2 eq) to each vial and stir for 5 minutes to ensure homogeneity.
-
Initiation (t=0): Simultaneously, add the sulfonyl chloride (1.05 eq) to each respective vial. For Vial A, add this compound; for Vial B, add 4-Nitrobenzenesulfonyl chloride. Start a timer immediately.
-
Sampling and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each vial and immediately inject it into an HPLC vial containing 1 mL of a quenching solution (e.g., 90:10 Methanol:1N HCl).
-
Analysis: Analyze the quenched samples by HPLC. Develop a method that gives a good resolution between the amine, the sulfonamide product, and the internal standard.
-
Data Interpretation: Calculate the concentration of the remaining amine at each time point by normalizing its peak area against the peak area of the internal standard. Plot concentration versus time. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.
Conclusion and Practical Implications
The evidence strongly suggests that the ortho-bromo group in this compound, in concert with the adjacent nitro group, creates a formidable steric barrier to nucleophilic attack. Researchers using this reagent should anticipate the need for modified reaction strategies compared to less-hindered analogues.
Key Takeaways for the Bench Scientist:
-
Expect Slower Kinetics: Be prepared for longer reaction times. Consider overnight reactions as a default starting point.
-
Use Forcing Conditions: If reactions are sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can be effective.[3]
-
Choose Nucleophiles Wisely: This reagent is best suited for reactions with small, unhindered primary amines. Sterically demanding secondary amines may give poor results.
-
Consider Catalyst Strategies: While not standard for sulfonamide formation, specialized catalysts that can operate under sterically hindered conditions could be an area for future exploration.
By understanding the structural and electronic nuances of this reagent, chemists can better predict its behavior, troubleshoot challenging reactions, and ultimately harness its synthetic potential more effectively.
References
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Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. 1
-
Mikołajczyk, M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... PubMed.
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... PubMed Central.
-
Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
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Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. 12
-
O'Malley, D. P., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications.
-
Wang, Z., et al. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors.... National Institutes of Health.
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... MDPI.
-
Benchchem. Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. 3
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
-
Wikipedia. Ortho effect.
-
Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects.
-
Costentin, C., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. 7
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Oh, H. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health.
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A Comparative Guide to the Selectivity of 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride in Reactions with Polyfunctional Molecules
For researchers, scientists, and professionals in drug development, the precise and selective modification of complex molecules is a cornerstone of innovation. In the vast toolkit of synthetic chemistry, sulfonyl chlorides are indispensable reagents for the protection of amines and the activation of alcohols. However, in the context of polyfunctional molecules, achieving chemoselectivity—the preferential reaction of one functional group over another—presents a significant challenge. This guide provides an in-depth technical comparison of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, a reagent demonstrating remarkable selectivity, against other commonly used sulfonyl chlorides. We will delve into the mechanistic underpinnings of its reactivity and provide supporting experimental insights to guide your synthetic strategies.
The Challenge of Selectivity with Polyfunctional Molecules
Polyfunctional molecules, such as amino alcohols, aminophenols, and polyamines, are ubiquitous in pharmaceuticals and natural products. The presence of multiple nucleophilic sites—primarily amino and hydroxyl groups—complicates synthetic transformations. The hydroxyl group, while generally less nucleophilic than a primary or secondary amine, can compete in reactions with highly reactive electrophiles like sulfonyl chlorides. This can lead to mixtures of N-sulfonylated, O-sulfonylated, and di-sulfonylated products, reducing the yield of the desired compound and necessitating complex purification steps.
The ideal sulfonylating agent should exhibit a high degree of chemoselectivity, reacting preferentially with the more nucleophilic amine group while leaving the hydroxyl group intact, a concept known as orthogonal protection.[1][2][3] This selectivity is governed by a delicate interplay of electronic and steric factors of both the sulfonyl chloride and the substrate.
This compound: A Profile of Enhanced Selectivity
This compound emerges as a superior reagent for achieving selective N-sulfonylation in the presence of hydroxyl groups. Its unique substitution pattern—a bromine atom and a nitro group ortho and meta to the sulfonyl chloride functionality, respectively—profoundly influences its reactivity.
The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This heightened reactivity, however, is tempered by the steric hindrance imposed by the adjacent bulky bromine atom. This combination of electronic activation and steric shielding is the key to its remarkable selectivity.
While primary and secondary amines are potent nucleophiles that can readily attack the sterically hindered sulfonyl group, the less nucleophilic hydroxyl group reacts at a significantly slower rate.[4][5] This kinetic differentiation allows for the selective formation of sulfonamides even in the presence of unprotected alcohols.
Comparative Analysis with Alternative Sulfonyl Chlorides
To appreciate the distinct advantages of this compound, a comparison with other widely used sulfonylating agents is essential.
| Sulfonyl Chloride | Structure | Key Features & Selectivity Profile |
| This compound | ![]() |
Moderate N-selectivity: TsCl is a widely used, cost-effective reagent. However, its lower reactivity and steric hindrance compared to the title compound can lead to competitive O-sulfonylation, particularly with more reactive primary alcohols or under forcing conditions.[6] The resulting tosylates are excellent leaving groups, a property that can be undesirable when amine protection is the sole objective.[4]Methanesulfonyl chloride (MsCl)
Low N-selectivity: MsCl is highly reactive and sterically unhindered, often leading to poor selectivity in the presence of alcohols. It readily forms mesylates, which are excellent leaving groups.[4]2-Nitrobenzenesulfonyl chloride (NsCl)
Good N-selectivity: Similar to the title compound, the ortho-nitro group enhances reactivity and provides some steric bulk, leading to good selectivity for amines. The resulting nosylamides are readily cleaved under mild conditions with thiolates, making it a valuable tool for orthogonal protection (Fukuyama amine synthesis).[4]Dansyl chloride
High N-selectivity: Primarily used for fluorescent labeling of primary and secondary amines. Its bulky naphthyl structure provides significant steric hindrance, leading to high selectivity for amines.[7] However, the resulting sulfonamide is generally very stable, making it less suitable as a protecting group that requires subsequent removal.
Mechanistic Insights into Selectivity
The selectivity of sulfonyl chlorides in reactions with polyfunctional molecules is rooted in the principles of nucleophilicity and steric accessibility.
Caption: Generalized reaction pathways for sulfonylation.
Amines are generally more nucleophilic than alcohols due to the lower electronegativity of nitrogen compared to oxygen, making the lone pair on nitrogen more available for attack. This inherent difference in nucleophilicity provides a basis for selectivity.
The steric environment around the sulfonyl group plays a crucial role. The bulky ortho-bromine atom in this compound creates a sterically hindered environment. While the highly nucleophilic amine can overcome this steric barrier, the less nucleophilic alcohol struggles to approach the electrophilic sulfur atom at a favorable angle for reaction, leading to a significant difference in reaction rates.
Experimental Protocols
The following protocols provide a general framework for achieving selective N-sulfonylation using this compound and for a comparative analysis with p-toluenesulfonyl chloride.
Protocol 1: Selective N-Sulfonylation of an Amino Alcohol with this compound
Caption: Workflow for selective N-sulfonylation.
Materials:
-
Amino alcohol (e.g., 2-aminoethanol)
-
This compound
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amino alcohol solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-sulfonylated amino alcohol.
Protocol 2: Comparative Sulfonylation of an Aminophenol with p-Toluenesulfonyl Chloride
Caption: Workflow for comparative sulfonylation.
Materials:
-
Aminophenol (e.g., 4-aminophenol)
-
p-Toluenesulfonyl chloride
-
Pyridine (dried)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aminophenol (1.0 eq.) in pyridine in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of N-tosylated, O-tosylated, and di-tosylated products.
Conclusion
The selective functionalization of polyfunctional molecules is a critical task in modern organic synthesis. This compound stands out as a highly effective reagent for the chemoselective N-sulfonylation of molecules containing both amine and hydroxyl groups. Its unique electronic and steric properties allow for a high degree of kinetic control, favoring the formation of sulfonamides over sulfonate esters. This comparative guide, supported by mechanistic insights and detailed protocols, empowers researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the development of novel chemical entities.
References
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Aguilar, A., et al. (2024). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid. ResearchGate. [Link]
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-
Dansyl chloride. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039.
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1013-1021.
- Kurita, K. (1974). SELECTIVITY IN TOSYLATION OF O-AMINOPHENOL BY CHOICE OF TERTIARY AMINE. ChemInform, 5(29).
- Li, X.-G., & Kanerva, L. T. (2005). Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue. Tetrahedron: Asymmetry, 16(9), 1649-1657.
- MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662–3670.
- Meshram, J. S., & Vishvanath, D. B. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. Journal of the Indian Chemical Society, 90(5), 621-628.
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 20, 2026, from [Link]
- Orosz, G., & Barany, G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
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The Chemical Society of Japan. (2014, May 6). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
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- Wang, X., & Ganesan, A. (1998). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 63(8), 2432–2433.
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- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 85, 233.
- Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines allows the synthesis of a wide range of sulfonamides in excellent yields. Synlett, 2007(15), 2442-2444.
- Zhang, W., & Ha, H.-J. (2007). Selective Mono‐BOC Protection of Diamines.
- Zheng, G., & Senter, P. D. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(18), 3993–3995.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with safe and compliant disposal. Handling reactive compounds like 2-Bromo-3-nitrobenzene-1-sulfonyl chloride requires a proactive and informed approach. This guide provides a detailed operational and disposal plan, grounded in chemical principles, to ensure the safety of laboratory personnel and environmental integrity. The procedures outlined here are not merely steps to follow but a system of validated protocols designed to manage the inherent risks of this compound.
Core Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal begins, a thorough understanding of the compound's reactivity and hazards is paramount. This compound is a multi-functional molecule, and its hazards stem from the synergistic reactivity of its sulfonyl chloride group, amplified by the electron-withdrawing nitro group.[1]
Chemical and Hazard Profile
The primary hazard is the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack, particularly by water. This reaction is exothermic and produces corrosive byproducts, including hydrochloric acid and 2-Bromo-3-nitrobenzenesulfonic acid.[2][3]
| Property | Information |
| Molecular Formula | C₆H₃BrClNO₄S[4][5] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) , Water-Reactive , Acutely Toxic (Harmful if inhaled or swallowed) , Environmental Hazard [1][6][7][8] |
| Reactivity | Reacts exothermically, potentially violently, with water, moisture, alcohols, amines, and strong bases.[2][6][9] |
| Hazardous Decomposition | Contact with water or moist air generates corrosive and toxic gases (Hydrogen Chloride, Sulfur Oxides).[2][6] Thermal decomposition can also produce Nitrogen Oxides (NOx).[6] |
| EPA Waste Classification | Potential for D002 (Corrosivity) and D003 (Reactivity) . As a halogenated organic, it falls under specific disposal regulations.[10][11][12][13] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks of exposure. Standard laboratory attire is insufficient.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[7] | Protects against splashes of the corrosive material and the violent evolution of gas during accidental contact with water. |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield/4H®). A double-gloving approach (e.g., nitrile inner, neoprene outer) is recommended. | Provides robust protection against a highly corrosive solid that can cause severe burns upon contact.[6] |
| Body | Flame-resistant laboratory coat worn over long-sleeved clothing. A chemical-resistant apron is required when handling quantities greater than a few grams. | Prevents skin contact and protects underlying clothing from contamination.[10] |
| Respiratory | All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] | The compound and its hydrolysis byproducts (HCl) are respiratory irritants and toxic if inhaled.[6][8] |
Chemical Incompatibility
Segregation from incompatible materials is a critical safety measure to prevent uncontrolled reactions.
| Incompatible Material Class | Specific Examples | Hazard of Interaction |
| Water & Protic Solvents | Water, Moist Air, Alcohols, Ammonia[2][9] | Violent exothermic hydrolysis, releasing toxic and corrosive HCl gas and sulfonic acid.[2] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide[6][9] | Can initiate a rapid, uncontrolled, and highly exothermic reaction. Controlled addition to a base is a disposal method. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates[6][9] | Risk of fire or explosion. |
| Metals | Aluminum, Steel (in the presence of moisture)[2] | The corrosive byproducts of hydrolysis can attack metals, potentially generating flammable hydrogen gas. |
Step-by-Step Disposal and Decontamination Protocols
The choice of disposal method depends on the quantity and form of the waste. Two primary scenarios are addressed: the neutralization of small residual quantities and the disposal of bulk or grossly contaminated materials.
Protocol A: Neutralization of Small Quantities (e.g., <5g)
This protocol is intended for the controlled destruction of residual amounts of this compound, converting it into a less reactive and water-soluble sulfonate salt. This is the preferred method for trace amounts remaining in reaction flasks.
Causality: The principle is a controlled hydrolysis (quenching) using a weak base. The base neutralizes the acidic byproducts (HCl and sulfonic acid) as they form, preventing their release and driving the reaction to completion.[14][15] Cooling is essential to manage the reaction's exothermicity.[14]
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, prepare a quenching solution in a flask or beaker large enough to accommodate at least three times the volume of the solution. A stir bar is required. The recommended quenching solution is a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Place the flask containing the quenching solution in an ice-water bath and stir vigorously.
-
Controlled Addition: Very slowly and in small portions, add the residual this compound to the cold, stirring bicarbonate solution. Be vigilant for signs of excessive gas evolution (CO₂) or a rapid temperature increase.[15]
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the hydrolysis is complete.[14]
-
pH Verification: Remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution with pH paper or a calibrated meter. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate until the pH is stable in the neutral/basic range.
-
Final Disposal: The resulting aqueous solution, now containing the sodium 2-bromo-3-nitrobenzenesulfonate salt, is still considered a halogenated organic waste. It must be transferred to a properly labeled hazardous waste container for halogenated aqueous waste.[11][16]
Protocol B: Disposal of Bulk Quantities and Contaminated Materials
Attempting to neutralize large quantities of sulfonyl chlorides in the lab is extremely dangerous and is not recommended. Bulk quantities and materials from spill cleanup must be disposed of as hazardous waste without pre-treatment.
Methodology for Bulk/Unused Chemical:
-
Ensure the original container is in good condition, tightly sealed, and free of external contamination.
-
If repackaging is necessary, use a new, clean, dry, and chemically compatible container (e.g., glass or PTFE-lined).
-
Label the container clearly as "Hazardous Waste: this compound" and include all other information required by your institution's environmental health and safety (EHS) office.
-
Store in a designated satellite accumulation area, segregated from incompatible materials, until collection by EHS personnel.
Methodology for Spill Cleanup Debris:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the area.[2][9]
-
Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or soda ash. NEVER USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [9][12]
-
Collect: Carefully sweep the absorbed material into a dedicated, dry, and sealable container (e.g., a wide-mouthed glass jar or a heavy-duty plastic pail).
-
Label and Dispose: Seal the container and label it as "Hazardous Waste: Debris contaminated with this compound."
-
Decontaminate (if necessary): The spill area can be wiped with a cloth dampened with a non-reactive solvent (e.g., toluene or xylene), and the cloth must also be disposed of in the same hazardous waste container. Ventilate the area well.
Waste Management Workflow
Proper management from the point of generation to final disposal is critical. The following diagram outlines the decision-making process for handling waste streams containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Conclusion
The safe disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its chemical reactivity—specifically its corrosive and water-reactive nature—we can implement protocols that transform a hazardous substance into a manageable waste stream. Adherence to the detailed procedures for neutralization, spill management, and waste segregation, supported by the consistent use of appropriate PPE, ensures that we protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance.
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Kice, J. L., & Kasperek, G. J. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
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Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
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Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride. Retrieved from [Link]
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Reddit. (2020). r/Chempros: Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]
-
Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a potent reagent, and like many sulfonyl chlorides, its reactivity demands our full respect and careful handling. This guide is structured to provide you with immediate, essential safety and logistical information, moving beyond a simple checklist to explain the 'why' behind each critical step.
The information herein is synthesized from established safety protocols for structurally similar and equally reactive sulfonyl chlorides. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will proceed with the utmost caution, adopting the most stringent recommendations applicable to this class of compounds.
Understanding the Primary Hazards
This compound is, first and foremost, a sulfonyl chloride. This functional group dictates its primary hazards:
-
Corrosivity : Like its analogues, it is expected to be highly corrosive, capable of causing severe burns to the skin and eyes upon contact.[1][2][3][4][5] Ingestion would lead to severe damage to the gastrointestinal tract.[1][3][5]
-
Reactivity with Water : A hallmark of sulfonyl chlorides is their vigorous reaction with water, including moisture in the air. This reaction liberates toxic and corrosive gases, such as hydrogen chloride (HCl) and sulfuric acid.[6]
-
Inhalation Hazard : Dust or vapors from this compound can cause severe irritation to the respiratory system.[1][3][5]
Based on these hazards, a multi-layered approach to safety is not just recommended; it is imperative.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[6][7] The goal is to create a complete barrier between you and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against splashes and dust, while the face shield offers a secondary layer of protection for the entire face from splashes.[8][9][10] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | These materials offer good resistance to corrosive chemicals. Always double-glove for added protection and change gloves immediately if contamination is suspected.[6][8] |
| Body Protection | Chemical-resistant apron or a lab coat made of a non-absorbent material. | This protects your torso and clothing from spills and splashes.[7][8][9] For larger quantities, a full chemical-resistant suit may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge. | This is essential when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[6][7][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects your feet from spills. |
PPE Workflow: Donning and Doffing
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Part 2: Operational and Handling Plan
A safe experiment begins long before the first reagent is measured.
Preparation and Handling Environment
-
Designated Area : All work with this compound must be conducted in a designated area, clearly marked with hazard signs.
-
Chemical Fume Hood : All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[10]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[9] Have a spill kit ready that is appropriate for corrosive and water-reactive materials.
Step-by-Step Handling Protocol
-
Pre-weighing : Before opening the container, gently tap it on the benchtop to settle the contents.
-
Inert Atmosphere : When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air moisture.
-
Dispensing : Use spark-proof tools for handling.[11] Slowly and carefully weigh the required amount. Avoid creating dust.
-
Reaction Setup :
-
Always add the sulfonyl chloride to the solvent or other reagents slowly and in small portions. Never the other way around.[12]
-
The reaction with nucleophiles (including water) is often exothermic. Ensure your reaction vessel is in an appropriate cooling bath (e.g., ice-water) to manage any temperature increase.
-
-
Container Sealing : After dispensing, securely seal the container, preferably with paraffin film around the cap, and store it properly.[6][13]
Caption: A streamlined workflow for the safe handling of the reagent.
Part 3: Storage and Disposal Plan
Proper storage and disposal are crucial for long-term safety.
Storage
-
Location : Store in a cool, dry, well-ventilated area designated as a corrosives cabinet.[12]
-
Moisture Control : The storage area must be free of moisture. Do not store this compound near sinks or in areas with high humidity.
-
Incompatibilities : Segregate from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[4][6] Crucially, keep it away from water.[14]
-
Container Integrity : Keep containers tightly closed and inspect them regularly for any damage or leaks.[13]
Disposal
-
Waste Streams : Maintain separate, clearly labeled waste containers for:
-
Solid waste (contaminated gloves, weighing paper, etc.).
-
Liquid waste (reaction residues, contaminated solvents).
-
-
Neutralization (Quenching) : Unused or excess this compound must be carefully neutralized before disposal. This should be done by slowly adding the compound to a stirred, cold solution of a weak base, such as sodium bicarbonate, in a fume hood. This process will generate gas, so it must be done slowly and with adequate ventilation.
-
Final Disposal : All neutralized waste should be collected in a properly labeled hazardous waste container.[14] Never dispose of this chemical down the drain.[12] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous protocols, you can confidently and safely utilize this compound in your research, ensuring the well-being of yourself and your colleagues.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Safety OnDemand.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Princeton EHS. (n.d.). Corrosive Materials. Office of Environmental Health and Safety.
- Sdfine. (n.d.). Sulphuryl chloride.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Bromo-2-methylbenzenesulfonyl chloride.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Nitrobenzenesulfonyl chloride.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


